1-Octanesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
octane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWGKIZOBXNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3028009 | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-63-5 | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40630-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040630635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTANESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6E848M0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluoro-1-octanesulfonyl Fluoride (PFOSF): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-1-octanesulfonyl fluoride (PFOSF), a synthetic organofluorine compound, has been a cornerstone in the production of a wide array of fluorosurfactants and surface-protecting agents. Its unique chemical properties, derived from the highly stable carbon-fluorine backbone and the reactive sulfonyl fluoride group, have made it a critical precursor for numerous industrial and commercial applications. However, the environmental persistence and toxicological profile of its ultimate degradation product, perfluorooctanesulfonic acid (PFOS), have led to stringent regulatory scrutiny and a global shift in its production and use. This technical guide provides an in-depth exploration of the core chemical properties of PFOSF, its synthesis, reactivity, and the analytical methodologies employed for its characterization and quantification. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound and its derivatives in their work.
Introduction: The Duality of a Fluorinated Workhorse
Perfluoro-1-octanesulfonyl fluoride (PFOSF), with the chemical formula C₈F₁₈O₂S, is a perfluorinated compound distinguished by a fully fluorinated eight-carbon chain and a sulfonyl fluoride functional group.[1][2] This structure imparts exceptional thermal and chemical stability, along with pronounced hydrophobic and lipophobic characteristics.[1][3] Historically, these properties made PFOSF-derived compounds invaluable as surfactants and for imparting stain, soil, water, and oil repellency to carpets, textiles, and food packaging.[1][3] Furthermore, they found specialized applications in semiconductor manufacturing, aviation hydraulic fluids, and as potent fluorosurfactants in aqueous film-forming foams (AFFF) for firefighting.[1]
The very stability that makes PFOSF derivatives so effective is also the source of significant environmental concern. These substances ultimately degrade to the highly persistent and bioaccumulative perfluorooctanesulfonic acid (PFOS).[1][3] The widespread detection of PFOS in the environment and biota, coupled with evidence of its potential to "alter health parameters," prompted a global re-evaluation of PFOSF and its related chemistry.[1] In May 2009, PFOSF and PFOS were included in Annex B of the Stockholm Convention on Persistent Organic Pollutants (POPs), restricting their production and use.[1][4] This guide aims to provide a detailed technical understanding of PFOSF's chemical properties, laying a foundation for informed research and development in a post-PFOSF world.
Core Chemical and Physical Properties
A comprehensive understanding of a chemical's physical and structural properties is fundamental to its application and safe handling. The key identifiers and properties of PFOSF are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl fluoride | [1][5] |
| Synonyms | PFOSF, POSF, Perfluorooctylsulfonyl fluoride | [1][2] |
| CAS Number | 307-35-7 | [1][2] |
| Molecular Formula | C₈F₁₈O₂S | [1][2] |
| Molar Mass | 502.12 g/mol | [1][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][6] |
| Boiling Point | 154-155 °C | [6][7] |
| Density | 1.824 g/mL at 25 °C | [5][7] |
The structure of PFOSF is characterized by a perfluorinated octyl chain, which is both hydrophobic and lipophobic, and a highly electrophilic sulfonyl fluoride group.[1] The immense strength of the carbon-fluorine bonds contributes to the molecule's high thermal and chemical stability.[8]
Figure 1: Chemical Structure of Perfluoro-1-octanesulfonyl Fluoride (PFOSF).
Synthesis and Manufacturing
The primary industrial synthesis of PFOSF is achieved through electrochemical fluorination (ECF) of octanesulfonyl fluoride (C₈H₁₇SO₂F) in anhydrous hydrogen fluoride.[1] This process, known as the Simons process, involves the substitution of all hydrogen atoms with fluorine.
Reaction: C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻[1]
The reaction typically results in a yield of approximately 25% for PFOSF.[1] A significant characteristic of the ECF process is that it produces a mixture of linear and branched isomers, with the linear isomer constituting about 70% of the product.[1] PFOSF can also be synthesized via the ECF of octanesulfonyl chloride.[1]
Figure 2: Electrochemical Fluorination Synthesis of PFOSF.
Chemical Reactivity and Degradation Pathways
The reactivity of PFOSF is dominated by the sulfonyl fluoride group, which is susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a vast number of PFOS-based derivatives.
Hydrolysis
PFOSF undergoes slow hydrolysis in water to form perfluorooctanesulfonic acid (PFOS).[1][5] This reaction is a critical environmental degradation pathway.
Reaction: C₈F₁₇SO₂F + H₂O → C₈F₁₇SO₃H (PFOS) + HF
Reaction with Bases
PFOSF readily reacts with bases, such as potassium hydroxide (KOH), to form the corresponding PFOS salt.[1]
Reaction: C₈F₁₇SO₂F + 2 KOH → C₈F₁₇SO₃K + KF + H₂O[1]
Reaction with Amines
The reaction of PFOSF with ammonia or primary/secondary amines is a key step in the synthesis of perfluorooctanesulfonamides, which are important intermediates for various functional products.[1][9]
Reaction with Ammonia: C₈F₁₇SO₂F + 2 NH₃ → C₈F₁₇SO₂NH₂ (Perfluorooctanesulfonamide) + NH₄F[1]
Figure 3: Key Reaction Pathways of PFOSF.
Environmental Degradation
A critical aspect of PFOSF chemistry is that it and its derivatives ultimately degrade to PFOS.[1][3] PFOS is exceptionally resistant to further environmental degradation processes such as hydrolysis, photolysis, and biodegradation.[10] This persistence is a primary driver of the environmental and health concerns associated with this class of compounds.
Analytical Methodologies
The detection and quantification of PFOSF and related compounds in various matrices are crucial for environmental monitoring, toxicological studies, and regulatory compliance. Due to the lack of commercially available standards for many PFOSF derivatives, analytical methods often target the terminal degradation product, PFOS, or require specialized techniques for the direct analysis of the parent compound.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with various detectors is a common technique for the analysis of perfluorinated compounds. For ionic species like PFOS, HPLC with suppressed conductivity detection or coupled to mass spectrometry (LC-MS or LC-MS/MS) are the methods of choice.[11][12][13]
Experimental Protocol: HPLC with Suppressed Conductivity Detection for PFOS
-
Sample Preparation: Aqueous samples may be analyzed directly or pre-concentrated using solid-phase extraction (SPE) for trace-level analysis.[11][12]
-
Chromatographic Separation:
-
Detection:
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization and quantification of fluorinated compounds.[11] It provides information about the chemical environment of the fluorine atoms, allowing for the identification of different isomers and degradation products. While highly specific, its sensitivity is lower than that of LC-MS, and it can be more time-consuming.[11]
Chemical Derivatization with LC-MS/MS for PFOSF in Soil
A sensitive method for the determination of trace levels of PFOSF in soil has been developed, which involves chemical derivatization followed by LC-MS/MS analysis.[4][14]
Experimental Protocol: PFOSF Analysis in Soil via Derivatization
-
Extraction: PFOSF is extracted from the soil sample using an appropriate solvent.
-
Derivatization: The extracted PFOSF is derivatized to the corresponding perfluoroalkane sulfinic acid.[4][14] This step enhances the compound's chromatographic properties and ionization efficiency for mass spectrometry.
-
LC-MS/MS Analysis:
-
Separation: The derivatized analyte is separated using liquid chromatography.
-
Detection: Tandem mass spectrometry is used for selective and sensitive detection. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the derivatized PFOSF are monitored.
-
-
Quantification: Isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
Sources
- 1. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. CAS 307-35-7: Perfluorooctanesulfonyl fluoride [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Perfluoro-1-octanesulfonyl fluoride | 307-35-7 [chemicalbook.com]
- 7. Perfluoro-1-octanesulfonyl fluoride CAS#: 307-35-7 [amp.chemicalbook.com]
- 8. Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater [mdpi.com]
- 9. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. lcms.cz [lcms.cz]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism and Application of Sulfonyl Fluoride Probes
Abstract
In the expanding landscape of chemical biology and covalent drug discovery, the necessity for tools that can interrogate proteins beyond the canonical cysteine residue has become paramount. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads, uniquely positioned to address this need. Characterized by a remarkable balance of aqueous stability and context-dependent reactivity, SF probes can covalently modify a diverse range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2] This reactivity is not promiscuous but is instead unlocked within the specific microenvironment of a protein binding pocket, a principle central to their utility.[3][4] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry platform has further accelerated the application of SFs in constructing complex molecular probes and inhibitors.[5][6] This guide provides an in-depth exploration of the fundamental mechanism of action of sulfonyl fluoride probes, details their reactivity with various amino acid residues, and presents a practical, field-proven workflow for their application in Activity-Based Protein Profiling (ABPP). It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for target identification, validation, and the development of novel covalent therapeutics.
Introduction: Expanding the Covalent Druggable Proteome
For decades, the field of targeted covalent inhibitors has been dominated by electrophiles designed to react with the highly nucleophilic thiol of cysteine residues.[7][8] While successful, this strategy is inherently limited by the low abundance of cysteine within protein binding sites.[9] This limitation has driven a critical need for new chemical technologies capable of targeting other, more abundant nucleophilic amino acids.[8][9]
Sulfonyl fluorides have risen to this challenge, establishing themselves as versatile and "privileged" covalent warheads.[1][10][11] Their utility is underpinned by the principles of SuFEx chemistry, a set of reactions noted for their efficiency, reliability, and biocompatibility.[12][13][14] Unlike highly reactive and often unstable electrophiles, sulfonyl fluorides exist in a state of "Goldilocks" reactivity—sufficiently stable to persist in complex biological milieu yet poised to react with a target residue when brought into proximity by a binding scaffold.[9] This guide will dissect the chemical principles that govern this unique behavior and illustrate how it can be harnessed for advanced chemoproteomic applications.
Chapter 1: The Unique Chemistry of the Sulfonyl Fluoride Warhead
Physicochemical Properties: A Balance of Stability and Reactivity
The efficacy of sulfonyl fluorides as chemical probes stems from a unique combination of stability and latent reactivity.[15][16] The sulfur(VI)-fluorine bond is thermodynamically stable and exhibits significant resistance to hydrolysis under physiological conditions, a stark contrast to its more labile sulfonyl chloride counterpart.[6][10][17] This stability is crucial, preventing nonspecific reactions and degradation in aqueous experimental environments like cell culture media or lysates.[18][19] Furthermore, the S-F bond is resistant to reduction, as its cleavage is exclusively heterolytic, ensuring its integrity in the reductive intracellular environment.[6][14]
This inherent stability gives way to potent reactivity only under specific circumstances. The electrophilicity of the sulfur atom is high, but the reaction is kinetically controlled. Covalent modification is triggered when a probe's recognition element binds to a protein, positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid side chain within the binding site.[3][4] This "context-dependent" reactivity minimizes off-target effects and is the cornerstone of the probe's specificity.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The core mechanism of action is a nucleophilic substitution reaction at the sulfur(VI) center, termed Sulfur(VI) Fluoride Exchange, or SuFEx.[7] A nucleophilic amino acid residue (e.g., the hydroxyl of a serine or tyrosine, or the amine of a lysine) attacks the electrophilic sulfur atom. This leads to the formation of a stable sulfonylated adduct with the protein and the displacement of a fluoride ion.[18] The reaction is typically irreversible, forming a durable covalent bond that allows for the subsequent identification and analysis of the modified protein.
Chapter 2: Mechanism of Action: Targeting a Diverse Nucleophilic Landscape
The true power of sulfonyl fluoride probes lies in their ability to target a wide array of nucleophilic amino acid residues, moving far beyond the traditional focus on cysteine.[7][10][15] This versatility is governed by the specific protein microenvironment, which can dramatically enhance the nucleophilicity of otherwise moderately reactive residues.[20]
Reactivity with Specific Amino Acid Residues
-
Serine (Ser) and Threonine (Thr): Historically, serine was the first residue identified as a target for sulfonyl fluorides, particularly the active site serine in serine proteases and hydrolases.[1][10][21] In these enzymes, the nucleophilicity of the serine hydroxyl is dramatically enhanced by a catalytic triad (typically Ser-His-Asp), which functions as a proton shuttle to activate the serine for catalysis.[22] Probes like phenylmethylsulfonyl fluoride (PMSF) are classic examples of irreversible serine protease inhibitors that operate via this mechanism.[10]
-
Tyrosine (Tyr): Tyrosine is a frequent target for sulfonyl fluoride probes.[8][23] The reactivity of its phenolic hydroxyl group is typically enhanced by a proximal basic residue, such as lysine, arginine, or histidine, which can deprotonate the phenol, lowering its pKa and increasing its nucleophilicity.[20][23] The rational design of probes to target specific tyrosine residues has been successfully used to create occupancy biomarkers for enzymes like the mRNA-decapping scavenger enzyme DcpS.[20][23]
-
Lysine (Lys): While the amine side chain of lysine is protonated at physiological pH, its reactivity can be enabled within binding pockets. The local microenvironment, often involving nearby acidic residues like glutamate or aspartate, can perturb the pKa of the lysine amine, increasing the population of the neutral, nucleophilic form.[20][24] This principle has been exploited to design probes that selectively target catalytic lysine residues in kinases.[20][25]
-
Histidine (His): The imidazole side chain of histidine is also a viable nucleophile for SuFEx chemistry.[8][26] A notable example is the development of sulfonyl fluoride probes that covalently engage a histidine residue (His353) in the sensor loop of cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[26]
-
Cysteine (Cys): Although sulfonyl fluorides can react with the highly nucleophilic cysteine thiol, the resulting S-S(O₂) linkage is often unstable and can undergo hydrolysis.[8] This makes SFs less suitable for achieving durable, long-lasting inhibition of cysteine-containing proteins compared to classic warheads like acrylamides.[8]
Factors Influencing Reactivity and Selectivity
The selective modification of a single residue within a complex proteome is a multifactorial process. The key determinants are summarized below.
| Factor | Mechanism of Influence | Field-Proven Insight |
| Protein Microenvironment | Perturbation of the target residue's pKa through proximal acidic or basic residues enhances its nucleophilicity.[20] | Reactive tyrosines are often found near basic residues (Lys, His), while reactive lysines are frequently proximal to acidic residues (Glu, Asp).[20] |
| Proximity & Orientation | The binding affinity (Kᵢ) of the probe's scaffold brings the warhead into high effective concentration near the target residue, facilitating the covalent reaction (kᵢₙₐ꜀ₜ). | A sub-optimal orientation of the sulfonyl fluoride warhead, even with good binding affinity, can dramatically reduce or prevent covalent modification.[25] |
| Probe Electronics | The intrinsic reactivity of the sulfonyl fluoride can be tuned by adding electron-withdrawing or -donating groups to the probe's scaffold.[8][15] | Electron-withdrawing groups on an aryl sulfonyl fluoride generally increase its electrophilicity and reactivity, but may also decrease its hydrolytic stability.[27][28] |
| Solvent Accessibility | The target nucleophile must be accessible to the probe and not buried deep within the protein's core. | Analysis of protein-probe crystal structures is invaluable for rationally designing probes that can access targetable residues.[20] |
Chapter 3: Application in Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[3][29] Sulfonyl fluoride probes are exceptionally well-suited for ABPP due to their broad targeting scope and context-dependent reactivity.
Designing a Sulfonyl Fluoride ABPP Probe
A typical ABPP probe consists of three essential components: the reactive warhead, a recognition scaffold, and a reporter tag.
The recognition scaffold provides the initial non-covalent binding affinity that directs the probe to a specific protein or family of proteins. The sulfonyl fluoride warhead then forms the covalent linkage with a nearby nucleophile. The reporter tag , commonly an alkyne or azide, is a bioorthogonal handle that allows for the subsequent attachment of a biotin tag (for enrichment) or a fluorophore (for imaging) via click chemistry reactions.[21][23]
Experimental Protocol: A General ABPP Workflow
This protocol outlines a self-validating system for target identification using a sulfonyl fluoride probe. The inclusion of a competition control is critical for ensuring that the identified proteins are true, specific targets of the probe's scaffold.
Step 1: Biological Sample Labeling
-
Prepare proteomes (e.g., cell lysates at 1-2 mg/mL).
-
Competition Control: Pre-incubate one aliquot of the proteome with an excess (e.g., 50-100x) of a non-tagged parent inhibitor (if available) for 30 minutes at room temperature. This will block the specific binding sites.
-
Treatment: Add the alkyne-tagged sulfonyl fluoride probe to all samples (treatment and control) to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at room temperature to allow for covalent modification.
Step 2: Click Chemistry for Biotin Conjugation
-
Prepare a "click cocktail" containing: Biotin-Azide, copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Add the click cocktail to the labeled proteomes.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
Step 3: Target Enrichment
-
Add streptavidin-coated agarose or magnetic beads to the samples to capture the biotinylated proteins.
-
Incubate for 1 hour with rotation to allow for binding.
-
Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 1% SDS, followed by PBS with 6M Urea, followed by PBS) to remove non-specifically bound proteins.
Step 4: On-Bead Digestion and Mass Spectrometry
-
Resuspend the washed beads in a denaturing buffer and reduce/alkylate the proteins (e.g., with DTT and iodoacetamide).
-
Add a protease (e.g., trypsin) and incubate overnight to digest the enriched proteins into peptides.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step 5: Data Analysis
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of proteins in the treatment sample versus the competition control.
-
Self-Validation: True targets will be highly enriched in the treatment sample but significantly depleted in the competition control sample. This demonstrates that the probe binds to a specific, saturable site.
Chapter 4: Advanced Considerations and Future Directions
Kinetic Analysis of Covalent Inhibition
For drug development professionals, understanding the kinetics of covalent modification is crucial. The efficiency of a covalent inhibitor is best described by the ratio kᵢₙₐ꜀ₜ/Kᵢ, where Kᵢ represents the initial reversible binding affinity and kᵢₙₐ꜀ₜ is the maximum rate of inactivation.[30] These parameters are determined through detailed enzyme kinetic assays and provide a quantitative measure for structure-activity relationship (SAR) studies.
Stability and Off-Target Profiling
A critical aspect of probe and drug development is ensuring a balance between on-target reactivity and overall stability.[28] Probes that are too reactive may exhibit poor selectivity and hydrolytic instability, leading to off-target labeling and ambiguous results.[28] Conversely, probes with insufficient reactivity will fail to modify the target. It is essential to characterize the hydrolytic half-life of new probes in aqueous buffers to ensure they are suitable for biological experiments.[19][27][28]
The Expanding SuFEx Toolkit
The SuFEx platform extends beyond simple aryl sulfonyl fluorides. Related warheads such as fluorosulfates (R-O-SO₂F) and sulfamoyl fluorides (R₂N-SO₂F) offer different reactivity profiles.[15][30] Fluorosulfates are generally less reactive than sulfonyl fluorides, providing an option for targeting highly activated nucleophiles with greater selectivity.[4][15] N-disubstituted sulfamoyl fluorides represent the lower limit of reactivity and can function as highly selective probes.[30][31]
Future Outlook
The unique properties of sulfonyl fluoride chemistry are driving innovation in multiple areas of drug discovery. They are being incorporated into advanced therapeutic modalities, including covalent PROTACs and molecular glues, to achieve durable target degradation.[7][22] As our understanding of the protein microenvironments that govern SuFEx reactivity deepens, the rational, structure-based design of highly selective covalent agents will become increasingly powerful.[20] The continued application of SF probes in chemoproteomic experiments will undoubtedly uncover new druggable sites on challenging targets, further expanding the reach of covalent medicine.[2][7][9]
Conclusion
Sulfonyl fluoride probes represent a cornerstone of modern chemical biology, providing a robust and versatile platform for exploring protein function and discovering novel therapeutic targets. Their defining feature—a finely tuned balance between stability and context-dependent reactivity—allows them to covalently engage a broad spectrum of nucleophilic amino acids that are inaccessible to traditional cysteine-directed probes. By understanding the fundamental SuFEx mechanism and the factors that dictate reactivity, researchers can design and deploy these powerful tools to map protein activity, validate drug targets, and pioneer the next generation of targeted covalent therapies.
References
- (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
- Sulfonyl Fluorides. Enamine.
- (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.
- (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed.
- (2020). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
- The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide. Benchchem.
- (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
- (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
- (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed.
- (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
- (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
- (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic Chemistry Frontiers.
- Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. Benchchem.
- (2023). Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery. Bioorganic & Medicinal Chemistry.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
- (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central.
- (2025). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm.
- Detection of ABP binding sites and competitive ABPP. (A) Structure of a... ResearchGate.
- (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
- (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
- (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont.
- (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
- Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Department of Plant Sciences.
- The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem.
- (2018). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
- (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.
- (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PubMed Central.
- (1994). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. PubMed.
- (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing.
- (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed Central.
- Hydrolytically stable sulfonyl fluorides. Enamine.
- (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate.
- (2020). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- (2020). Structure-based design and analysis of SuFEx chemical probes. PubMed Central.
- (2025). Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents. Request PDF.
- Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 11. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 12. pnas.org [pnas.org]
- 13. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 14. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 15. Sulfonyl Fluorides - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 20. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
The Nexus of Stability and Reactivity: An In-depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Abstract
Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly ascended as a paramount member of the click chemistry family, offering a unique combination of stability and tunable reactivity for molecular assembly.[1][2] Introduced by K. Barry Sharpless and coworkers in 2014, SuFEx leverages the exceptional inertness of the sulfur(VI)-fluoride (S-F) bond, which can be selectively activated under specific catalytic conditions to form robust covalent linkages with a variety of nucleophiles.[1][3][4] This guide provides a comprehensive technical overview of SuFEx chemistry, from its fundamental principles and mechanistic underpinnings to detailed experimental protocols and its transformative applications in drug discovery, chemical biology, and materials science. We will explore the key "SuFExable" hubs, delve into the causality behind reaction conditions, and present a field-proven perspective for researchers, scientists, and drug development professionals aiming to harness the power of this next-generation click reaction.
Introduction: The Philosophy of SuFEx
The ethos of click chemistry is to utilize reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the first-generation exemplar of this concept.[6] SuFEx chemistry represents a significant evolution, moving beyond carbon-based frameworks to the versatile world of sulfur(VI) connectors.[2][7] The core of SuFEx lies in the remarkable properties of the S(VI)-F bond; it is kinetically inert to a vast array of chemical environments, including acidic and basic conditions, oxidation, reduction, and physiological media, yet it can be coaxed into reaction with specific nucleophiles under mild conditions.[1][8] This duality of supreme stability and latent reactivity is the cornerstone of its utility.
Unlike the well-known and highly reactive sulfonyl chlorides, sulfonyl fluorides are significantly more stable and less prone to hydrolysis, making them ideal for applications in complex biological systems and for the synthesis of durable materials.[3][9] This guide will dissect the critical components of the SuFEx reaction, providing the foundational knowledge required to implement this powerful tool.
Core Principles and Mechanistic Insights
The fundamental SuFEx transformation is the exchange of a fluoride atom on a hexavalent sulfur center with a nucleophile.[1] The most common electrophilic partners, often termed "SuFExable hubs," include sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[2][10] The primary nucleophiles are silyl ethers, alcohols, and amines.[1][11]
The reaction is generally understood to proceed via a nucleophilic substitution mechanism at the sulfur center. The activation of the typically unreactive S-F bond is crucial and can be achieved through several strategies.[7] Catalysts such as organic bases (e.g., DBU, Barton's base), bifluoride salts, or Lewis acids facilitate the departure of the fluoride leaving group.[2][7] For instance, in the reaction with silyl ethers, the high affinity of silicon for fluorine provides a thermodynamic driving force for the reaction, forming a stable Si-F bond as a byproduct.[12]
Recent studies suggest that for amine nucleophiles, the mechanism can be understood as an SN2-type reaction.[13] The choice of catalyst is critical; for example, hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), in synergy with a silicon additive like hexamethyldisilazane (HMDS), can dramatically accelerate the reaction, allowing for lower catalyst loadings and reaction times of mere minutes.[7] This "Accelerated SuFEx Click Chemistry" (ASCC) expands the scope to include direct reactions with alcohols, which are typically more challenging.[7]
The following diagram illustrates the generalized SuFEx reaction workflow.
Caption: Generalized workflow of a SuFEx reaction.
Key SuFExable Hubs and Their Synthesis
The versatility of SuFEx chemistry stems from the diverse range of available sulfur(VI) fluoride hubs.[14][15] The choice of hub dictates the geometry and properties of the resulting linkage.
Sulfonyl Fluorides (R-SO₂F)
Sulfonyl fluorides are the most common SuFEx electrophiles.[16] Their synthesis has evolved from classical methods to modern catalytic approaches, enhancing functional group tolerance and accessibility.
-
From Sulfonyl Chlorides: A straightforward method involves the conversion of readily available but less stable sulfonyl chlorides to the corresponding fluorides using reagents like potassium bifluoride (KHF₂).[12] This is often the go-to method for simple aryl and alkyl sulfonyl fluorides. The rationale is to exchange a highly reactive leaving group (chloride) for a more stable one (fluoride), which allows for purification and storage.
-
From Solid Sulfur Sources: To circumvent the use of gaseous precursors or unstable sulfonyl chlorides, solid, bench-stable reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) have gained prominence.[12] DABSO can react with organometallic reagents (e.g., Grignards) or undergo palladium-catalyzed coupling with aryl halides to form sulfinate salts, which are then oxidatively fluorinated to yield the desired sulfonyl fluorides.[12]
-
Modern Catalytic Methods: Recent advances include photoredox, electro-, transition-metal, and organocatalysis to synthesize alkylsulfonyl fluorides, which were previously less accessible than their aryl counterparts.[3] These methods offer milder reaction conditions and broader substrate scope.
Fluorosulfates (Ar-OSO₂F)
Aryl fluorosulfates are another crucial class of SuFEx hubs, readily prepared from phenols.[12]
-
From Sulfuryl Fluoride (SO₂F₂): The commodity gas sulfuryl fluoride (SO₂F₂) reacts directly with phenols in the presence of a base (e.g., triethylamine) to furnish aryl fluorosulfates in excellent yields.[2][12] The reaction can also be performed with aryl silyl ethers, where the Si-F bond formation provides a strong thermodynamic driving force.[12]
Multidimensional Hubs: Thionyl Tetrafluoride (SOF₄)
Thionyl tetrafluoride (SOF₄) is a gas that acts as a multidimensional SuFEx connector, opening pathways to complex, three-dimensional molecular architectures.[17][18] It reacts selectively with primary amines to form iminosulfur oxydifluorides (R-N=SOF₂).[18] These products retain two reactive S-F bonds, allowing for sequential, orthogonal SuFEx reactions to build complex, hub-based molecular libraries.[17][19]
The following diagram illustrates the creation of diverse molecular architectures from an SOF₄ hub.
Caption: Sequential SuFEx from the multidimensional SOF₄ hub.
Experimental Protocols: A Practical Guide
The successful implementation of SuFEx chemistry relies on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for key SuFEx transformations.
Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonyl Chloride
This protocol describes the conversion of a commercially available aryl sulfonyl chloride to the more stable aryl sulfonyl fluoride, a common precursor for SuFEx reactions.
Materials:
-
Aryl sulfonyl chloride (1.0 equiv)
-
Potassium bifluoride (KHF₂) (2.0 equiv)
-
Acetonitrile (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask charged with the aryl sulfonyl chloride (1.0 equiv), add acetonitrile to create a 0.5 M solution.
-
Add potassium bifluoride (2.0 equiv) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl sulfonyl fluoride.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the sulfonyl chloride starting material and the appearance of a new singlet in the ¹⁹F NMR spectrum corresponding to the -SO₂F group validates the transformation.
Protocol 2: Accelerated SuFEx (ASCC) for Aryl Sulfonate Synthesis
This protocol details the rapid and efficient coupling of an aryl alcohol with a sulfonyl fluoride using the BTMG/HMDS catalytic system.[7]
Materials:
-
Aryl sulfonyl fluoride (1.0 equiv)
-
Aryl alcohol (1.2 equiv)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%)
-
Hexamethyldisilazane (HMDS) (1.0 equiv)
-
Acetonitrile or Tetrahydrofuran (THF) (solvent)
-
Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl sulfonyl fluoride (1.0 equiv) and the aryl alcohol (1.2 equiv).
-
Add the solvent (e.g., acetonitrile) to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Add hexamethyldisilazane (HMDS) (1.0 equiv) to the mixture.
-
Finally, add the catalyst, BTMG (5.0 mol%), via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 5-30 minutes.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl sulfonate.
Causality and Trustworthiness: The use of HMDS is crucial; it acts as a fluoride scavenger and may also silylate the alcohol in situ, increasing its nucleophilicity.[7] BTMG is a highly effective, non-nucleophilic base that facilitates the deprotonation of the alcohol and activation of the SuFEx hub.[7] The low catalyst loading and rapid reaction times are hallmarks of a true click reaction, ensuring high efficiency and minimal side product formation.[7]
Applications in Drug Discovery and Chemical Biology
SuFEx chemistry has become an indispensable tool in modern drug discovery and chemical biology, primarily due to the unique stability and reactivity profile of the sulfonyl fluoride and fluorosulfate moieties.[8][20][21]
Covalent Inhibitors and Chemical Probes
The sulfonyl fluoride group is an excellent electrophilic "warhead" for forming covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[2][5][8] This is a significant advantage over traditional covalent warheads that primarily target cysteine, which is often absent in protein binding sites.[5][8] The resulting sulfonamide or sulfonate linkage is highly stable, leading to irreversible inhibition. This strategy has been used to develop potent and selective inhibitors for a range of targets, including proteases and kinases.[2]
| Application Area | Key Feature | Example Target(s) | Reference(s) |
| Covalent Inhibition | Targets non-cysteine residues (Tyr, Lys, Ser) | Human Neutrophil Elastase, BCL6 | [8][9][20] |
| Activity-Based Probes | Covalent labeling for target identification | Serine Proteases, EGFR | [2] |
| Bioconjugation | Stable linkages under physiological conditions | Proteins, DNA | [10][17] |
| High-Throughput Screening | Rapid library synthesis for hit discovery | Various enzyme assays | [22] |
High-Throughput Synthesis for Drug Discovery
The reliability and modularity of SuFEx make it ideal for high-throughput synthesis of compound libraries.[22] By combining a diverse set of SuFExable hubs with a library of nucleophilic fragments (alcohols, amines), vast chemical space can be explored rapidly to identify initial hits and optimize lead compounds.[22] The simplicity of the reaction allows for automation, further accelerating the drug discovery pipeline.[23]
The Future of SuFEx: Outlook and Emerging Trends
SuFEx chemistry is a continuously evolving field. Current research focuses on several key areas:
-
New Catalytic Systems: Development of even more efficient and selective catalysts will broaden the scope of SuFEx reactions to include more challenging substrates and enable reactions under even milder conditions.[11][24]
-
Novel SuFEx Hubs: The design and synthesis of new hubs with unique reactivity and geometric properties will expand the toolkit for creating novel molecular architectures.[15][25]
-
Orthogonal Chemistry: Combining SuFEx with other click reactions, like CuAAC, in a single system allows for the construction of highly complex and sequence-defined polymers and bioconjugates.[26][27][28]
-
Biocompatible SuFEx: Further refinement of reaction conditions to be fully compatible with living systems will unlock new applications in in-vivo imaging and drug delivery.[17]
Conclusion
Sulfur(VI) Fluoride Exchange chemistry has firmly established itself as a second-generation click reaction of immense power and versatility. Its foundation on the uniquely stable yet activatable S-F bond provides a robust platform for the rapid and reliable assembly of molecules. From the synthesis of novel polymers and materials to the discovery of potent covalent inhibitors, the applications of SuFEx are vast and continue to grow. For researchers in the chemical and pharmaceutical sciences, a deep understanding of the principles, protocols, and potential of SuFEx is no longer just an advantage—it is a necessity for innovation at the frontiers of molecular science.
References
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]
-
Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Thieme Chemistry. [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC, NIH. [Link]
-
Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). [Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]
-
Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]
-
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC, NIH. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
-
SuFEx Click Chemistry: Discovery to Applications. ResearchGate. [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. OUCI. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ResearchGate. [Link]
-
Sulfur fluoride exchange. PMC, PubMed Central. [Link]
-
Click Chemistry. Sharpless Lab, The Scripps Research Institute. [Link]
-
Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]
-
A) Examples of SuFEx hubs; B) Work by Alcaide; C) This work: in situ... ResearchGate. [Link]
-
Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. PMC, NIH. [Link]
-
Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. UGA Chemistry. [Link]
-
(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]
-
Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. NIH. [Link]
-
Advances in the construction of diverse SuFEx linkers. PMC, PubMed Central. [Link]
-
SuFEx connections from the polyvalent and multidimensional hub of SOF4. ResearchGate. [Link]
-
Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PubMed. [Link]
-
Merger of CuPDF, CuAAC and SuFEx for synthesis of a non-uniform,... ResearchGate. [Link]
-
Synthesis of dendrimers using SuFEx and CuAAC click reactions. Reaction conditions. ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Catalytic Transformations [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jk-sci.com [jk-sci.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Perfluoro-1-octanesulfonyl Fluoride (POSF): A Technical Guide to its Role as a Precursor for Perfluorooctanesulfonic Acid (PFOS)
This technical guide provides a comprehensive overview of Perfluoro-1-octanesulfonyl fluoride (POSF), its pivotal role as a primary precursor to the persistent environmental contaminant Perfluorooctanesulfonic acid (PFOS), and the analytical methodologies for its detection and quantification. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of this critical compound.
Introduction: The Significance of POSF in the Genesis of PFOS
Perfluoro-1-octanesulfonyl fluoride (POSF), a synthetic perfluorinated compound, is the foundational chemical from which most perfluorooctanesulfonic acid (PFOS) and its related substances are derived.[1] Its exceptional chemical stability and surfactant properties made it a valuable component in a wide array of industrial and consumer products, including stain repellents, firefighting foams, and semiconductor manufacturing.[1][2] However, the very stability of the perfluorinated chain in POSF-derived compounds leads to their ultimate degradation into the highly persistent and bioaccumulative PFOS.[1][2] Understanding the chemistry, environmental fate, and analytical determination of POSF is therefore paramount to comprehending and mitigating the global challenge of PFOS contamination.
Physicochemical Properties of Perfluoro-1-octanesulfonyl Fluoride
A thorough understanding of the physicochemical properties of POSF is essential for developing effective analytical methods and predicting its environmental behavior.
| Property | Value | Source |
| Chemical Formula | C8F18O2S | [3] |
| Molar Mass | 502.12 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 154-155 °C | [4][5] |
| Density | 1.824 g/mL at 25 °C | [3][4][5] |
| Vapor Pressure | <10 mm Hg at 20 °C | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
| Stability | Hygroscopic, moisture-sensitive | [4] |
The Transformation of POSF to PFOS: Abiotic and Biotic Pathways
The conversion of POSF and its derivatives to the terminal and highly persistent PFOS is a critical aspect of its environmental impact. This transformation can occur through both non-biological (abiotic) and biological (biotic) processes.
Abiotic Degradation: The Role of Hydrolysis
The primary abiotic degradation pathway for POSF is hydrolysis. The sulfonyl fluoride group (-SO2F) is susceptible to reaction with water, leading to the formation of the sulfonate group (-SO3H), the defining functional group of PFOS. This process can be influenced by environmental factors such as pH and temperature.[6]
Caption: Abiotic hydrolysis of POSF to PFOS.
The rate of hydrolysis is a key parameter in determining the environmental persistence of POSF. While specific quantitative data for POSF hydrolysis under varying environmental conditions is limited in the readily available literature, studies on analogous compounds suggest that hydrolysis rates are significantly influenced by pH and temperature, with faster degradation often observed under alkaline conditions and at higher temperatures.[7][8]
Biotic Degradation: Microbial Transformation of POSF Derivatives
While POSF itself is not readily biodegradable, many of its derivatives, particularly perfluoroalkane sulfonamides, can be transformed by microorganisms into PFOS.[9][10] This biotransformation is a significant indirect source of PFOS in the environment. The process often involves enzymatic action that modifies the sulfonamide group, eventually leading to the formation of PFOS.
The biotransformation of N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE), a common POSF derivative, has been studied in aerobic soil environments. The degradation proceeds through several intermediates, with PFOS as the terminal product. The half-life of EtFOSE degradation can range from days to a month, with PFOS yields varying based on soil properties such as pH.[11]
Caption: Biotic degradation pathway of a POSF derivative to PFOS.
Key intermediates in the biotic degradation of POSF derivatives like EtFOSE include N-ethyl perfluorooctane sulfonamidoacetate (EtFOSAA), N-ethyl perfluorooctane sulfonamide (EtFOSA), and perfluorooctane sulfonamide (FOSA).[10][11] The formation of these intermediates and their subsequent transformation to PFOS highlight the complex pathways through which POSF-based chemistry contributes to environmental PFOS contamination.
Analytical Methodology for the Quantification of POSF and PFOS
The accurate and sensitive quantification of POSF and PFOS in various environmental matrices is crucial for monitoring, risk assessment, and regulatory compliance. The standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12]
Rationale for Method Selection
LC-MS/MS is the preferred method for PFAS analysis due to its high sensitivity, selectivity, and ability to quantify analytes at the parts-per-trillion (ppt) or even lower levels.[12] The use of isotope dilution, where isotopically labeled analogs of the target analytes are added to the sample before extraction, is considered the "gold standard" for quantification.[3][13] This technique corrects for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.[3][13]
Experimental Protocol: A Step-by-Step Guide based on EPA Method 1633
The following protocol is a generalized workflow for the analysis of PFAS, including POSF and PFOS, in aqueous and solid samples, based on the principles of EPA Method 1633.[1][4]
4.2.1. Sample Collection and Preservation
-
Objective: To collect a representative sample while minimizing the risk of contamination.
-
Procedure:
-
Collect samples in high-density polyethylene (HDPE) or polypropylene containers that have been certified as PFAS-free.[1]
-
For aqueous samples, fill the container to the top, leaving no headspace.
-
For solid samples, use wide-mouth HDPE jars and do not fill them more than three-quarters full.[1]
-
Store samples at or below 6 °C and protect them from light.
-
4.2.2. Sample Preparation and Extraction
-
Objective: To isolate and concentrate the target PFAS from the sample matrix.
-
Procedure for Aqueous Samples (e.g., Groundwater, Wastewater):
-
Fortify the sample with a known amount of isotopically labeled internal standards (isotope dilution).
-
Pass the sample through a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge.[14][15] The WAX sorbent is effective for retaining anionic PFAS like PFOS and its precursors.[15][16]
-
Wash the cartridge with a solution like aqueous ammonium acetate to remove interferences.[2]
-
Elute the PFAS from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).[2][17]
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a known volume of a methanol/water mixture.[17]
-
-
Procedure for Solid Samples (e.g., Soil, Sediment):
-
Homogenize the sample.
-
Weigh a subsample and fortify it with isotopically labeled internal standards.
-
Extract the sample with a suitable solvent, such as methanol, using techniques like sonication or shaking.
-
Centrifuge the sample and collect the supernatant.
-
The extract may require a cleanup step using SPE, similar to the procedure for aqueous samples, to remove matrix interferences.
-
4.2.3. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify the target PFAS.
-
Procedure:
-
Inject the prepared extract into the LC-MS/MS system.
-
Separate the PFAS using a C18 or similar reversed-phase liquid chromatography column.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1] This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Quantify the concentration of each analyte using the ratio of the response of the native analyte to its corresponding isotopically labeled internal standard.
-
Caption: General analytical workflow for PFAS analysis.
Method Detection and Quantification Limits
The sensitivity of the analytical method is critical, as PFAS are often present at very low concentrations in the environment. Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) are key performance metrics.
| Analyte | Matrix | Method | Typical LOQ |
| PFOS | Drinking Water | EPA 533 | 0.002 - 3.323 ng/L |
| PFOA | Drinking Water | EPA 533 | 0.002 - 3.323 ng/L |
| Various PFAS | Non-potable Water | EPA 1633 | ~2 ng/L |
| Various PFAS | Soil | EPA 1633 | ~1 ng/g |
Note: LOQs can vary depending on the specific instrument, laboratory conditions, and matrix interference.[7][18][19]
Conclusion and Future Perspectives
Perfluoro-1-octanesulfonyl fluoride is a cornerstone in the history of PFOS production and a significant contributor to its widespread environmental contamination. A thorough understanding of its chemical properties, degradation pathways, and analytical determination is essential for effective environmental management and remediation. While significant progress has been made in analytical methodologies, challenges remain in the comprehensive analysis of all POSF-related precursors and their transformation products. Future research should focus on developing more comprehensive analytical methods to capture the full scope of PFOS precursors, refining our understanding of their environmental transformation rates, and developing effective remediation technologies to address the legacy of POSF-based chemistry.
References
-
U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link]
-
U.S. Environmental Protection Agency. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
ITRC. (2022). PFAS Technical and Regulatory Guidance Document. [Link]
-
PubChem. Perfluorooctanesulfonyl fluoride. [Link]
-
LimnoTech. (2018). PFAS Analysis – The New Wild West. [Link]
-
Agilent Technologies. (2020). EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water Using Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. [Link]
-
Restek. PFAS Analysis by U.S. EPA Method 533 for Drinking Water. [Link]
-
LCGC International. (2022). The Benefits of Stacked SPE Cartridges for PFAS Analysis. [Link]
-
Agilent Technologies. and Polyfluoroalkyl Substances (PFAS) in Aqueous Samples Per EPA Draft Method 1633 Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. [Link]
-
BGB Analytik. EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water via Anion- Exchange SPE and LC-MS/MS. [Link]
-
ACS Publications. (2025). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. [Link]
-
National Institutes of Health. (2022). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. [Link]
-
PubMed. (2017). Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils. [Link]
-
DSP-Systems. Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. [Link]
-
National Institutes of Health. (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. [Link]
-
SCIEX. Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. [Link]
-
Microbac Laboratories. PFAS Sampling Instructions for Potable Water Samples For EPA 537.1. [Link]
-
Pace Analytical. PFAS by SPE and LC/MS/MS Isotope Dilution. [Link]
-
Phenomenex. Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE. [Link]
-
PubMed. (2009). Isomer-specific biotransformation rates of a perfluorooctane sulfonate (PFOS)-precursor by cytochrome P450 isozymes and human liver microsomes. [Link]
-
LCGC International. (2022). The Evolving Developments in Sample Preparation for PFAS in Environmental Samples. [Link]
-
Separation Science. (2024). PFAS Analysis Procedures for EPA Method 537.1 and Beyond. [Link]
-
Microbac Laboratories. EPA 537 PFAS SAMPLE COLLECTION GUIDE. [Link]
-
Waters Corporation. A Method for the Extraction and Analysis of PFAS from Human Serum Utilizing Weak Anion Exchange (WAX) Chemistry and Xevo TQ-S micro. [Link]
-
McGill eScholarship. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. [Link]
-
ResearchGate. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs). [Link]
-
ResearchGate. (PDF) Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents. [Link]
-
National Institutes of Health. (2024). Investigating the degradation potential of microbial consortia for perfluorooctane sulfonate through a functional "top-down" screening approach. [Link]
-
PubMed. Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures. [Link]
-
U.S. Geological Survey. (2024). Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents. [Link]
-
LCGC International. (2022). Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. [Link]
-
MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. [Link]
-
ResearchGate. (PDF) Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SCIEX. Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
ResearchGate. (PDF) EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. [Link]
-
National Institutes of Health. (2018). Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials. [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. epa.gov [epa.gov]
- 3. pca.state.mn.us [pca.state.mn.us]
- 4. alsglobal.com [alsglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of [14C]isofenphos in soil in the laboratory under different soil pH's, temperatures, and moistures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of aerobic biotransformation pathways of a perfluorooctane sulfonate (PFOS) precursor in distinctly different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
- 13. limno.com [limno.com]
- 14. PFAS Analysis by U.S. EPA Method 533 for Drinking Water [discover.restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. bgb-analytik.com [bgb-analytik.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. rsc.org [rsc.org]
An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Fluoride Warhead
Introduction
The landscape of drug discovery is in a constant state of evolution, with a resurgent interest in targeted covalent inhibitors (TCIs) that offer enhanced potency, prolonged duration of action, and the ability to address challenging therapeutic targets.[1] Within the arsenal of electrophilic warheads available to medicinal chemists and chemical biologists, the sulfonyl fluoride (SF) moiety has emerged as a "privileged" warhead.[2][3] This is attributed to its finely tuned reactivity, offering a harmonious balance between aqueous stability and the capacity for context-specific covalent modification of multiple nucleophilic amino acid residues.[2][4] This guide provides a comprehensive exploration of the core principles governing the electrophilicity of the sulfonyl fluoride warhead, its diverse reactivity profile, and its practical application in the design of next-generation covalent therapeutics and chemical probes.
Unlike more promiscuous electrophiles, the sulfur-fluorine bond in sulfonyl fluorides is remarkably stable to hydrolysis, mitigating the risk of off-target effects.[1][5] Covalent bond formation is typically a "proximity-driven" event, contingent upon the precise positioning of the SF group within a protein's binding pocket to facilitate a reaction with a nearby nucleophilic residue.[1] This inherent selectivity, coupled with its ability to react with a broader range of amino acids beyond the commonly targeted cysteine, makes the sulfonyl fluoride a versatile tool for expanding the druggable proteome.[2][3]
The Chemical Foundation of Sulfonyl Fluoride Electrophilicity
The reactivity of the sulfonyl fluoride warhead is rooted in the strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom attached to the central sulfur(VI) atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of this warhead's utility, involves the exchange of the fluoride ion with a nucleophile.[1][6]
The stability of the S-F bond is a key attribute, conferring resistance to hydrolysis and reduction.[2][5] Unlike sulfonyl chlorides, the cleavage of the fluorine bond is exclusively heterolytic, contributing to its enhanced thermodynamic stability.[2][3] This stability ensures that the warhead remains intact until it reaches its intended biological target, minimizing unwanted side reactions.
Factors Influencing Reactivity
The electrophilicity of the sulfonyl fluoride, and thus its reactivity, can be modulated by both steric and electronic factors of its molecular scaffold.[7][8] Electron-withdrawing substituents on an aryl sulfonyl fluoride, for instance, can enhance the electrophilicity of the sulfur atom, leading to a more reactive warhead. Conversely, electron-donating groups can attenuate reactivity.[9] This tunability allows for the rational design of covalent inhibitors with a desired reactivity profile, balancing on-target potency with off-target safety.
Reactivity Profile with Nucleophilic Amino Acid Residues
A defining feature of the sulfonyl fluoride warhead is its ability to covalently modify a diverse range of amino acid residues, a significant advantage over warheads that exclusively target cysteine.[2][10] This broad reactivity spectrum opens up new avenues for targeting proteins that lack a suitably positioned cysteine in their binding sites.
The primary targets for sulfonyl fluoride-mediated covalent modification include:
-
Serine: As one of the most common applications, sulfonyl fluorides are widely used as inhibitors of serine proteases, forming a stable sulfonyl-enzyme linkage.[2][11]
-
Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile for sulfonyl fluorides, a property that has been successfully exploited in the development of kinase inhibitors and other targeted probes.[11][12][13]
-
Lysine: The ε-amino group of lysine, when its pKa is perturbed within a protein's microenvironment, can act as a nucleophile to form a stable sulfonamide bond with the sulfonyl fluoride warhead.[12][14][15]
-
Threonine: Similar to serine, the secondary alcohol of threonine can be targeted by sulfonyl fluorides.[2][3]
-
Histidine: The imidazole side chain of histidine can also react with sulfonyl fluorides, although the resulting adducts may exhibit different stability profiles.[2][16]
-
Cysteine: While sulfonyl fluorides can react with the thiol group of cysteine, the resulting adducts are often less stable compared to those formed with other nucleophilic residues.[2][8]
This promiscuity is not indiscriminate; the reactivity is "context-specific," meaning the local protein environment plays a crucial role in activating a particular amino acid residue for nucleophilic attack.[2]
Applications in Drug Discovery and Chemical Biology
The unique properties of the sulfonyl fluoride warhead have led to its widespread adoption in various stages of drug discovery and chemical biology research.
Targeted Covalent Inhibitors
The development of targeted covalent inhibitors has been a primary application of sulfonyl fluorides. By incorporating the SF warhead into a ligand with high affinity for a target protein, researchers can achieve irreversible inhibition with enhanced potency and duration of action.[1] This approach has been particularly successful in targeting kinases and proteases.[3][11]
Activity-Based Protein Profiling (ABPP)
Sulfonyl fluoride-based probes are invaluable tools for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying and characterizing enzyme function in complex biological systems.[13][17] These probes typically contain a sulfonyl fluoride warhead for covalent modification of active enzymes and a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment.[18]
Target Identification and Validation
Sulfonyl fluoride probes can be used to identify the molecular targets of bioactive small molecules.[19] By functionalizing a compound of interest with a sulfonyl fluoride and a reporter tag, researchers can covalently label its protein targets in cells or lysates, which can then be identified using mass spectrometry-based proteomics.
Synthesis of Sulfonyl Fluoride-Containing Molecules
The accessibility of sulfonyl fluoride-containing building blocks and the development of robust synthetic methodologies have been crucial for their widespread application.[18] Several common synthetic routes are employed to introduce the sulfonyl fluoride moiety:
-
From Sulfonyl Chlorides: The most conventional method involves the nucleophilic fluorination of the corresponding sulfonyl chloride using a fluoride source like potassium fluoride (KF).[5][10][19]
-
From Thiols and Disulfides: Thiols and disulfides can be converted to sulfonyl fluorides via an oxidative chlorination step to form an in situ sulfonyl chloride intermediate, followed by fluoride exchange.[5][10]
-
From Sulfonic Acids and Sulfonates: Sulfonic acids and their salts can be transformed into sulfonyl fluorides using reagents such as thionyl fluoride or through a one-pot, two-step procedure involving the in situ formation of the sulfonyl chloride.[5][19][20]
The commercial availability of sulfonyl fluoride-containing monomers has further streamlined the synthesis of complex probes and inhibitors.[18]
Experimental Workflows
The utilization of sulfonyl fluoride probes in a research setting typically follows a well-defined workflow.
General Workflow for Target Identification using a Sulfonyl Fluoride Probe
Caption: A typical workflow for identifying protein targets of a sulfonyl fluoride probe.
Protocol: In Vitro Labeling of a Target Protein with a Sulfonyl Fluoride Probe
-
Reagents and Materials:
-
Purified target protein
-
Sulfonyl fluoride probe stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Laemmli buffer)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or Western blot apparatus
-
-
Procedure:
-
Dilute the target protein to the desired concentration in the assay buffer.
-
Add the sulfonyl fluoride probe to the protein solution at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only control.
-
Incubate the reactions at a specific temperature (e.g., 37°C) for a defined time course (e.g., 15, 30, 60 minutes).
-
Quench the reactions by adding Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
If the probe contains a fluorescent tag, visualize the gel using a fluorescence scanner. If not, proceed with Western blotting using an antibody against the protein of interest or a tag on the probe.
-
-
Data Analysis:
-
Quantify the band intensity to determine the extent of labeling at different probe concentrations and incubation times. This can be used to determine the apparent rate of inactivation (k_inact) and the inhibitor concentration that yields half-maximal inactivation (IC50).
-
Quantitative Assessment of Reactivity
The reactivity of sulfonyl fluoride warheads can be quantitatively assessed using various methods. Kinetic analysis of enzyme inhibition is a common approach to determine parameters like the second-order rate constant (k_inact/K_I), which provides a measure of the covalent modification efficiency.[21][22]
Table 1: Illustrative Kinetic Data for Sulfonyl Fluoride-Based Covalent Inhibitors
| Target Protein | Inhibitor | k_inact/K_I (M⁻¹s⁻¹) | Amino Acid Target |
| Fatty Acid Amide Hydrolase (FAAH) | AM3506 | Data not explicitly provided, but potent inhibition demonstrated[23] | Serine |
| Chymotrypsin | Phenylmethylsulfonyl fluoride (PMSF) | ~1.3 x 10³ | Serine |
| Transthyretin (TTR) | Oxadiazole-based SF | t½ of conjugation ~1-4 min[14] | Lysine |
Note: The table provides illustrative examples. Specific kinetic parameters are highly dependent on the specific inhibitor, target protein, and assay conditions.
Conclusion
The sulfonyl fluoride warhead has firmly established itself as a versatile and powerful tool in the fields of drug discovery and chemical biology. Its unique combination of stability, tunable reactivity, and ability to target a broad range of nucleophilic amino acid residues provides a distinct advantage for the design of selective and potent covalent inhibitors and chemical probes. As our understanding of the intricate factors governing its reactivity continues to grow, we can anticipate the development of even more sophisticated sulfonyl fluoride-based therapeutics and research tools that will further expand the boundaries of the druggable proteome and unlock new therapeutic opportunities.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Kelly, J. S., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Organic Letters, 18(21), 5544–5547. [Link]
-
Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2685-2696. [Link]
-
G. M. T. T. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
-
Santocanale, C., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176–2184. [Link]
-
Zhang, W., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]
-
Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme. [Link]
-
Wang, F., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 80-83. [Link]
-
Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]
-
Mukherjee, H., et al. (2017). A Study of the Reactivity of S(VI)−F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. [Link]
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Britton, R., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4531–4535. [Link]
-
Giel, M. C., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(15), 4087-4105. [Link]
-
Chinthakindi, P. K., & Arvidsson, P. I. (2018). Sulfonyl Fluorides (SFs): More Than Click Reagents?. European Journal of Organic Chemistry, 2018(48), 6825-6834. [Link]
-
Santocanale, C., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]
-
Singh, J., et al. (2017). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 56(25), 3153–3165. [Link]
-
Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, a-Chymotrypsin, and Trypsin. Journal of the American Chemical Society, 85(7), 997–1000. [Link]
-
Giel, M. C., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(3), 963-987. [Link]
-
Parker, C. G., et al. (2021). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 143(34), 13676–13687. [Link]
-
Liu, J., et al. (2021). A genetically encoded fluorosulfonyloxybenzoyl-L-lysine for expansive covalent bonding of proteins via SuFEx chemistry. Journal of the American Chemical Society, 143(26), 10341–10351. [Link]
-
Zhang, T., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7276-7283. [Link]
-
Wang, H., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 4(10), 1381–1388. [Link]
-
Andresini, M., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Hubs Preparation and Derivatization. The Journal of Organic Chemistry. [Link]
-
Am Ende, C. W., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(34), 11638-11649. [Link]
-
Moses, J. E., et al. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(8), 543-560. [Link]
-
Jones, L. H. (2021). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 16(11), 1255-1266. [Link]
-
Mukherjee, H., et al. (2017). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Organic & Biomolecular Chemistry, 15(45), 9685-9695. [Link]
-
Mukherjee, H., et al. (2018). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. MedChemComm, 9(10), 1724-1730. [Link]
-
Alapafuja, S. O., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 55(1), 328-341. [Link]
-
Ree, N., et al. (2024). Automated Quantum Chemistry for Estimating Nucleophilicity and Electrophilicity with Applications to Retrosynthesis and Covalent Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Jones, C. R., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 27(10), 2045-2051. [Link]
-
Jones, C. R., et al. (2019). The results of measuring the reactivity of covalent warheads against cysteine (blue dots) and serine (red dots). ResearchGate. [Link]
-
Petropoulos, J. (2020). Modulating the Reactivity of Electrophilic Warheads for Pharmacokinetic Efficacy. University of Toronto. [Link]
-
Ward, R. A., et al. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(11), 2890-2898. [Link]
-
Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Department of Biology [biology.ox.ac.uk]
- 14. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the History and Development of Sulfonyl Fluoride Chemical Probes
Abstract
This technical guide provides a comprehensive overview of the history, development, and application of sulfonyl fluoride-based chemical probes. From their early use as simple protease inhibitors to their current status as "privileged" warheads in modern chemical biology and drug discovery, we explore the evolution of this remarkable functional group. Central to this narrative is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which has unlocked unprecedented opportunities for creating covalent probes with exquisite, context-dependent reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for the rational design and application of sulfonyl fluoride probes.
Introduction: The Emergence of a Privileged Warhead
Covalent chemical probes are indispensable tools for interrogating biological systems, enabling target identification, validation, and the development of potent, long-acting therapeutics.[1] The ideal covalent warhead must strike a delicate balance: it needs to be stable enough to navigate the aqueous, nucleophile-rich intracellular environment yet reactive enough to form a covalent bond with its intended target in a specific and context-dependent manner. For decades, the focus of covalent targeting was overwhelmingly on the highly nucleophilic side chain of cysteine.[2] However, the relative scarcity of cysteine residues in protein binding pockets limited the scope of this approach.[2][3]
This landscape began to shift with the recognition of sulfonyl fluorides (SFs) as a uniquely versatile class of electrophiles.[4][5] Initially recognized for their ability to inhibit serine proteases, their true potential as "privileged" warheads has been realized more recently.[1][2] They exhibit a "Goldilocks" reactivity profile—largely stable in aqueous media but capable of reacting with a broad range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine, when positioned correctly within a protein binding site.[1][4][5] This guide chronicles the journey of sulfonyl fluorides from niche reagents to central players in chemical biology.
Historical Perspective: From Serine Protease Inhibitors to a Chemical Biology Mainstay
The story of sulfonyl fluorides in biology begins in the 1960s with the work of Fahrney and Gold, who identified that these compounds could covalently modify the catalytic serine residue in proteases like chymotrypsin.[2][6] Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) became standard tools, routinely added to cell lysates to prevent proteolytic degradation.[1] However, these early, fragment-like inhibitors were often used at high concentrations and were known to be promiscuous, reacting with numerous proteins.[1]
A pivotal conceptual leap was made by B. R. Baker, who pioneered the idea of "active-site-directed irreversible inhibitors."[2] He demonstrated that by incorporating a sulfonyl fluoride warhead into a molecule that already had reversible binding affinity for a target, one could create a highly specific and irreversible covalent inhibitor.[2] This laid the intellectual groundwork for the modern, rational design of targeted covalent probes. Despite these early insights, for many years, the broader application of sulfonyl fluorides was hampered by challenging synthetic routes and a limited understanding of their full reactivity profile.
The SuFEx Revolution: A New Era of Click Chemistry
A paradigm shift occurred in 2014 when Nobel laureate K. Barry Sharpless and his colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of "click chemistry" reactions.[7][8] Click chemistry describes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and exhibit simple reaction conditions (ideally, in water).[8][9] SuFEx meets these criteria, describing the reaction of a sulfur(VI) fluoride compound with a nucleophile.[7][10]
The reliability and versatility of the SuFEx reaction transformed the field.[11] It provided a robust and predictable chemical handle for connecting molecular fragments, making the synthesis of complex probes and compound libraries significantly more accessible.[9][10] This reintroduction of sulfur(VI) fluorides as powerful connectors, rather than just inhibitors, has had profound implications across organic synthesis, materials science, and, most significantly, chemical biology and drug discovery.[11][12]
Mechanism of Action: Context-Dependent Reactivity
The S-F bond in a sulfonyl fluoride is remarkably stable, being resistant to hydrolysis and reduction.[5][13] Unlike sulfonyl chlorides, which can be indiscriminately reactive, the sulfonyl fluoride requires a specific microenvironment to facilitate the exchange reaction. This "context-dependent" reactivity is the cornerstone of its utility as a chemical probe.[14]
The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.[15] Within a protein binding pocket, several factors can dramatically enhance the reactivity of a nearby amino acid side chain:
-
Proximity and Orientation: The probe's scaffold binds to the target, positioning the sulfonyl fluoride warhead in close proximity and in the correct orientation for attack by a nucleophilic residue. This is the principle of "proximity-driven" reactivity.[16]
-
Microenvironment Effects: The local protein environment plays a critical role. For example, nearby basic residues (like lysine, histidine, or arginine) can deprotonate a tyrosine phenol, significantly increasing its nucleophilicity and making it a prime target for the sulfonyl fluoride.[2][14] Similarly, acidic residues (glutamate, aspartate) can activate lysine side chains.[14]
This reliance on the binding site microenvironment is what allows sulfonyl fluoride probes to achieve high selectivity for their intended target, even in the complex milieu of a living cell.[14]
Synthesis of Sulfonyl Fluoride Probes
The renewed interest in sulfonyl fluorides, spurred by the SuFEx revolution, has driven the development of numerous synthetic methodologies, making these valuable probes more accessible.[12][13]
Common Synthetic Routes
| Starting Material | Reagents & Conditions | Advantages | Key References |
| Sulfonyl Chlorides | KF, KHF₂, or 18-crown-6/KF. Often a simple halogen exchange. | Most traditional and direct method.[17] | [12],[13] |
| Thiols/Disulfides | Oxidative chlorination (e.g., NaOCl) followed by fluoride exchange (e.g., KHF₂). | Avoids use of hazardous chlorine gas; good for heteroaromatics.[17] | [12] |
| Sulfonic Acids/Salts | Thionyl fluoride (SOF₂) or deoxyfluorinating agents like Xtalfluor-E®. | Accesses SFs from stable and readily available S(VI) compounds.[17] | [18] |
| Aryl Halides | Palladium-catalyzed sulfination followed by electrophilic fluorination (e.g., Selectfluor). | Allows for late-stage functionalization and diversification.[2] | [2] |
Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonyl Chloride
This protocol describes a general and robust method for converting a commercially available or synthesized aryl sulfonyl chloride to the corresponding sulfonyl fluoride, a common final step in probe synthesis.
Objective: To perform a halide exchange reaction to synthesize an aryl sulfonyl fluoride.
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
Potassium fluoride (KF, spray-dried, 3.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl sulfonyl chloride (1.0 eq) and potassium fluoride (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-16 hours.
-
Causality Insight: The use of spray-dried KF and anhydrous solvent is critical. Water can hydrolyze the starting sulfonyl chloride and, to a lesser extent, the sulfonyl fluoride product, reducing the yield. The high temperature is necessary to drive the halide exchange.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the excess KF and potassium chloride byproduct. Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine to remove any remaining salts.
-
Self-Validation Check: The aqueous washes confirm the removal of inorganic salts. The organic layer should be clear after this step.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure aryl sulfonyl fluoride.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR (a singlet for the -SO₂F group is characteristic), and mass spectrometry.
Application of Sulfonyl Fluoride Probes in Chemical Biology
The unique properties of sulfonyl fluorides make them powerful tools for a range of chemical biology applications, most notably in activity-based protein profiling (ABPP) and target identification.[1] A common strategy involves using a "clickable" probe, which contains both the sulfonyl fluoride warhead and a bioorthogonal handle (e.g., a terminal alkyne or azide) for downstream applications.[19][20]
General Workflow for Target Identification
The following workflow outlines the use of a clickable sulfonyl fluoride probe to identify protein targets in a complex biological sample, such as a cell lysate or intact cells.
Experimental Protocol: In-Lysate Labeling and Target Enrichment
This protocol details the core steps of labeling proteins in a cell lysate with a clickable sulfonyl fluoride probe and enriching the targets for mass spectrometry analysis.
Objective: To identify the protein targets of a clickable sulfonyl fluoride probe.
Materials:
-
Clickable sulfonyl fluoride probe (with terminal alkyne)
-
Prepared cell lysate (in a buffer like PBS, pH 7.4)
-
BCA assay or similar for protein concentration measurement
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, and a copper ligand like TBTA.
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Mass spectrometry-grade trypsin and digestion buffer
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation & Labeling:
-
Prepare cell lysate by standard methods (e.g., sonication or lysis buffer) and clarify by centrifugation.
-
Determine the total protein concentration.
-
Treat the lysate (e.g., 1 mg of total protein) with the alkyne-SF probe at a final concentration of 1-10 µM. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for 1-2 hours at room temperature or 37 °C.
-
Causality Insight: The incubation time and probe concentration are critical variables that must be optimized. Higher concentrations or longer times can lead to increased off-target labeling, while insufficient conditions will result in poor target labeling.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction:
-
To the labeled lysate, add the click chemistry cocktail: Biotin-azide (e.g., 100 µM), TCEP or sodium ascorbate (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Self-Validation Check: A successful click reaction is essential. This can be validated by running a small aliquot on an SDS-PAGE gel and performing a Western blot with streptavidin-HRP to visualize biotinylated proteins.
-
-
Target Enrichment:
-
Add pre-washed streptavidin-agarose beads to the "clicked" lysate.
-
Incubate for 1-2 hours at 4 °C with rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, followed by 8M urea, followed by PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide).
-
Add trypsin and incubate overnight at 37 °C to digest the enriched proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. The site of modification can often be identified by a characteristic mass shift on a specific peptide.[21]
-
Expanding the Toolkit: Beyond Tyrosine and Serine
While serine and tyrosine were the first residues shown to be targeted by rationally designed SF probes, the field has rapidly expanded to include the targeting of other nucleophilic residues.[14][21]
| Targeted Residue | Key Microenvironment Feature | Example | Key References |
| Tyrosine (Tyr) | Proximal basic residue (Lys, His, Arg) to deprotonate phenol. | DcpS scavenger enzyme, SRPK1 kinase. | [21],[14] |
| Lysine (Lys) | Proximal acidic residue (Glu, Asp) to lower pKa of amine. | ATP binding sites in kinases (e.g., using FSBA). | [22] |
| Serine (Ser) | Catalytic triad (Ser-His-Asp) in proteases. | Chymotrypsin, Fatty Acid Amide Hydrolase (FAAH). | [1],[6] |
| Histidine (His) | Activated within a binding pocket. | Cereblon (CRBN) thalidomide binding domain. | [15],[23] |
This ability to target a wide array of residues significantly broadens the "druggable proteome," opening up new avenues for therapeutic intervention against targets previously considered intractable.[3][6]
Conclusion and Future Outlook
The journey of sulfonyl fluoride chemical probes is a testament to the power of fundamental chemical discovery in advancing biological understanding. From their humble beginnings as non-specific enzyme inhibitors, they have been elevated, primarily through the elegant principles of SuFEx click chemistry, to a premier class of covalent warheads.[4][24] Their unique balance of stability and context-dependent reactivity allows for the precise targeting of a wide range of amino acid residues, moving well beyond the traditional focus on cysteine.[2][6]
The future of the field is bright, with ongoing research focused on:
-
Expanding the SuFEx Toolkit: Developing new S(VI)-F containing warheads with different reactivity profiles, such as fluorosulfates and sulfamoyl fluorides.[15][16]
-
Proteome-Wide Profiling: Using SF-based fragment libraries for large-scale screening to map the "ligandable proteome" and uncover novel druggable sites.[25][26]
-
Advanced Probe Design: Integrating SF warheads into more complex modalities like molecular glues and degraders (e.g., PROTACs).[23]
As our understanding of the subtle factors that govern their reactivity in complex biological systems grows, sulfonyl fluoride probes will undoubtedly continue to be at the forefront of chemical biology and covalent drug discovery, enabling the exploration of new biological frontiers and the development of next-generation therapeutics.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link][4]
-
Semantic Scholar. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link][27]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. [Link][1]
-
Fadeyi, O. O., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Organic Letters, 18(20), 5428–5431. [Link][19]
-
Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2717-2726. [Link][12]
-
Zhang, Z., Wu, W., & Tang, W. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link][15]
-
Huang, H., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link][2]
-
Jones, L. H., et al. (2017). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 12(7), 1859–1865. [Link][21]
-
Fadeyi, O. O., et al. (2016). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Request PDF. [Link][20]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link][5]
-
Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1863-1869. [Link][23]
-
Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link][3]
-
Sharpless, K. B. (n.d.). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link][10]
-
University of Amsterdam. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. UvA Scripties. [Link][11]
-
Huang, H., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical science, 14(20), 5339–5352. [Link][6]
-
Fernandes, B., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 12(8), 830. [Link][13]
-
ResearchGate. (2022). Evolution of sulfur (VI) fluoride exchange (SuFEx) click chemistry. Request PDF. [Link][24]
-
Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. [Link][7]
-
University of Georgia. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. UGA Chemistry. [Link][9]
-
Kelly, C. B., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(99), 13735-13738. [Link][18]
-
University of California, Irvine. (n.d.). Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery. UCI School of Physical Sciences. [Link][28]
-
Beke, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6331. [Link][29]
-
Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 14-22. [Link][14]
-
ResearchGate. (n.d.). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Request PDF. [Link][30]
-
Wang, H., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 5(2), 351–359. [Link][31]
-
Kelly, M. J., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 2(12), 2733–2742. [Link][32]
-
Grimster, N. P., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1368-1385. [Link][22]
-
ZME Science. (2014, August 18). Chemists uncover powerful reactivity, paving the way for a new class of molecules. [Link][8]
-
Zhang, Z., Wu, W., & Tang, W. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link][33]
-
Ward, J. A., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 145(33), 18493–18501. [Link][25]
-
Chen, W., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. eScholarship.org. [Link][34]
-
Lomenick, B., et al. (2011). Proteome-wide covalent ligand discovery in native biological systems. Journal of the American Chemical Society, 133(46), 18665-18671. [Link][35]
-
Lomenick, B., et al. (2011). Proteome-wide covalent ligand discovery in native biological systems. Journal of the American Chemical Society, 133(46), 18665–18671. [Link][26]
-
Mukherjee, H., et al. (2020). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Request PDF. [Link][36]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 8. zmescience.com [zmescience.com]
- 9. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 10. grantome.com [grantome.com]
- 11. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 12. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 13. mdpi.com [mdpi.com]
- 14. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 23. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteome-wide covalent ligand discovery in native biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 29. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. escholarship.org [escholarship.org]
- 35. stemcell.com [stemcell.com]
- 36. researchgate.net [researchgate.net]
Introduction: Understanding Perfluoro-1-octanesulfonyl Fluoride
An In-depth Technical Guide to the Material Safety of Perfluoro-1-octanesulfonyl Fluoride (PFOSF)
Perfluoro-1-octanesulfonyl fluoride (PFOSF), identified by CAS Number 307-35-7, is a synthetic perfluorinated compound characterized by a saturated eight-carbon chain and a sulfonyl fluoride functional group.[1] Its chemical formula is C8F18O2S, and its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl fluoride.[1][2] Historically, PFOSF has been a critical precursor in the synthesis of perfluorooctanesulfonic acid (PFOS) and a wide array of PFOS-based derivatives.[1][3] These derivatives were valued for their unique properties, including thermal stability and the ability to repel both water and oil, leading to their use in stain repellents, food packaging, and aqueous film-forming foams (AFFF) for firefighting.[1][4][5]
However, the exceptional stability of the carbon-fluorine bond, which imparts these desirable properties, also results in extreme environmental persistence. PFOSF-derived substances ultimately degrade to form PFOS, a compound now recognized as a persistent organic pollutant (POP) with the ability to bioaccumulate and cause adverse health effects.[1][5] Consequently, PFOSF and PFOS are listed under Annex B of the Stockholm Convention, a global treaty to eliminate or restrict the production and use of POPs.[1][6]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the material safety of PFOSF, moving beyond a standard safety data sheet to explain the causality behind safety protocols and the critical importance of responsible lifecycle management for this compound.
Section 1: Physicochemical Profile and Reactivity
The defining feature of PFOSF is its molecular structure, which is fully fluorinated. This perfluorinated tail is hydrophobic and lipophobic, while the sulfonyl fluoride head provides a reactive site for further chemical synthesis.[1][4] The strength of the numerous carbon-fluorine bonds renders the molecule highly stable and chemically inert in most conditions.
Table 1: Physicochemical Properties of Perfluoro-1-octanesulfonyl Fluoride
| Property | Value | Source(s) |
| CAS Number | 307-35-7 | [1][7] |
| Molecular Formula | C8F18O2S | [1][2] |
| Molar Mass | 502.12 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2][7] |
| Boiling Point | 154-155 °C | [1][7] |
| Density | 1.824 g/mL at 25 °C | [2][7] |
| Vapor Pressure | <10 mm Hg at 20 °C | [7] |
| Vapor Density | >1 (relative to air) | [2][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| Sensitivity | Moisture sensitive, Hygroscopic | [7] |
Reactivity Insights
While generally stable, the sulfonyl fluoride group is the molecule's reactive center. PFOSF is sensitive to moisture and will slowly hydrolyze in water to form PFOS.[1] This reactivity is significantly enhanced in the presence of bases. For instance, it reacts with potassium hydroxide (KOH) to yield PFOS salts and with ammonia to form perfluorooctanesulfonamide (PFOSA).[1] These reactions were fundamental to the production of the various PFOS-related compounds used in industrial and consumer products.[1] Researchers must recognize that its "stability" pertains to the perfluoroalkyl chain, not the reactive functional group, which requires careful handling to prevent unintended reactions and degradation.
Section 2: Hazard Identification and Toxicological Concerns
PFOSF is a hazardous substance with a complex toxicological profile, including acute toxicity, severe corrosivity, and long-term health effects such as reproductive toxicity and carcinogenicity.[2][8] A critical aspect of its toxicology is that it can be absorbed and metabolized in the body to the terminal and highly persistent degradation product, PFOS, which is the primary driver of its long-term systemic toxicity.[3]
Table 2: GHS Hazard Classifications for Perfluoro-1-octanesulfonyl Fluoride
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 / H302 | Toxic or harmful if swallowed | [2][8] |
| Acute Toxicity, Inhalation | H331 / H332 | Toxic or harmful if inhaled | [2][8] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][8] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [2][8] |
| Reproductive Toxicity | H360 / H360D | May damage fertility or the unborn child | [2][9] |
| Carcinogenicity | H351 | Suspected of causing cancer | [8] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [2][8] |
| Harmful to Breast-fed Children | H362 | May cause harm to breast-fed children | [8] |
| Hazardous to the Aquatic Environment, Chronic | H411 | Toxic to aquatic life with long lasting effects | [9] |
Toxicological Pathway
Exposure to PFOSF can occur via inhalation, ingestion, or dermal contact. Upon absorption, it is metabolized to PFOS.[3] Animal studies on PFOSF and related compounds have identified the liver as a primary target organ.[3] Reproductive studies have shown effects including increased neonatal mortality.[3] The established link between PFOSF exposure and the subsequent internal formation of PFOS is the foundation for its classification as a reproductive toxin and a substance causing organ damage on repeated exposure.[2][3]
Caption: Toxicological pathway from PFOSF exposure to adverse health outcomes.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given its corrosive nature and severe systemic toxicity, a rigorous, multi-layered safety approach is mandatory when handling PFOSF. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.
Experimental Protocol: Safe Laboratory Handling of PFOSF
-
Preparation and Hazard Review:
-
Before handling, thoroughly review this guide and the most current Safety Data Sheet (SDS).[10]
-
Ensure a chemical fume hood certified for use with corrosive and toxic materials is available and functioning correctly.[11]
-
Locate and verify the functionality of the nearest emergency safety shower and eyewash station.[11]
-
Prepare all necessary equipment (glassware, syringes, etc.) and waste containers within the fume hood to minimize movement of the hazardous material.
-
-
Engineering Controls and PPE Donning:
-
Conduct all transfers, weighing, and reactions involving PFOSF exclusively within a chemical fume hood to prevent inhalation of vapors.[11][12][13]
-
Don appropriate PPE before entering the handling area:
-
Eye/Face Protection: Chemical safety goggles and a full-length face shield are required.[7][14]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene, double-gloving is recommended). Check for compatibility and inspect for damage before each use. Dispose of contaminated gloves immediately and properly.[7][14]
-
Protective Clothing: A lab coat and, for larger quantities, a chemical-resistant apron are necessary. Ensure clothing is fully buttoned.[7]
-
Respiratory Protection: For situations with potential for aerosol generation or outside of a fume hood (e.g., spill cleanup), a NIOSH-approved respirator with a combination filter for organic vapors and acid gases (e.g., type ABEK) is required.[12]
-
-
-
Handling and Dispensing:
-
Use caution when opening containers, as pressure may have built up.
-
Use chemically compatible equipment (e.g., glass or PTFE) for all transfers.
-
Work with the smallest quantity of material necessary for the experiment.
-
Keep containers tightly sealed when not in use.[12]
-
-
Waste Management and Decontamination:
-
All PFOSF-contaminated waste (disposable labware, gloves, absorbent material) is considered hazardous waste.
-
Segregate PFOSF waste into clearly labeled, sealed containers.
-
Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
-
Caption: Step-by-step workflow for the safe handling of PFOSF in a laboratory.
Section 4: Storage and Incompatibility
Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store PFOSF in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[11][12] The storage area should be secured and accessible only to authorized personnel.
-
Container Integrity: Keep containers tightly sealed to prevent exposure to moisture, as PFOSF is hygroscopic and moisture-sensitive.[7][12]
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[11] Do not store with foodstuffs or animal feed.[9]
-
Chemical Storage Lockers: For secure and compliant storage, dedicated chemical storage lockers are recommended, especially for managing legacy quantities or waste pending disposal.[15]
Section 5: Accidental Release and Emergency Procedures
A clear and rehearsed emergency plan is essential for any facility handling PFOSF.
First-Aid Measures
-
General Advice: In case of any exposure, seek immediate medical attention and show this guide or the SDS to the attending physician.[7][11]
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Effects may be delayed.[13]
-
Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7][13][14]
-
Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water. Ingestion causes severe damage and is a medical emergency.[11]
Spill and Fire Procedures
-
Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection, contain the spill using non-combustible absorbent material like sand or diatomite.[12] Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[12][14]
-
Firefighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11] Firefighters must wear self-contained breathing apparatus and full protective gear.[11] During a fire, hazardous decomposition products such as carbon oxides, sulfur oxides, and gaseous hydrogen fluoride (HF) can be released.[11]
Section 6: Environmental Fate and Disposal
The environmental profile of PFOSF is inextricably linked to its degradation to PFOS. PFOS is exceptionally persistent and does not biodegrade in the environment.[1][5] It bioaccumulates in wildlife and humans, moving up the food chain.[5][16]
-
Environmental Impact: Releases of PFOSF into the environment lead to the formation of PFOS, contributing to widespread and long-lasting contamination of water and soil.[6][16] Due to its persistence and toxicity, PFOS poses a serious risk to ecosystems.[5]
-
Regulatory Framework: The inclusion of PFOS, its salts, and PFOSF in the Stockholm Convention signifies a global consensus to control and eliminate their release into the environment.[17] This places strict obligations on users for inventory management, use, and disposal.
-
Disposal Considerations: PFOSF and any materials contaminated with it must be treated as hazardous waste.[11] Disposal must be carried out by a licensed disposal company in strict accordance with all applicable local, regional, and national regulations.[11][14] While thermal decomposition (incineration) at very high temperatures is a potential destruction method for PFOS, it is a complex process that must be done in specialized facilities to ensure complete mineralization and prevent the release of fluorinated byproducts.[18][19]
Conclusion
Perfluoro-1-octanesulfonyl fluoride is a highly hazardous chemical that demands the utmost respect and caution. Its utility as a chemical intermediate is overshadowed by its severe corrosive properties, significant long-term health risks, and its role as a direct precursor to the persistent environmental pollutant, PFOS. For researchers and professionals, a comprehensive understanding of these risks is not optional—it is a prerequisite for safe and ethical scientific conduct. Strict adherence to the engineering controls, personal protective equipment protocols, and disposal guidelines outlined in this document is essential to protect personal health and preserve environmental integrity. The lifecycle of this compound, from procurement to disposal, must be managed with meticulous care and a profound sense of responsibility.
References
-
Wikipedia. Perfluorooctanesulfonyl fluoride. [Link]
-
Wikipedia. Perfluorooctanesulfonic acid. [Link]
-
ResearchGate. Review of Physical and Chemical Properties of Perfluorooctanyl sulphonate (PFOS) with Respect to its Potential Contamination on the Environment. [Link]
-
PubChem, National Institutes of Health. Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388. [Link]
-
PubMed. Profiling the decomposition products of perfluorooctane sulfonate (PFOS) irradiated using an electron beam. [Link]
-
PubMed. Decomposition kinetics of perfluorinated sulfonic acids. [Link]
-
Government of Canada. Fact sheet: Perfluorooctane sulfonic acid (Under Review). [Link]
-
PFAS Central. Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. [Link]
-
ResearchGate. Decomposition of perfluorooctane sulfonate (PFOS) using a hybrid process with electron beam and chemical oxidants | Request PDF. [Link]
-
ResearchGate. Profiling the decomposition products of perfluorooctane sulfonate (PFOS) irradiated using an electron beam | Request PDF. [Link]
-
UK Centre for Ecology & Hydrology. Perfluorooctane sulfonate (PFOS) and related substances: sources, pathways and environmental data October 2019. [Link]
-
Minnesota Attorney General's Office. Sulfonated Perfluorochemicals in the Environment: Sources, Dispersion, Fate and Effects Prepared by 3M March 1, 2000. [Link]
-
ACS Publications. Long-Term Environmental Fate of Perfluorinated Compounds after Accidental Release at Toronto Airport. [Link]
-
Restek. Perfluorooctane Sulfonic Acid (PFOS) Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Haz-Map. Perfluorooctylsulfonyl fluoride - Hazardous Agents. [Link]
-
Safe Work Australia. 1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- Details. [Link]
-
3M Company. MATERIAL SAFETY DATA SHEET. [Link]
-
U.S. Hazmat Storage. Chemical Storage for PFOS and PFOA. [Link]
-
Stockholm Convention. Guidance on preparing inventories of PFOS, PFOA and PFHxS. [Link]
-
Stockholm Convention. Guidance for the inventory of perfluorooctane sulfonic acid (PFOS) and related chemicals listed under the Stockholm Convention. [Link]
Sources
- 1. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluorooctylsulfonyl fluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. 307-35-7 | CAS DataBase [m.chemicalbook.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. AB180255 | CAS 307-35-7 – abcr Gute Chemie [abcr.com]
- 10. Perfluoro-1-octanesulfonyl fluoride - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. agilent.com [agilent.com]
- 13. cn.haihangindustry.com [cn.haihangindustry.com]
- 14. One moment, please... [hpc-standards.us]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. Fact sheet: Perfluorooctane sulfonic acid (Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 17. chm.pops.int [chm.pops.int]
- 18. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pfascentral.org [pfascentral.org]
Methodological & Application
Application Notes and Protocols: 1-Octanesulfonyl Fluoride as a Chemical Probe for Activity-Based Protein Profiling
Introduction: Expanding the Druggable Proteome with Sulfonyl Fluoride Probes
Activity-Based Protein Profiling (ABPP) has revolutionized functional proteomics by enabling the direct assessment of enzyme activity in native biological systems.[1] This powerful technique utilizes chemical probes that covalently modify the active sites of specific enzyme families, providing a snapshot of their functional state. While early ABPP probes predominantly targeted cysteine residues, the development of new reactive groups has significantly expanded the scope of this technology.[1]
Among these, sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" for chemical probe design.[2][3] Characterized by a unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues, SF probes can covalently label not only cysteine but also serine, threonine, lysine, and tyrosine residues.[1][2][3] This broader reactivity profile allows for the exploration of a larger portion of the "ligandable" proteome.[1]
1-Octanesulfonyl fluoride (OSF) is a representative member of the alkyl sulfonyl fluoride class of reagents. While not as extensively characterized in the literature as more complex, scaffold-based SF probes, its simple structure—an eight-carbon alkyl chain linked to a sulfonyl fluoride moiety—makes it an excellent model for understanding the application of this chemical class in proteomics. The lipophilic octyl chain may confer affinity for enzymes with hydrophobic binding pockets, such as those involved in lipid metabolism.[4][5]
This application note provides a comprehensive guide to the use of an alkyne-functionalized analog of this compound (herein referred to as OSF-alkyne) as a chemical probe in a typical ABPP workflow. We will detail the underlying principles, provide step-by-step experimental protocols, and outline the data analysis pipeline for target identification and validation.
Principle of the Method
The application of OSF-alkyne in ABPP follows a two-step procedure. First, the probe is introduced into a biological sample (e.g., cell lysate or intact cells), where it covalently modifies the active site of target enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues in the enzyme's active site. This reaction is driven by the specific microenvironment of the active site, which enhances the reactivity of the otherwise stable sulfonyl fluoride.[1]
Second, after labeling, a reporter tag is attached to the probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[6] The alkyne handle on the OSF probe allows for the attachment of an azide-containing reporter tag, such as biotin for affinity purification or a fluorophore for visualization.[7] The biotinylated proteins can then be enriched and identified by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for an ABPP experiment using OSF-alkyne is depicted below.
Caption: Experimental workflow for ABPP using OSF-alkyne.
Detailed Protocols
Materials and Reagents:
-
Cell Culture: Appropriate cell line (e.g., HEK293T, HepG2) and culture media.
-
Lysis Buffer: PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitor cocktail (without EDTA).
-
OSF-alkyne Probe: Synthesized in-house or commercially sourced. Prepare a 10 mM stock solution in DMSO.
-
Click Chemistry Reagents:
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin). Prepare a 1 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP). Prepare a fresh 50 mM stock in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Prepare a 1.7 mM stock in DMSO.
-
Copper(II) sulfate (CuSO₄). Prepare a 50 mM stock in water.
-
-
Streptavidin Agarose Beads: Slurry in PBS.
-
Wash Buffers:
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Wash Buffer 3: PBS.
-
-
Digestion Buffer: 2 M urea in 100 mM Tris-HCl, pH 8.0.
-
Trypsin: Sequencing grade.
-
LC-MS/MS Buffers and Columns.
Protocol 1: Labeling of Proteome with OSF-alkyne
-
Cell Lysis: a. Harvest cultured cells and wash twice with cold PBS. b. Resuspend the cell pellet in lysis buffer at a concentration of approximately 10^7 cells/mL. c. Lyse the cells by sonication on ice (e.g., 3 x 10-second pulses). d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (proteome lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Probe Labeling: a. Dilute the proteome lysate to a final concentration of 1-2 mg/mL with lysis buffer. b. Add the OSF-alkyne probe to the lysate to a final concentration of 10 µM. Rationale: The optimal probe concentration should be determined empirically, but 10 µM is a common starting point for ABPP probes. c. Incubate for 1 hour at room temperature with gentle rotation. Rationale: This incubation time allows for sufficient covalent modification of target enzymes without excessive off-target labeling.
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
-
Click Chemistry Reaction: a. To the labeled proteome (1 mL), add the following reagents in order: i. Azide-biotin tag (25 µL of 1 mM stock, final concentration 25 µM). ii. TCEP (20 µL of 50 mM stock, final concentration 1 mM). Rationale: TCEP reduces Cu(II) to the catalytically active Cu(I) species. iii. TBTA (30 µL of 1.7 mM stock, final concentration 50 µM). Rationale: TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves the efficiency of the click reaction. iv. CuSO₄ (20 µL of 50 mM stock, final concentration 1 mM). b. Vortex briefly and incubate for 1 hour at room temperature.
-
Protein Precipitation: a. Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. c. Decant the supernatant and wash the pellet with cold methanol.
-
Enrichment of Biotinylated Proteins: a. Resuspend the protein pellet in Wash Buffer 1. b. Add streptavidin agarose beads (50 µL of a 50% slurry) and incubate for 1 hour at room temperature with gentle rotation. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
Protocol 3: On-Bead Digestion and Sample Preparation for LC-MS/MS
-
On-Bead Digestion: a. Resuspend the washed beads in Digestion Buffer. b. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues. d. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Elution and Cleanup: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Elute the remaining peptides from the beads with 50% acetonitrile/0.1% formic acid. c. Combine the eluates and desalt using a C18 StageTip or equivalent. d. Dry the peptides in a vacuum concentrator and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Data Analysis
The resulting peptide samples are analyzed by high-resolution tandem mass spectrometry (LC-MS/MS). The raw data is then processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins. The database search parameters should include the mass shift corresponding to the OSF probe modification on nucleophilic residues (Ser, Thr, Tyr, Lys, His, Cys).
Quantitative Data Presentation
The relative abundance of identified proteins can be compared across different experimental conditions (e.g., control vs. inhibitor-treated) to identify specific targets of the OSF probe. The results can be summarized in a table as shown below.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Inhibitor/Control) | p-value | Number of Unique Peptides |
| P04035 | ACAA1 | Peroxisomal acyl-coenzyme A oxidase 1 | -3.5 | 0.001 | 15 |
| Q9Y287 | EPHX2 | Epoxide hydrolase 2 | -3.2 | 0.003 | 12 |
| P51553 | FAAH | Fatty-acid amide hydrolase | -2.8 | 0.005 | 10 |
| P30084 | PTGS1 | Prostaglandin G/H synthase 1 | -0.2 | 0.85 | 8 |
| Q16842 | MGLL | Monoglyceride lipase | -2.5 | 0.008 | 9 |
Application Example: Targeting Serine Hydrolases in Lipid Metabolism
Given the lipophilic nature of its octyl chain, an OSF-alkyne probe could be particularly useful for profiling enzymes involved in lipid metabolism. Many of these enzymes belong to the serine hydrolase superfamily and play critical roles in cellular signaling and homeostasis.[4][8][9]
Caption: Potential targets of OSF in endocannabinoid metabolism.
A competitive ABPP experiment could be performed where a biological sample is pre-incubated with a known inhibitor of a lipid metabolic pathway before labeling with OSF-alkyne. A reduction in the labeling of a specific enzyme by OSF-alkyne in the presence of the inhibitor would validate it as a target. This approach can be used to assess the selectivity of drug candidates and to discover novel off-targets.
Conclusion
This compound, as a representative of the alkyl sulfonyl fluoride class, serves as a versatile chemical probe for activity-based protein profiling. The protocols and principles outlined in this application note provide a framework for utilizing OSF-alkyne and other sulfonyl fluoride-based probes to explore the functional proteome, identify novel enzyme targets, and validate the mechanism of action of small molecule inhibitors. The broad reactivity of the sulfonyl fluoride warhead offers a significant advantage for expanding the reach of ABPP to previously inaccessible enzyme classes, thereby accelerating drug discovery and our understanding of complex biological processes.
References
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100571. [Link]
-
Parker, C. G., & Maurais, S. (2019). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology, 11(4), e69. [Link]
-
Shin, M., Ware, T. B., Lee, H. C., & Hsu, K. L. (2019). Lipid-metabolizing serine hydrolases in the mammalian central nervous system: endocannabinoids and beyond. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(6), 907-921. [Link]
-
Shin, M., et al. (2019). Lipid-metabolizing serine hydrolases in the mammalian central nervous system: endocannabinoids and beyond. Biochimica et Biophysica Acta. Molecular and Cell Biology of Lipids, 1864(6), 907–921. [Link]
-
Sun, N., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Analytical Chemistry, 92(13), 8976-8984. [Link]
-
Lebraud, H., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Chemical Biology, 2(3), 913-920. [Link]
-
Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2(4), 1070-1084. [Link]
-
Greer, S. M., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of the American Society for Mass Spectrometry, 32(10), 2635–2644. [Link]
-
Greer, S. M., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of the American Society for Mass Spectrometry, 32(10), 2635–2644. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 1(3), 147–155. [Link]
-
Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 1-18. [Link]
-
Gauster, M., et al. (2021). Serine Hydrolases in Lipid Homeostasis of the Placenta-Targets for Placental Function? International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
de Groot, J. C. M., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3263. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(15), 5094-5109. [Link]
-
Narayanan, A., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1041–1049. [Link]
-
de Groot, J. C. M., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3263. [Link]
-
Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical Reviews, 111(10), 6022–6063. [Link]
-
Blankman, J. L., & Cravatt, B. F. (2013). Serine hydrolases have diverse folds and enzymatic functions, but have... ResearchGate. [Link]
-
Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]
-
Ondrechen, M. J., & Barnsley, K. K. (2022). Enzyme active sites: Identification and prediction of function using computational chemistry. Current Opinion in Structural Biology, 74, 102384. [Link]
-
Singh, V., et al. (2005). Enzyme–ligand interactions that drive active site rearrangements in the Helicobacter pylori 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase. Journal of Biological Chemistry, 280(16), 16301-16310. [Link]
-
Hacquard, T., et al. (2021). (A) Workflow for activity-based protein profiling using activity-based probes (ABPs... ResearchGate. [Link]
-
Willems, L. I., et al. (2014). Activity-based protein profiling: A graphical review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 91-99. [Link]
-
Rehman, A., & Lotia, M. (2023). Biochemistry, Proteins Enzymes. StatPearls. [Link]
-
Khan Academy. (n.d.). Enzymes and the active site. [Link]
-
Sova, M., et al. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Journal of Medicinal Chemistry, 66(2), 1145–1167. [Link]
-
van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. eLS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Serine Hydrolases in Lipid Homeostasis of the Placenta-Targets for Placental Function? | MDPI [mdpi.com]
- 5. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid-metabolizing serine hydrolases in the mammalian central nervous system: endocannabinoids and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-metabolizing serine hydrolases in the mammalian central nervous system: endocannabinoids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Perfluoro-1-octanesulfonyl Fluoride (PFOSF)
Introduction: A Dual-Functionality Reagent for Covalent Protein Modification and Affinity Purification
Perfluoro-1-octanesulfonyl fluoride (PFOSF) is a unique chemical probe that offers a compelling combination of functionalities for researchers in chemical biology, proteomics, and drug development. As a member of the sulfonyl fluoride family, it possesses a reactive moiety capable of forming stable, covalent bonds with nucleophilic amino acid residues on proteins.[1] Concurrently, the presence of a perfluorooctyl chain introduces a "fluorous" tag, a highly fluorinated alkyl domain that enables highly specific affinity purification of the labeled protein from complex biological mixtures.[2][3][4][5]
This application note provides a comprehensive guide to the principles and protocols for utilizing PFOSF in protein labeling. We will delve into the mechanistic underpinnings of sulfonyl fluoride reactivity, present a detailed experimental protocol for protein modification, and describe the subsequent purification and characterization of the labeled conjugate. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of PFOSF for their specific applications.
The Chemistry of PFOSF Labeling: A Tale of Two Moieties
The utility of PFOSF as a protein labeling reagent is rooted in the distinct properties of its two key components: the sulfonyl fluoride warhead and the perfluorooctyl tail.
The Sulfonyl Fluoride "Warhead": Covalent Bond Formation
The sulfonyl fluoride group (-SO₂F) is an electrophilic moiety that can react with a variety of nucleophilic amino acid side chains to form highly stable covalent bonds.[1] This reaction, a form of Sulfur(VI) Fluoride Exchange (SuFEx), proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion.[1]
The primary targets for sulfonyl fluorides on proteins include:
-
Lysine: The ε-amino group of lysine is a common target.
-
Tyrosine: The hydroxyl group of tyrosine can be modified.
-
Serine: The hydroxyl group of serine is also a potential reaction site.
-
Threonine: The hydroxyl group of threonine can be targeted.
-
Histidine: The imidazole side chain of histidine can react with sulfonyl fluorides.
The reactivity of the sulfonyl fluoride is influenced by the local microenvironment within the protein, which can enhance the nucleophilicity of the target residue.[1]
It is important to note that while the covalent reactivity of sulfonyl fluorides is well-established, some studies have reported non-covalent interactions between perfluoroalkane sulfonyl fluorides, including PFOSF, and proteins such as human serum albumin.[6][7] This suggests that under certain experimental conditions (e.g., physiological pH), non-covalent binding may be a competing process. Therefore, rigorous characterization is essential to confirm covalent modification.
The Perfluorooctyl "Tail": A Handle for Fluorous Affinity Purification
The perfluorooctyl chain (-(CF₂)₇CF₃) is both hydrophobic and lipophobic, exhibiting a strong preference for interacting with other fluorinated molecules.[4][5] This property, known as "fluorous affinity," allows for the highly selective separation of PFOSF-labeled proteins from unlabeled proteins and other biomolecules using a fluorinated solid-phase extraction (FSPE) medium.[3][4] This orthogonal purification strategy is a significant advantage, as it minimizes non-specific binding often encountered with traditional affinity purification methods.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of a protein with PFOSF, followed by purification and characterization.
I. Protein Preparation
For optimal labeling efficiency, the protein of interest must be in a buffer free of ammonium ions or primary amines, as these will compete with the protein for reaction with PFOSF.
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
HEPES buffer, pH 7.2-8.0
-
Bicarbonate buffer, pH 8.0-8.5
Procedure:
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the chosen reaction buffer.
II. PFOSF Labeling Reaction
The following protocol is a starting point and may require optimization for your specific protein and application.
Materials:
-
Purified protein in a suitable buffer
-
Perfluoro-1-octanesulfonyl fluoride (PFOSF)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent
Procedure:
-
Prepare a stock solution of PFOSF: Dissolve PFOSF in anhydrous DMSO to a concentration of 10-100 mM.
-
Determine the stoichiometry: The optimal molar ratio of PFOSF to protein will need to be determined empirically. A good starting point is a 10- to 50-fold molar excess of PFOSF.
-
Perform the labeling reaction: a. Add the desired volume of the PFOSF stock solution to the protein solution. The final concentration of DMSO should not exceed 5-10% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The reaction time may need to be optimized.
-
Quench the reaction (optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
| Parameter | Recommended Starting Range | Considerations |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction kinetics. |
| PFOSF:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios may be needed for less reactive sites. |
| Reaction Buffer | PBS, HEPES, or Bicarbonate | Must be free of primary amines. |
| pH | 7.2 - 8.5 | Higher pH can increase the nucleophilicity of lysine. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 4 hours | May require optimization. |
| Organic Solvent | < 10% (v/v) | To maintain protein stability. |
III. Purification of the PFOSF-Labeled Protein
Purification is essential to remove unreacted PFOSF and any precipitated protein. This can be achieved through standard methods or by leveraging the fluorous tag for affinity purification.
A. Standard Purification:
-
Remove excess PFOSF: Use a desalting column or dialysis to remove unreacted PFOSF.
-
Remove precipitated protein: Centrifuge the sample at >10,000 x g for 10 minutes to pellet any precipitate.
B. Fluorous Affinity Purification:
This method provides a highly selective means of isolating the PFOSF-labeled protein.
Materials:
-
Fluorous solid-phase extraction (FSPE) cartridge
-
Wash Buffer 1: Aqueous buffer (e.g., PBS)
-
Wash Buffer 2: Aqueous buffer with a low percentage of organic solvent (e.g., 20% acetonitrile in water)
-
Elution Buffer: A fluorophilic solvent (e.g., methanol, trifluoroethanol)
Procedure:
-
Equilibrate the FSPE cartridge: Follow the manufacturer's instructions for cartridge equilibration.
-
Load the sample: Apply the reaction mixture to the equilibrated FSPE cartridge.
-
Wash away unlabeled protein: Wash the cartridge with Wash Buffer 1 and Wash Buffer 2 to remove unlabeled protein and other non-fluorous components.
-
Elute the labeled protein: Elute the PFOSF-labeled protein with the Elution Buffer.
-
Buffer exchange: Perform a buffer exchange to transfer the purified, labeled protein into a suitable storage buffer.
Characterization of the PFOSF-Labeled Protein
Thorough characterization is crucial to confirm covalent labeling and determine the extent of modification.
I. Mass Spectrometry
Mass spectrometry (MS) is the most definitive method for confirming covalent modification and identifying the site(s) of labeling.[8]
Procedure:
-
Intact protein analysis: Analyze the purified, labeled protein by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the modified protein. The mass should increase by the molecular weight of the perfluorooctanesulfonyl group (C₈F₁₇SO₂) for each modification.
-
Peptide mapping: a. Digest the labeled protein with a protease (e.g., trypsin). b. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] c. Identify the modified peptide(s) and pinpoint the specific amino acid residue(s) that have been labeled.
II. SDS-PAGE Analysis
SDS-PAGE can provide a qualitative assessment of the labeling reaction.
Procedure:
-
Run samples of the unlabeled protein, the reaction mixture, and the purified, labeled protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A shift in the apparent molecular weight of the labeled protein may be observed, although this is not always the case. The purity of the final product can also be assessed.
Visualization of the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Fluorous Affinity by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Perfluoroalkane sulfonyl fluorides non-covalently bind to human serum albumin at Sudlow's sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of 1-Octanesulfonyl Fluoride Labeled Peptides
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the use of 1-Octanesulfonyl fluoride (OSF) as a chemical probe for labeling peptides in complex biological samples. We detail the underlying principles of sulfonyl fluoride reactivity, a complete step-by-step protocol for peptide labeling and enrichment, and in-depth guidelines for mass spectrometry analysis and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in chemical proteomics, target discovery, and the study of protein modifications.
Introduction: The Role of Sulfonyl Fluorides in Chemical Proteomics
Covalent chemical probes are indispensable tools in chemical biology and proteomics, enabling the identification and functional characterization of proteins in their native environment.[1] Among the various electrophilic "warheads" used, sulfonyl fluorides (SFs) have emerged as a privileged class due to their unique balance of stability in aqueous solutions and reactivity toward a range of nucleophilic amino acid residues.[2][3] Unlike reagents that exclusively target cysteine, SFs can form stable covalent bonds with serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of the proteome that can be interrogated.[2]
This compound (OSF) is an aliphatic sulfonyl fluoride that combines the reactivity of the sulfonyl fluoride group with the advantageous properties of a C8 hydrophobic chain. This hydrophobic tail is a "fluorous" tag, which allows for the highly selective enrichment of labeled peptides from complex mixtures using fluorous solid-phase extraction (FSPE).[4] This enrichment is critical for the successful identification of low-abundance labeled peptides by mass spectrometry.[5] This application note provides a detailed protocol for the use of OSF in a typical chemical proteomics workflow.
The Chemistry of this compound Labeling
The utility of OSF as a chemical probe is rooted in the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This sulfur atom is susceptible to nucleophilic attack by the side chains of several amino acid residues. The reaction proceeds via a nucleophilic substitution mechanism, where the amino acid side chain displaces the fluoride ion, forming a stable sulfonamide or sulfonate ester bond.
The primary targets for sulfonyl fluorides are amino acids with nucleophilic side chains, including:
-
Lysine: The ε-amino group of lysine attacks the sulfonyl fluoride to form a stable sulfonamide linkage.
-
Tyrosine: The hydroxyl group of the phenolic side chain of tyrosine reacts to form a sulfonate ester.
-
Serine and Threonine: The hydroxyl groups of these residues can also be modified, particularly in activated contexts such as enzyme active sites.[2]
-
Histidine: The imidazole side chain of histidine is also a potential target.
The reactivity of these residues is highly context-dependent, influenced by the local protein microenvironment, pKa of the side chain, and accessibility.[6] The octyl chain of OSF does not directly participate in the reaction but is crucial for the subsequent purification steps.
Caption: Workflow for OSF labeling and fluorous solid-phase enrichment.
Mass Spectrometry Analysis of OSF-Labeled Peptides
4.1. Mass Shift Calculation
The covalent attachment of the 1-octanesulfonyl group results in a specific mass shift on the modified peptide. This mass shift must be accounted for in the database search parameters.
| Component | Formula | Monoisotopic Mass (Da) |
| 1-Octanesulfonyl group | C₈H₁₇SO₂ | 177.0949 |
| Total Mass Shift | C₈H₁₇SO₂ | +177.0949 |
This mass shift should be set as a variable modification on the potential target residues (K, Y, S, T, H) in the mass spectrometry search software.
4.2. LC-MS/MS Parameters
OSF-labeled peptides are amenable to standard reversed-phase chromatography and electrospray ionization (ESI).
-
Chromatography: A standard C18 reversed-phase column with a gradient of increasing acetonitrile in the presence of 0.1% formic acid is suitable. Due to the hydrophobic octyl chain, labeled peptides will generally elute later than their unlabeled counterparts.
-
Mass Spectrometry:
-
Mode: Data-Dependent Acquisition (DDA) is a common mode for discovery proteomics.
-
MS1 (Full Scan): Acquire high-resolution full scans (e.g., 60,000-120,000 resolution in an Orbitrap) to accurately measure the precursor ion m/z.
-
MS2 (Fragmentation): Higher-energy C-trap dissociation (HCD) is recommended for fragmentation. It often provides a good balance of backbone fragmentation for sequence identification and the generation of potential reporter ions.
-
Collision Energy: Use a stepped or normalized collision energy (e.g., NCE 28-32%) to ensure efficient fragmentation across a range of peptide sizes and charge states.
-
4.3. Data Analysis and Interpretation
The analysis of MS/MS spectra of OSF-labeled peptides requires consideration of the fragmentation behavior of the modification.
-
Database Search: Use a standard search engine (e.g., Mascot, Sequest, MaxQuant) and include the calculated mass shift (+177.0949 Da) as a variable modification on Lys, Tyr, Ser, Thr, and His.
-
Fragmentation Pattern:
-
b- and y-ions: Expect to see standard b- and y-type fragment ions from the peptide backbone, which are essential for sequence identification and localization of the modification site. [7] * Neutral Loss: The sulfonyl modification can be labile under CID/HCD conditions. Be aware of a potential neutral loss of the entire octanesulfonyl group or fragments thereof. This can be a useful diagnostic feature but may also reduce the abundance of backbone fragment ions.
-
Signature/Reporter Ions: While not extensively characterized for OSF specifically, biotinylated peptides are known to produce signature fragment ions. [8][9]It is advisable to manually inspect high-quality spectra of identified OSF-labeled peptides to identify any recurrent, low m/z ions that could serve as diagnostic markers for this modification. Automated tools can also be used to discover such diagnostic spectral features. [3]
Feature Description Implication for Data Analysis Precursor Mass Shift +177.0949 Da Must be included as a variable modification in the search parameters. Backbone Fragmentation b- and y-ions Allows for peptide sequencing and site localization. Hydrophobicity Increased retention time Can be used to confirm successful labeling and enrichment. | Potential Neutral Loss | Loss of C₈H₁₈SO₂ (178.1027 Da) or fragments | Can be a diagnostic feature, but may complicate spectral interpretation. |
-
Conclusion and Future Perspectives
This compound is a valuable tool in chemical proteomics, offering the ability to label a broad range of nucleophilic amino acid residues. The integrated fluorous tag provides a highly effective and orthogonal handle for the enrichment of labeled peptides, which is often a critical step for their successful identification in complex proteomes. The protocols and guidelines presented in this application note provide a robust starting point for researchers wishing to employ OSF in their studies. Future work will focus on the detailed characterization of OSF fragmentation patterns to identify unique reporter ions, which could further streamline data analysis and improve the confidence of identification.
References
-
Brittain, S. M., Ficarro, S. B., Scott, J. M., & Peters, E. C. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463–468. [Link]
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1532–1541. [Link]
-
Yu, F., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13(1), 1799. [Link]
-
Nara, S. J., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(42), 8963–8973. [Link]
-
Czirok, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6296. [Link]
-
Gross, M. L., & Chen, G. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Accounts of Chemical Research, 53(11), 2565–2576. [Link]
-
Shannon, D. A., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 547–556. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. [Link]
-
Kim, J. K., et al. (2011). Selective enrichment and mass spectrometric identification of nitrated peptides using fluorinated carbon tags. Analytical Chemistry, 83(3), 944–950. [Link]
-
Li, J., et al. (2018). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Journal of the American Chemical Society, 140(38), 12041–12051. [Link]
-
Oehlke, J., et al. (2002). A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(2), 373-381. [Link]
-
Veit, J., et al. (2020). CHAPTER 2: Mass Spectrometry Data Operations and Workflows. In Computational and Statistical Methods for Mass Spectrometry-Based Proteomics. Royal Society of Chemistry. [Link]
-
Allen, D. K., Evans, B. S., & Libourel, I. G. L. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE, 9(3), e91537. [Link]
-
CPTAC. (n.d.). Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications. National Cancer Institute. [Link]
-
Allen, C. L., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(2), 435-442. [Link]
-
Verdoes, M., et al. (2013). Peptido sulfonyl fluorides as new powerful proteasome inhibitors. Journal of Medicinal Chemistry, 56(4), 1547-1551. [Link]
-
Wu, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 261-274. [Link]
-
Chen, G., et al. (2020). The Application of Fluorine‐Containing Reagents in Structural Proteomics. Angewandte Chemie International Edition, 59(38), 16336-16348. [Link]
-
Target Discovery Institute. (n.d.). Protocols and Tools. University of Oxford. [Link]
-
Matos, P. M., et al. (2010). Quantitative assessment of peptide-lipid interactions. Ubiquitous fluorescence methodologies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(11), 1999-2012. [Link]
-
ResearchGate. (n.d.). Separation of peptides based on fluorine content. MALDI-MS spectra of... ResearchGate. [Link]
-
Wiśniewski, J. R., & Rakus, D. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(5), e142. [Link]
-
Wängler, C., et al. (2014). 18F-Labeled Peptides: The Future Is Bright. Molecules, 19(12), 20546-20566. [Link]
-
American Laboratory. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. [Link]
-
Mulvey, C. M., et al. (2023). A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data. F1000Research, 12, 1297. [Link]
-
Kaulich, M., et al. (2020). Signature Fragment Ions of Biotinylated Peptides. Journal of Proteome Research, 19(3), 1335-1342. [Link]
-
Kaulich, M., et al. (2020). Signature Fragment Ions of Biotinylated Peptides. Journal of Proteome Research, 19(3), 1335-1342. [Link]
-
University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
-
Allen, C. L., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(2), 435-442. [Link]
-
Zhang, C., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 14(12), 3121-3127. [Link]
Sources
- 1. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. uab.edu [uab.edu]
- 8. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Perfluoro-1-octanesulfonyl Fluoride and Related Sulfonyl Fluorides for Covalent Targeting of Serine Proteases
Introduction: The Strategic Imperative of Covalent Serine Protease Inhibition
Serine proteases represent one of the largest and most functionally diverse families of enzymes, constituting nearly one-third of all known human proteases.[1] These enzymes are central to a vast array of physiological processes, including digestion, blood coagulation, immune response, and cellular signaling.[2][3] Given their critical roles, it is unsurprising that dysregulation of serine protease activity is implicated in a multitude of pathological conditions, ranging from inflammatory diseases and thrombosis to cancer and viral infections.[1][4] This makes them a compelling class of targets for therapeutic intervention.
While traditional drug discovery has focused on reversible inhibitors, the pursuit of covalent inhibitors has seen a resurgence, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target even shallow binding pockets.[5][6] Covalent inhibitors form a stable, irreversible bond with their target enzyme, effectively removing it from the active pool. For serine proteases, the nucleophilic serine residue within the highly conserved catalytic triad (Ser-His-Asp) presents an ideal target for such a strategy.[3][7]
Among the various electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a privileged class for targeting serine proteases.[8][9][10] Compounds like phenylmethylsulfonyl fluoride (PMSF) are routinely used as broad-spectrum serine protease inhibitors in biochemical preparations to prevent protein degradation.[10][11][12] The unique chemistry of the sulfonyl fluoride group, characterized by a balance of stability in aqueous environments and potent reactivity within the confines of an enzyme's active site, makes it an exceptional tool for chemical biology and drug discovery.[8][13] This guide will provide an in-depth exploration of the mechanism, applications, and protocols for utilizing sulfonyl fluorides, including perfluorinated variants like Perfluoro-1-octanesulfonyl fluoride (PFOSF), for the covalent targeting of serine proteases.
Mechanism of Action: The Sulfonylation of the Catalytic Serine
The inhibitory action of sulfonyl fluorides against serine proteases is a direct consequence of an irreversible covalent modification of the catalytic serine residue. The process is initiated by the binding of the sulfonyl fluoride inhibitor to the enzyme's active site. The catalytic triad (Serine-Histidine-Aspartate) of the protease, which is primed for nucleophilic attack on a peptide bond, instead targets the electrophilic sulfur atom of the sulfonyl fluoride.[7]
The key steps of the mechanism are as follows:
-
Binding and Positioning: The inhibitor binds to the active site, positioning the sulfonyl fluoride moiety in close proximity to the catalytic serine (Ser195 in chymotrypsin numbering).
-
Nucleophilic Attack: The hydroxyl group of the serine, activated by the adjacent histidine residue, performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride.[11]
-
Formation of a Covalent Bond: This attack leads to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme ester bond.[10][12]
-
Irreversible Inactivation: The resulting sulfonylation of the active site serine renders the enzyme catalytically inactive.[11]
This reaction is highly dependent on the architecture of the active site, a phenomenon known as "proximity-enhanced reactivity."[8][13] While sulfonyl fluorides are relatively stable in aqueous solution, their reactivity is dramatically enhanced within the enzymatic pocket, leading to specific and efficient inhibition.
Figure 1: Mechanism of covalent inhibition of a serine protease by a sulfonyl fluoride.
Core Application: Activity-Based Protein Profiling (ABPP)
One of the most powerful applications of sulfonyl fluoride chemistry is in Activity-Based Protein Profiling (ABPP).[14][15] ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[16][17] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity.
For serine proteases, ABPP typically employs a sulfonyl fluoride probe that has been chemically modified to include a bioorthogonal handle, such as an alkyne or an azide. This "two-step" approach involves:
-
Labeling: The alkyne-tagged sulfonyl fluoride probe is incubated with a complex proteome (e.g., a cell lysate or even live cells). The probe covalently modifies the active serine proteases.
-
Detection: A reporter tag containing a complementary azide group (e.g., a fluorophore for in-gel visualization or biotin for enrichment) is then attached to the probe-labeled enzymes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[14][18][19]
This methodology allows for the selective visualization or enrichment of active enzymes, enabling researchers to profile changes in protease activity in response to various stimuli or disease states.
Figure 2: General workflow for Activity-Based Protein Profiling (ABPP) of serine proteases.
Detailed Protocol: ABPP for Serine Proteases in Cell Lysates
This protocol describes a general procedure for profiling active serine proteases in a mammalian cell lysate using an alkyne-functionalized sulfonyl fluoride probe.
Part 1: Preparation of Cell Lysate
-
Cell Culture and Harvest: Culture mammalian cells to ~80-90% confluency. Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS). Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitor cocktail without serine protease inhibitors).
-
Causality Note: The choice of lysis buffer is critical. It must be compatible with maintaining protease activity. Omitting serine protease inhibitors from the cocktail is essential for this specific experiment.
-
-
Homogenization: Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration of all samples to a standard concentration (e.g., 1-2 mg/mL).
Part 2: Labeling with Sulfonyl Fluoride Probe
-
Probe Preparation: Prepare a stock solution of the alkyne-tagged sulfonyl fluoride probe (e.g., 10 mM in DMSO).
-
Labeling Reaction: In a microcentrifuge tube, combine 50 µL of the normalized cell lysate (50-100 µg of protein) with the alkyne-tagged probe to a final concentration of 1-10 µM.
-
Self-Validation System: Include a heat-inactivated control by boiling a lysate aliquot at 95°C for 10 minutes prior to adding the probe. This control should show no labeling, confirming the activity-dependent nature of the probe.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for specific probes and proteases.
Part 3: Click Chemistry Reaction (CuAAC)
-
Prepare Click-Mix: Freshly prepare a "click-mix" containing the following components in order:
-
Azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore, final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM)
-
Copper(II) Sulfate (CuSO₄, final concentration 1 mM)
-
Causality Note: TCEP is a reducing agent that converts Cu(II) to the catalytic Cu(I) species required for the click reaction. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
-
Add Click-Mix: Add the click-mix to the probe-labeled lysate.
-
Incubation: Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter tag.
Part 4: Sample Preparation and Analysis
For In-Gel Fluorescence Scanning:
-
Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge at 14,000 x g for 10 minutes.
-
SDS-PAGE: Resuspend the protein pellet in 1x SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
Imaging: Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
For Mass Spectrometry Analysis (with Biotin Tag):
-
Enrichment: Add streptavidin-agarose beads to the click-reacted lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.
Data Presentation: Comparison of Sulfonyl Fluoride Probes
| Probe Type | Example | Key Features | Primary Application | Selectivity |
| Simple Alkyl/Aryl | Phenylmethylsulfonyl fluoride (PMSF)[10][11][12] | Small, membrane-permeable, relatively unstable in aqueous solution. | Broad-spectrum serine protease inhibition during protein isolation. | Low; reacts with many serine hydrolases. |
| Peptidomimetic | 2-(Z-NH(CH2)2CONH)C6SO2F[20] | Incorporates peptide-like features to mimic natural substrates. | Achieving selectivity for specific protease subfamilies. | Moderate to High; depends on the peptidomimetic scaffold. |
| Tagged (for ABPP) | Alkyne-tagged SF[14][18] | Contains a bioorthogonal handle for downstream detection/enrichment. | Activity-Based Protein Profiling (ABPP). | Broad within the serine hydrolase class, but reports on activity. |
| Fluorosulfate | Aryl fluorosulfate probes[21] | Generally more stable than sulfonyl fluorides, can also target other residues. | Covalent inhibitor development and chemical probe discovery. | Context-dependent; can target serine, tyrosine, and other nucleophiles.[8][21] |
Conclusion
Sulfonyl fluorides are a cornerstone of chemical biology for the study of serine proteases. From their routine use as general inhibitors like PMSF to their sophisticated application in activity-based protein profiling, these covalent modifiers provide an invaluable toolkit for researchers. The ability to irreversibly label the active form of these enzymes offers a unique window into their functional roles in complex biological systems. While the field has expanded to include a diverse array of sulfonyl fluoride-based probes, the fundamental principle of covalent sulfonylation of the active site serine remains a robust and powerful strategy for both basic research and the development of novel therapeutics.
References
- Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed.
- Covalent inhibitors: a rational approach to drug discovery. (2020). PMC - NIH.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). NIH.
- Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025).
- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
- An update on the discovery and development of reversible covalent inhibitors. (2023). PMC - NIH.
- Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology.
- Activity-based proteomics. Wikipedia.
- From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. (2025).
- Application Notes and Protocols for Targeting Tyrosine Residues with Sulfamoyl Fluoride Warheads. Benchchem.
- Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. (1992). PubMed.
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
- The Application of Fluorine-Containing Reagents in Structural Proteomics. (PMC - NIH).
- Activity-based protein profiling: The serine hydrolases. (PMC - NIH).
- Modern perspectives on covalent and reversible covalent inhibitors: From selectivity to clinical transl
- Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry.
- Synthesis of novel perfluorosulfonamide monomers and their applic
- PMSF: A Key Serine Protease Inhibitor in Research. (2023). YouTube.
- Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012).
- (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases. (1980).
- Phenylmethylsulfonyl fluoride (PMSF). GoldBio.
- Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388. (PubChem - NIH).
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (PMC - NIH).
- A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. (Chemical Science (RSC Publishing)).
- Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction.
- Activity-based protein profiling: A graphical review. (PMC).
- Structure, Dynamics and Function of Serine Proteases. Brandeis University.
- 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.
- Bioorthogonal Reactions in Activity-Based Protein Profiling. (MDPI).
- Serine Proteases. (PMC).
- Serine protease. Wikipedia.
- Novel inhibitors and activity-based probes targeting serine proteases. (Frontiers).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. Serine protease - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. goldbio.com [goldbio.com]
- 13. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonyl fluoride analogues as activity-based probes for serine proteases. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling of Tyrosine and Lysine Residues with Sulfonyl Fluoride Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Sulfonyl Fluorides in Covalent Labeling
In the landscape of chemical biology and drug discovery, the ability to covalently modify proteins offers a powerful approach for target identification, validation, and the development of potent and durable therapeutics.[1] While traditional covalent strategies have heavily focused on the highly nucleophilic cysteine residue, the low abundance of cysteines in protein binding sites has necessitated the exploration of alternative amino acid targets.[2] Among the emerging electrophilic "warheads," sulfonyl fluorides (R-SO₂F) have garnered significant attention due to their unique combination of stability in aqueous environments and context-dependent reactivity with a range of nucleophilic amino acid residues, most notably tyrosine and lysine.[3][4]
This application note provides a comprehensive technical guide to the principles and protocols for labeling tyrosine and lysine residues with sulfonyl fluoride probes. We will delve into the underlying Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, discuss the factors governing reactivity and selectivity, and provide detailed, field-proven protocols for in vitro and in situ labeling experiments.
The Chemistry of Sulfonyl Fluoride Probes: A Tale of Two Nucleophiles
The covalent modification of proteins by sulfonyl fluorides proceeds via the SuFEx reaction, a click chemistry process where a nucleophilic amino acid side chain attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable covalent bond.[5][6] The primary targets for sulfonyl fluorides on proteins are the side chains of tyrosine (forming a sulfonyl ester) and lysine (forming a sulfonamide).[3][5]
The reactivity of sulfonyl fluorides is not promiscuous but is highly "context-dependent."[6] This means that the reaction is significantly accelerated by the specific microenvironment of a protein's binding pocket, which can enhance the nucleophilicity of the target residue through factors like proximity, orientation, and local polarity.[2][6] This feature is the cornerstone of designing selective probes.
Key Differences in Tyrosine and Lysine Reactivity
| Feature | Tyrosine | Lysine |
| Nucleophilic Group | Phenolic hydroxyl (-OH) | ε-amino group (-NH₂) |
| Resulting Linkage | Sulfonyl ester | Sulfonamide |
| pKa of Side Chain | ~10 | ~10.5 |
| Reactivity Driver | Deprotonation to the more nucleophilic phenoxide ion, often facilitated by nearby basic residues. | The unprotonated, neutral amine is the reactive species. |
| Bond Stability | Generally stable | Highly stable |
While both residues can be targeted, the local environment dictates which one will react preferentially. For instance, a tyrosine residue in a pocket with a nearby basic residue to accept its proton will be a more potent nucleophile. Conversely, a lysine residue with a lowered pKa due to its environment will be more readily deprotonated and thus more reactive.
Below is a diagram illustrating the reaction mechanism of a generic sulfonyl fluoride probe with tyrosine and lysine residues.
Figure 2: A typical workflow for Activity-Based Protein Profiling (ABPP).
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Alkyne- or azide-functionalized sulfonyl fluoride probe
-
Click chemistry reagents (e.g., copper(I) catalyst, TBTA ligand, sodium ascorbate, and azide- or alkyne-biotin)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Probe Labeling: Dilute the proteome to a working concentration (e.g., 1-5 mg/mL) and add the functionalized sulfonyl fluoride probe to a final concentration of 1-10 µM. Incubate for 1-2 hours at room temperature.
-
Click Chemistry: To the labeled lysate, add the click chemistry reagents and the corresponding biotin-azide or -alkyne tag. Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A typical wash series might include washes with PBS + 1% SDS, PBS, and finally the digestion buffer.
-
On-Bead Digestion: Resuspend the washed beads in digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the proteins that were covalently labeled by the sulfonyl fluoride probe.
Troubleshooting and Considerations
-
Probe Stability: While generally stable, some sulfonyl fluorides can be susceptible to hydrolysis, especially at high pH. Prepare stock solutions in anhydrous DMSO and add them to the reaction mixture immediately before incubation.
-
Selectivity: If off-target labeling is a concern, consider reducing the probe concentration or incubation time. Competitive ABPP, where a known inhibitor is used to block the active site before adding the probe, can help confirm on-target engagement.
-
Mass Spectrometry Analysis: Identifying the exact site of modification can be challenging. Using multiple proteases for digestion can improve sequence coverage and help pinpoint the labeled residue.
Conclusion
Sulfonyl fluoride probes represent a versatile and powerful tool for the covalent modification of tyrosine and lysine residues in proteins. Their unique balance of stability and context-dependent reactivity allows for the development of highly selective probes for a wide range of applications in chemical biology and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ these valuable reagents in their own investigations.
References
-
Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1097–1105. [Link]
-
Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed. [Link]
-
Zhang, H., et al. (2025). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. PubMed. [Link]
-
Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed. [Link]
-
Li, Z., et al. (2022). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Omega, 7(32), 28413–28423. [Link]
-
Dong, J., et al. (2018). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. ResearchGate. [Link]
-
Tang, G., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. PubMed. [Link]
-
Yao, Q., et al. (2020). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. ResearchGate. [Link]
-
Zhang, C., et al. (2022). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling in living cells. ResearchGate. [Link]
-
Kraley, J. P. (2015). Click Chemistry Protein Immobilization. IdeaExchange@UAkron. [Link]
-
Gambini, L., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PubMed Central. [Link]
-
Álvaro-Benito, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed Central. [Link]
-
van Veldhoven, J. P. D., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed Central. [Link]
-
Am Ende, C. W., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PubMed Central. [Link]
-
University of Massachusetts Amherst. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]
-
Antos, J. M., et al. (2016). Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. National Institutes of Health. [Link]
-
Boca Scientific Inc. (2016). Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]
-
Parker, C. G., & St-Gelais, M. (2018). Click Chemistry in Proteomic Investigations. PubMed Central. [Link]
-
Kudirka, R., et al. (2019). Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy. ACS Publications. [Link]
-
Gentile, F., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. National Institutes of Health. [Link]
-
Tomoshige, S. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 6, 126. [Link]
-
Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. PubMed Central. [Link]
-
van der Hoorn, R. A. L., & van der Vlag, J. (2018). Activity-based Protein Profiling. SciSpace. [Link]
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]
-
Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 355. [Link]
-
Collaborative Drug Discovery. (2022, May 5). Activity Based Protein Profiling for Drug Discovery. [Video]. YouTube. [Link]
-
Zhou, Z., et al. (2007). Site-specific protein labeling by Sfp phosphopantetheinyl transferase. ResearchGate. [Link]
-
Zhou, Z., et al. (2007). Site-specific protein labeling by Sfp phosphopantetheinyl transferase. PubMed. [Link]
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Alkyne-Modified Sulfonyl Fluorides for Covalent Probe Discovery via Click Chemistry
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of alkyne-modified sulfonyl fluorides as versatile chemical probes in drug discovery and chemical biology. Sulfonyl fluorides (SFs) are privileged covalent warheads that exhibit a unique balance of stability in aqueous media and reactivity towards a range of nucleophilic amino acid residues, including serine, tyrosine, lysine, and histidine.[1][2][3] The incorporation of a terminal alkyne handle transforms these molecules into powerful tools for Activity-Based Protein Profiling (ABPP), target identification, and covalent inhibitor development. By leveraging the bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, researchers can readily attach reporter tags such as fluorophores or biotin for downstream analysis. This document details the underlying principles, experimental workflows, step-by-step protocols, and data interpretation strategies for effectively using these powerful chemical tools.
Scientific Principles: The "Warhead and Handle" Approach
The power of this methodology lies in its modular "warhead and handle" design. The sulfonyl fluoride acts as the reactive "warhead" that forms a stable, covalent bond with a target protein, while the alkyne serves as a bioorthogonal "handle" for subsequent detection and analysis.
The Sulfonyl Fluoride (SF) "Warhead"
The SF moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept introduced by Sharpless and coworkers.[4][5] Unlike more promiscuous electrophiles, sulfonyl fluorides are remarkably stable in aqueous, physiological environments, minimizing off-target reactions.[6][7] However, within the unique microenvironment of a protein's binding pocket, they can be activated to react with proximal nucleophilic amino acid side chains.[3][8]
Key Characteristics:
-
Privileged Reactivity: While classically known to target serine proteases, SFs have been demonstrated to covalently modify a diverse set of residues including tyrosine, lysine, threonine, cysteine, and histidine, depending on the local protein context.[2][9][10] This broad targeting scope expands the "druggable" proteome beyond cysteine, the traditional target for covalent inhibitors.
-
Stability: The S-F bond is thermodynamically stable and resistant to hydrolysis and reduction, ensuring the probe remains intact until it reaches its intended target.[7]
-
Irreversible Binding: The reaction forms a highly stable sulfonyl-enzyme linkage (e.g., sulfonamide with lysine or sulfonate ester with tyrosine), leading to irreversible inhibition or labeling.[6]
The Alkyne "Handle"
The terminal alkyne group is functionally inert within biological systems, making it a perfect bioorthogonal handle. Its utility is realized through the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11] This reaction allows for the specific and efficient ligation of an azide-containing reporter molecule to the alkyne-modified, protein-bound probe.
Key Advantages of CuAAC:
-
High Specificity: The reaction occurs exclusively between the alkyne and an azide, with no cross-reactivity with other functional groups present in complex biological samples.[11][12]
-
Efficiency: The reaction is high-yielding and proceeds rapidly under mild, often aqueous, conditions.[13]
-
Versatility: A wide array of azide-functionalized reporters are commercially available, including:
-
Fluorophores: For in-gel fluorescence imaging (e.g., TAMRA-azide, Alexa Fluor-azides).
-
Biotin: For enrichment of labeled proteins via streptavidin affinity purification, followed by mass spectrometry-based identification or Western blot analysis.[14]
-
Affinity Tags: For other purification strategies.
-
Core Applications & Experimental Workflow
The combination of a context-dependent covalent warhead and a bioorthogonal handle enables a powerful workflow for probing protein function in complex biological systems.
Figure 1: General experimental workflow for using alkyne-modified sulfonyl fluoride probes.
Applications:
-
Activity-Based Protein Profiling (ABPP): Identify members of an enzyme class that are active under specific cellular conditions. Competition experiments with a reversible inhibitor can reveal its selectivity profile across the entire enzyme family.
-
Target Identification & Deconvolution: Validate that a drug candidate engages its intended molecular target in a complex cellular environment.[2][14] This is critical for deconvoluting the mechanism of action for hits from phenotypic screens.
-
Mapping Binding Sites: After enrichment and digestion, mass spectrometry can identify the specific peptide—and thus the specific amino acid residue—that has been covalently modified by the probe, providing valuable structural information.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., probe concentration, incubation times) may vary depending on the specific probe, protein target, and biological system, and should be determined empirically.
Protocol 1: In Vitro Protein Labeling with an Alkyne-SF Probe
This protocol describes the labeling of proteins in a cell lysate. A parallel control reaction without the SF probe should always be performed.
Scientist's Note: Sulfonyl fluoride probes are covalent modifiers and should be handled with appropriate personal protective equipment (PPE). They are typically dissolved in a dry, polar aprotic solvent like DMSO for stock solutions. Ensure the final DMSO concentration in the labeling reaction is low (<2%) to avoid protein denaturation.
Materials:
-
Alkyne-SF probe stock solution (e.g., 10 mM in anhydrous DMSO)
-
Cell lysate in an appropriate buffer (e.g., PBS or Tris, pH 7.4-8.0, without nucleophilic additives like DTT)
-
Protein concentration assay kit (e.g., BCA)
-
Microcentrifuge tubes
Procedure:
-
Thaw the cell lysate on ice. Clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Transfer the supernatant to a new pre-chilled tube. Determine the total protein concentration using a BCA assay or similar method.
-
Dilute the lysate to a final concentration of 1-2 mg/mL with cold labeling buffer (e.g., PBS, pH 7.4).
-
Aliquot 50-100 µL of the diluted lysate into separate microcentrifuge tubes.
-
Add the alkyne-SF probe to the lysate to achieve the desired final concentration (typically ranging from 1-50 µM). Add an equivalent volume of DMSO to a control tube.
-
Incubate the reactions for 1-2 hours at 37°C or room temperature. The optimal time and temperature should be determined empirically.
-
Proceed immediately to the CuAAC reaction (Protocol 2) or quench the reaction and store the sample at -80°C.
Protocol 2: CuAAC Reaction for Biotin or Fluorophore Tagging
This protocol uses pre-made click chemistry reagent stocks for efficient and reproducible labeling.
Table 1: Click Chemistry Reagent Stocks
| Reagent | Stock Concentration | Solvent | Storage |
| Azide Reporter (e.g., Biotin-Azide) | 10 mM | DMSO | -20°C |
| Copper (II) Sulfate (CuSO₄) | 50 mM | Deionized Water | Room Temp |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100 mM | Deionized Water | -20°C (Prepare Fresh) |
Scientist's Note: Sodium ascorbate is a reducing agent that converts Cu(II) to the catalytically active Cu(I) species. It is susceptible to oxidation and should be prepared fresh for best results. The THPTA ligand stabilizes the Cu(I) ion, preventing protein damage and increasing reaction efficiency.[12]
Procedure:
-
To your 50-100 µL labeled protein sample from Protocol 1, add the click reaction components sequentially. It is critical to add the copper and the reducing agent last and separately.
-
Step A: Add Azide Reporter. Add 1 µL of 10 mM Azide Reporter stock (Final concentration: ~100 µM). Vortex gently.
-
Step B: Add Ligand. Premix CuSO₄ and THPTA in a 1:5 ratio (e.g., 1 µL of 50 mM CuSO₄ + 5 µL of 50 mM THPTA). Add 1-2 µL of this premixed solution to your sample. Vortex gently.
-
Step C: Initiate Reaction. Add 1 µL of freshly prepared 100 mM Sodium Ascorbate stock (Final concentration: ~1 mM).
-
Incubate the reaction for 1 hour at room temperature, protected from light (especially if using a fluorescent azide).
-
The reaction is now complete. The sample can be prepared for analysis via SDS-PAGE.
Protocol 3: Analysis of Labeled Proteins
A. In-Gel Fluorescence Scanning (for Fluorophore-tagged proteins)
-
Add 4X SDS-PAGE loading buffer to your clicked sample.
-
Heat the sample at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis as standard.
-
After electrophoresis, rinse the gel briefly with deionized water.
-
Scan the gel using a fluorescence gel imager (e.g., Typhoon or ChemiDoc) with the appropriate excitation and emission filters for your chosen fluorophore.
-
After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.
B. Western Blot Analysis (for Biotin-tagged proteins)
-
Run the SDS-PAGE gel as described above.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using standard Western blot procedures.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (or a similar detection reagent) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Data Interpretation & Troubleshooting
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 7. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Experimental workflow for target identification with 1-Octanesulfonyl fluoride
Application Note & Protocol
A Chemoproteomic Workflow for Target Identification and Profiling Using 1-Octanesulfonyl Fluoride
Abstract
Covalent chemical probes are indispensable tools in drug discovery and chemical biology for identifying and validating novel therapeutic targets.[1] Sulfonyl fluorides have emerged as a privileged class of electrophiles, or "warheads," due to their unique balance of aqueous stability and reactivity with a broad range of nucleophilic amino acid residues.[2][3] This application note provides a comprehensive experimental workflow for utilizing this compound (OSF), a simple aliphatic covalent probe, to identify its protein targets on a proteome-wide scale. We detail a competitive activity-based protein profiling (ABPP) strategy, from cell culture and probe treatment to mass spectrometry-based data acquisition and analysis. The protocols herein are designed to be a self-validating system, providing researchers with a robust methodology to uncover novel ligandable sites and accelerate covalent drug development programs.[4][5]
Scientific Background & Core Principles
The Sulfonyl Fluoride Warhead: A Privileged Electrophile
The sulfonyl fluoride (SF) moiety is a highly versatile covalent warhead. Unlike more common electrophiles that primarily target cysteine, SFs can react with a wider array of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[6][7] This broader reactivity profile significantly expands the scope of the "ligandable" proteome, opening avenues to modulate proteins that lack an accessible cysteine.[8] SFs exhibit remarkable stability in aqueous environments, a critical feature for probes used in complex biological systems, yet possess sufficient electrophilicity to form stable covalent bonds with protein targets.[2][9]
The reactivity of this compound is driven by its simple aliphatic structure. The C8 alkyl chain imparts significant hydrophobicity, which may favor interactions with proteins in lipid-rich environments (e.g., membranes) or those possessing deep, nonpolar binding pockets.
| Nucleophilic Amino Acid | Resulting Covalent Adduct | Stability |
| Serine, Threonine | Sulfonate Ester | Stable |
| Tyrosine | Sulfonate Ester | Stable[8] |
| Lysine | Sulfonamide | Stable[8][9] |
| Histidine | Sulfonyl-imidazole | Generally Stable[2][10] |
| Cysteine | Thiosulfonate Ester | Unstable (collapses to sulfinic acid)[8][9] |
| Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues. |
The Competitive ABPP Workflow for Target Discovery
Directly identifying the targets of a small, unlabeled fragment like this compound requires an indirect, competitive profiling approach.[11] This strategy leverages a broad-spectrum, reporter-tagged chemical probe to generate a landscape of reactive sites across the proteome. The untagged compound of interest (OSF) is used as a competitor. Proteins that are true targets of OSF will bind to it, thereby blocking their subsequent labeling by the reporter-tagged probe. The protein targets of OSF are therefore identified by a significant reduction in their reporter signal in the mass spectrometer compared to a vehicle control.[11][12]
This workflow provides a powerful, unbiased method to map the interaction landscape of OSF directly in a native biological context.
Detailed Experimental Protocols
This section outlines a step-by-step methodology for identifying this compound targets in a human cell line (e.g., HEK293T, HeLa) using a competitive ABPP approach.
Materials & Reagents
| Reagent | Recommended Supplier | Catalog Number |
| This compound | PubChem CID: 162019 | Varies |
| Broad-Spectrum Biotin-SF Probe | Custom Synthesis or Commercial | Varies |
| Cell Line (e.g., HEK293T) | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| DPBS (Phosphate-Buffered Saline) | Thermo Fisher Scientific | 14190144 |
| Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA) | --- | --- |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| High-Capacity Streptavidin Agarose | Thermo Fisher Scientific | 20357 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 |
| Sequencing Grade Modified Trypsin | Promega | V5111 |
| Acetonitrile (ACN), LC-MS Grade | Thermo Fisher Scientific | A955-4 |
| Formic Acid (FA), LC-MS Grade | Thermo Fisher Scientific | 85178 |
| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific | 28904 |
Protocol 1: Proteome Preparation and Competitive Labeling
Rationale: This protocol describes the critical steps of preparing a native proteome, treating it with the competitor (OSF) to allow for target engagement, and subsequently labeling the remaining available sites with a biotinylated broad-spectrum probe.
-
Cell Culture & Harvest:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS to ~80-90% confluency in 15 cm dishes.
-
Wash cells twice with 10 mL of ice-cold DPBS.
-
Scrape cells into 1 mL of ice-cold DPBS per dish, pellet by centrifugation (500 x g, 5 min, 4°C), and discard the supernatant.
-
-
Proteome Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing 1x Protease Inhibitor Cocktail.
-
Lyse cells by probe sonication on ice (e.g., 3 x 15-second pulses with 30-second intervals).
-
Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C to pellet membranes and insoluble components.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.
-
-
Competitive Incubation:
-
Normalize the proteome concentration to 2 mg/mL with Lysis Buffer.
-
Prepare two sets of samples in triplicate. For each replicate, use 1 mg of proteome (500 µL).
-
Treatment Group: Add this compound from a 100x stock in DMSO to a final concentration of 100 µM.
-
Vehicle Control Group: Add an equivalent volume of DMSO.
-
Incubate all samples for 1 hour at 37°C with gentle agitation.
-
-
Broad-Spectrum Probe Labeling:
-
To each sample, add a biotinylated broad-spectrum sulfonyl fluoride probe (Biotin-SF) to a final concentration of 10 µM.
-
Incubate for an additional 1 hour at 37°C.
-
Protocol 2: Enrichment and On-Bead Digestion
Rationale: The biotin tag on the probe allows for the specific enrichment of labeled proteins using streptavidin beads. Subsequent on-bead digestion minimizes sample loss and contamination from non-labeled proteins.
-
Enrichment of Labeled Proteins:
-
For each 1 mg sample, add 50 µL of a 50% slurry of high-capacity streptavidin agarose beads (pre-washed 3x with Lysis Buffer).
-
Incubate for 2 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation (1,000 x g, 2 min, 4°C) and discard the supernatant.
-
Wash the beads sequentially with:
-
2 x 1 mL of 1% SDS in PBS
-
2 x 1 mL of 8 M urea in 100 mM Tris-HCl, pH 8.0
-
3 x 1 mL of PBS
-
-
-
Reduction, Alkylation, and Digestion:
-
Resuspend the washed beads in 100 µL of 8 M urea buffer containing 10 mM DTT. Incubate for 30 minutes at 37°C.
-
Cool to room temperature. Add 5 µL of 1 M IAA (for a final concentration of ~50 mM). Incubate for 30 minutes in the dark.
-
Dilute the urea to <1 M by adding 700 µL of 100 mM Tris-HCl, pH 8.0 containing 1 mM CaCl₂.
-
Add 5 µg of sequencing-grade trypsin. Digest overnight at 37°C with shaking.
-
-
Peptide Cleanup:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with 10% TFA to a final pH of <3.
-
Desalt the peptides using C18 StageTips or equivalent. Elute peptides with 80% ACN / 0.1% FA.
-
Dry the eluted peptides in a vacuum concentrator and store at -80°C until LC-MS/MS analysis.
-
Mass Spectrometry & Data Analysis
LC-MS/MS Data Acquisition
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate the complex peptide mixture and identify/quantify the proteins from which they originated.[13]
| Parameter | Suggested Setting |
| Mass Spectrometer | Orbitrap-based (e.g., Orbitrap Exploris™, Tribrid™ series) |
| LC Column | Acclaim™ PepMap™ C18, 75 µm x 50 cm, 2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Gradient | 5-40% B over 120 minutes |
| Flow Rate | 300 nL/min |
| MS1 Resolution | 120,000 |
| MS2 Resolution | 30,000 |
| Scan Mode | Data-Dependent Acquisition (DDA) |
| Activation Type | HCD |
| Table 2: Representative LC-MS/MS Acquisition Parameters. |
Data Analysis Workflow
Rationale: The goal of the data analysis is to accurately quantify the relative abundance of each enriched protein between the OSF-treated and DMSO control groups and to identify those proteins that show a statistically significant decrease in abundance, as these are the putative targets.[14][15]
-
Database Search: Process raw MS files using a platform like MaxQuant. Search against a human proteome database (e.g., UniProt). Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethyl (C) as a fixed modification and oxidation (M) as a variable modification. Use the Label-Free Quantification (LFQ) algorithm.
-
Statistical Analysis: Import the proteinGroups.txt file into a statistical environment like Perseus or R.[16]
-
Filter out contaminants, reverse hits, and proteins only identified by site.
-
Log2 transform the LFQ intensity values.
-
Group replicates and filter for proteins with valid values in at least two out of three replicates in at least one group.
-
Impute missing values from a normal distribution if necessary.
-
Perform a two-sided Student's t-test between the OSF-treated and DMSO control groups to calculate a p-value and the log2 fold change for each protein.
-
-
Hit Identification: Visualize the results using a volcano plot (Log2 Fold Change vs. -Log10 p-value). True targets of this compound will appear as statistically significant outliers with a negative fold change (i.e., they were depleted in the OSF-treated sample).
| Protein (Gene Name) | Log2 Fold Change (OSF/DMSO) | p-value | -Log10(p-value) | Putative Target? |
| Protein A (GENEA) | -2.58 | 0.001 | 3.00 | Yes |
| Protein B (GENEB) | -0.15 | 0.650 | 0.19 | No |
| Protein C (GENEC) | -1.95 | 0.008 | 2.10 | Yes |
| Protein D (GENED) | 0.05 | 0.910 | 0.04 | No |
| Table 3: Example of Processed Quantitative Data Highlighting Putative Targets. |
Orthogonal Target Validation
The identification of putative targets from a chemoproteomic screen is the first step. It is critical to validate these findings using independent, orthogonal methods to ensure the results are robust.
-
Western Blot: For top candidates, confirm that the signal from the biotin-SF probe is reduced in the presence of OSF competition via western blot analysis using a streptavidin-HRP conjugate.
-
Recombinant Protein Assays: Confirm direct modification of a purified recombinant target protein by OSF using intact protein mass spectrometry, looking for a mass shift corresponding to the addition of the octanesulfonyl group.[17]
-
Cellular Thermal Shift Assay (CETSA): A powerful in-cell method to confirm target engagement. Binding of OSF to its target protein should induce a change in the thermal stability of that protein, which can be measured.[12]
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
MacMath, D., et al. (2023). Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation. Journal of Chemical Theory and Computation, 19(10), 2846–2861. [Link]
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
MacMath, D., et al. (2023). Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation. Journal of Chemical Theory and Computation. [Link]
-
Bauzá, A., et al. (2022). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]
-
Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Retrieved from [Link]
-
Parker, C. G., & Nomura, D. K. (2021). Chemoproteomic methods for covalent drug discovery. Trends in Pharmacological Sciences, 42(2), 133-147. [Link]
-
Shannon, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 13035-13042. [Link]
-
Singh, J., et al. (2017). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 16(5), 307-329. [Link]
-
Jones, L. H., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. MedChemComm, 3(12), 1437-1441. [Link]
-
ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target. Retrieved from [Link]
-
Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 1-11. [Link]
-
Ward, C. C., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-site Identification. Molecular & Cellular Proteomics, 19(8), 1341-1353. [Link]
-
Tanaka, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17056-17063. [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]
-
Contrino, B., et al. (2024). Doscheda: A DownStream Chemo-Proteomics Analysis Pipeline. Bioconductor. [Link]
-
Degner, M. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Retrieved from [Link]
-
Shannon, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Semantic Scholar. [Link]
-
Verhelst, S. H. L. (2017). Bioorthogonal Reactions in Activity-Based Protein Profiling. ChemBioChem, 18(13), 1195-1208. [Link]
-
Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Bioorganic & Medicinal Chemistry Letters, 28(1), 15-20. [Link]
-
Pound, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2455–2465. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
OMNI International. (2024). Intro to Proteomics Data Analysis. OMNI International Blog. [Link]
-
Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]
-
Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 15(2), 263-270. [Link]
-
Adhikaril, S., et al. (2020). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. International Journal of Molecular Sciences, 21(16), 5693. [Link]
Sources
- 1. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doscheda: A DownStream Chemo-Proteomics Analysis Pipeline [bioconductor.posit.co]
- 15. blog.omni-inc.com [blog.omni-inc.com]
- 16. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: In Situ Generation of Sulfonyl Fluoride Probes for Live-Cell Protein Labeling
A Next-Generation Strategy for Covalent Chemoproteomics
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and application of in situ generated sulfonyl fluoride (SF) probes for covalent labeling of proteins in living cells. We will explore the foundational concepts of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and its adaptation for creating active probes from quiescent precursors directly within the cellular milieu. This approach circumvents challenges associated with the delivery of pre-activated, and often less stable, covalent probes. Detailed protocols for a two-component in situ probe generation strategy, downstream proteomic analysis, and troubleshooting are provided, grounded in established chemical principles and supported by authoritative references.
Introduction: The Power of Context-Dependent Covalent Labeling
Covalent chemical probes have become indispensable tools in chemical biology and drug discovery for identifying and characterizing protein function directly in native biological systems.[1] Among the various electrophilic "warheads" used, sulfonyl fluorides (R-SO₂F) have emerged as a privileged class due to their unique reactivity profile.[2] Unlike highly reactive electrophiles that indiscriminately label cellular components, sulfonyl fluorides are relatively stable in aqueous environments, yet can covalently modify a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[3][4] This reactivity is highly "context-dependent," meaning the covalent bond formation is significantly accelerated by the proximity and orientation of the probe within a protein's binding pocket—a phenomenon known as "proximity-enhanced reactivity".[5][6] This feature makes SF probes exceptionally powerful for mapping enzyme binding sites, validating novel drug targets, and developing potent and selective covalent inhibitors.[3]
Traditionally, SF probes are synthesized and characterized prior to their introduction to biological systems. However, the in situ generation of these probes from cell-permeable, non-reactive precursors offers several advantages:
-
Reduced Off-Target Effects: By forming the reactive electrophile only at the site of interest, non-specific labeling of proteins is minimized.
-
Improved Cell Permeability: Smaller, less reactive precursor molecules can more easily cross the cell membrane.
-
Temporal Control: The labeling event can be initiated at a specific time point by the addition of the second precursor.
-
Broader Applicability: This strategy expands the toolkit for studying protein dynamics and interactions in living cells.
This guide will focus on a two-component strategy for the in situ generation of sulfonyl fluoride probes, leveraging the principles of SuFEx chemistry.
The Chemical Principle: In Situ SuFEx Reaction
The core of our proposed in situ generation strategy is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and selective "click chemistry" reaction.[7] We will focus on the reaction between a phenol-containing precursor molecule and a cell-permeable fluorosulfonylating agent to generate an active aryl fluorosulfate probe within the cell.
Aryl fluorosulfates are known to be effective for protein labeling, targeting tyrosine and histidine residues.[8] The in situ synthesis can be achieved using a bench-stable, crystalline reagent such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) , which serves as a safer and more manageable alternative to the toxic sulfuryl fluoride gas.[4][8][9]
The overall chemical transformation is depicted below:
Figure 2: Step-by-step experimental workflow for in situ sulfonyl fluoride probe generation and subsequent detection of labeled proteins.
Data Interpretation and Controls
-
Positive Control: A band corresponding to the molecular weight of the target protein should be observed in the Western blot of cells treated with both the precursor and AISF.
-
Negative Controls:
-
Cells treated with DMSO (vehicle) only.
-
Cells treated with the precursor molecule only.
-
Cells treated with AISF only.
-
These controls should not show a significant band at the target protein's molecular weight.
-
-
Competition Experiment: To confirm target specificity, pre-incubate cells with a known competitive inhibitor of the target protein before adding the precursor molecule. A significant reduction in the intensity of the labeled protein band should be observed.
Troubleshooting
| Issue | Possible Cause | Solution |
| No labeling of the target protein | - Inefficient cell permeability of the precursor or AISF.- Low expression of the target protein.- Suboptimal concentrations or incubation times. | - Synthesize more lipophilic precursors.- Overexpress the target protein.- Perform a dose-response and time-course optimization for both the precursor and AISF. |
| High background/non-specific labeling | - Precursor or AISF is cytotoxic at the concentrations used.- The active probe is too stable and diffuses to label other proteins. | - Assess cell viability (e.g., with a live/dead stain) and lower the concentrations if necessary.- Reduce the incubation time for the in situ reaction.- Design precursors with higher affinity for the target to enhance proximity-driven labeling. |
| Weak signal in Western blot | - Inefficient click chemistry reaction.- Low abundance of the target protein. | - Ensure all click chemistry reagents are fresh, especially sodium ascorbate.- Increase the amount of protein lysate used for the click reaction.- Consider a more sensitive detection method, such as mass spectrometry-based proteomics. |
Conclusion
The in situ generation of sulfonyl fluoride probes represents a sophisticated and powerful strategy for the covalent labeling of proteins in living cells. By assembling the active probe from benign precursors directly within the cellular environment, this method offers enhanced specificity and temporal control compared to traditional approaches. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement this next-generation chemoproteomic technique, paving the way for new discoveries in cell biology and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling.
- Benchchem. (n.d.). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
-
Chemical Science. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoproteomics with two common SuFEx electrophiles. Retrieved from [Link]
-
BioDuro. (2018). BioDuro Collaboration with Pfizer Inc. Leads to Creation of a Shelf-Stable Fluorosulfation Reagent. Retrieved from [Link]
-
ACS Publications. (2018). Emerging Utility of Fluorosulfate Chemical Probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Emerging Utility of Fluorosulfate Chemical Probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. Retrieved from [Link]
-
RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SuFEx-enabled high-throughput medicinal chemistry. Retrieved from [Link]
-
ACS Publications. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]
-
RSC Publishing. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Retrieved from [Link]
-
PubMed. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Retrieved from [Link]
-
PubMed. (2018). A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2 +" Donor of Unprecedented Reactivity, Selectivity, and Scope. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
RSC Publishing. (2019). Structure-based design and analysis of SuFEx chemical probes. Retrieved from [Link]
-
PubMed. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Retrieved from [Link]
-
RSC Publishing. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]
-
PubMed. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Retrieved from [Link]
-
PubMed. (2018). Advances in the Design of Cell-Permeable Fluorescent Probes for Applications in Live Cell Imaging. Retrieved from [Link]
-
PubMed. (2019). A general strategy to develop cell permeable and fluorogenic probes for multicolour nanoscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Labeling of fusion proteins with synthetic fluorophores in live cells. Retrieved from [Link]
-
eLife. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in fluorescence labeling strategies for dynamic cellular imaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). OregonFluor enables quantitative intracellular paired agent imaging to assess drug target availability in live cells and tissues. Retrieved from [Link]
-
PubMed. (2019). Reciprocal modulation between amyloid precursor protein and synaptic membrane cholesterol revealed by live cell imaging. Retrieved from [Link]
-
bioRxiv. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. Retrieved from [Link]
-
CORE. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved from [Link]
-
Sela. (n.d.). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Retrieved from [https://www.semanticscholar.org/paper/Rational-targeting-of-active-site-tyrosine-using-Am Ende-Jones/16f2c75a4087961b7f1687002019f6a7d5182068]([Link] Ende-Jones/16f2c75a4087961b7f1687002019f6a7d5182068)
-
National Institutes of Health. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imaging and manipulating proteins in live cells through covalent labeling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In situ click chemistry: from small molecule discovery to synthetic antibodies. Retrieved from [Link]
-
ACS Publications. (n.d.). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. Retrieved from [Link]
-
ACS Publications. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Retrieved from [Link]
-
Cambridge University Press. (2024). Protein click chemistry and its potential for medical applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. Retrieved from [Link]
-
ACS Publications. (n.d.). In Situ Live-Cell Nucleus Fluorescence Labeling with Bioinspired Fluorescent Probes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Organic reactions in live cells – a new fluorogenic click reaction for selective cell-labeling. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Fluorogenic probes for live-cell imaging of biomolecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Click Chemistry for Target Engagement Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). How chemoproteomics can enable drug discovery and development. Retrieved from [Link]
-
YouTube. (2021). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. Retrieved from [Link]
-
JSciMed Central. (2013). Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. Retrieved from [Link]
-
PubMed. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Retrieved from [Link]
-
National Institutes of Health. (2022). A collection of chemical biology strategies for visualization in live cells. Retrieved from [Link]
Sources
- 1. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging and manipulating proteins in live cells through covalent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic reactions in live cells – a new fluorogenic click reaction for selective cell-labeling [uochb.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling with 1-Octanesulfonyl Fluoride (OSF) Probes
Welcome to the technical support center for 1-Octanesulfonyl Fluoride (OSF) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this powerful class of covalent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OSF) and how does it work?
This compound (OSF) is a chemical probe featuring a sulfonyl fluoride (-SO₂F) electrophilic "warhead" attached to an eight-carbon alkyl chain. This probe functions by forming a stable, covalent bond with nucleophilic amino acid residues on target proteins. The reaction mechanism is a form of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where a nucleophilic side chain from an amino acid attacks the electrophilic sulfur atom, displacing the fluoride ion.[1] This covalent and irreversible bond makes OSF probes valuable tools for activity-based protein profiling (ABPP), target identification, and inhibitor development.
Q2: Which amino acid residues does 1-OSF target?
Sulfonyl fluoride probes are known for their ability to react with a range of nucleophilic amino acid residues. The reactivity is context-dependent, relying on the accessibility and nucleophilicity of the residue within the protein's microenvironment. The primary targets include:
-
Tyrosine
-
Serine
-
Threonine
-
Lysine
-
Histidine
-
Cysteine
While serine is a classic target for many sulfonyl fluorides (e.g., in serine proteases), recent research has highlighted their broad utility in targeting other residues like tyrosine and lysine, which are frequently found in ligand-binding pockets.[2]
Q3: What is the role of the octyl chain in 1-OSF probes?
The C8 alkyl chain of 1-OSF is a critical structural feature that significantly influences its physicochemical properties. This hydrophobic chain can lead to:
-
Increased Non-Specific Binding: The hydrophobicity of a probe is a strong predictor of its tendency to bind non-specifically to surfaces, including proteins and cell membranes.[3][4][5][6] This can be a source of background signal in your experiments.
-
Altered Solubility: The long alkyl chain decreases the probe's solubility in aqueous buffers. Careful preparation of stock solutions in an appropriate organic solvent (like DMSO) is crucial.
-
Potential for Membrane Interaction: The hydrophobic tail may promote interaction with or insertion into cellular membranes, which can be leveraged for specific applications but may also contribute to off-target effects.[7][8]
Q4: How should I prepare and store my 1-OSF probe?
Proper handling and storage are critical for the success of your labeling experiments.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from moisture and light. Aliquot the stock to avoid repeated freeze-thaw cycles, which can lead to degradation and introduce moisture.
-
Working Solution: On the day of the experiment, dilute the stock solution into your aqueous experimental buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and protein structure.
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to identifying and resolving common issues encountered with 1-OSF probes.
Problem 1: Low or No Labeling Efficiency
This is one of the most common issues. A systematic check of your reagents and protocol will often reveal the cause.
Caption: Troubleshooting Decision Tree for Low Labeling Efficiency.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Probe | • Prepare a fresh dilution from a new aliquot of your stock. • If the problem persists, use a new vial of the probe. | Sulfonyl fluorides can hydrolyze in the presence of water. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to probe inactivation. |
| Low Probe Concentration | • Perform a concentration titration, starting from a low micromolar range (e.g., 1-10 µM) and increasing to 50-100 µM. | The optimal concentration is a balance between achieving sufficient labeling of your target and minimizing off-target effects and cytotoxicity. |
| Insufficient Incubation Time | • Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h). | Covalent bond formation is time-dependent. While the reaction can be rapid, sufficient time is needed for the probe to access its target and react. |
| Suboptimal pH | • Ensure your buffer pH is between 7.2 and 8.0. | The nucleophilicity of amino acid side chains (especially lysine and tyrosine) is pH-dependent. A slightly basic pH can enhance reactivity by promoting deprotonation of the nucleophile. |
| Target Protein Issues | • Confirm protein expression and proper folding via Western blot or another method. • Include a positive control protein known to be labeled by sulfonyl fluorides. | The target residue must be accessible on the protein surface. Denaturation or misfolding can obscure the binding site. |
| Interfering Buffer Components | • Avoid buffers containing high concentrations of nucleophiles (e.g., Tris, glycine, DTT, β-mercaptoethanol). Use buffers like HEPES or PBS. | Nucleophilic components in the buffer can react with and quench the OSF probe, reducing the effective concentration available for labeling your target protein. |
Problem 2: High Background or Non-Specific Labeling
High background can obscure your specific signal and is often related to the hydrophobic nature of the 1-OSF probe.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Probe Concentration Too High | • Reduce the probe concentration. This is the most critical first step. | At high concentrations, the probe's reactivity can lead to the modification of many accessible nucleophilic residues, increasing off-target labeling. |
| Hydrophobic Interactions | • Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your wash buffers. • Increase the number and duration of wash steps after labeling. | The octyl chain makes the probe "sticky."[6][9] Detergents help to solubilize non-specifically bound probe molecules and facilitate their removal during washes. |
| Probe Aggregation | • Ensure the final DMSO concentration is sufficient to maintain probe solubility (typically ≤1%). • Vortex the working solution immediately before adding it to your sample. | Poor solubility in aqueous buffer can cause the probe to aggregate. These aggregates can bind non-specifically to cells and proteins, leading to high background. |
| Extended Incubation Time | • Reduce the incubation time. | While sufficient time is needed for specific labeling, excessively long incubations provide more opportunity for slow, non-specific reactions to occur. |
| Ineffective Quenching | • After labeling, add a quenching agent like a high concentration of Tris buffer or a protein-rich solution (e.g., BSA) to consume any unreacted probe. | Quenching stops the labeling reaction, preventing further non-specific modification of proteins during subsequent sample processing steps. |
Experimental Protocols
General Protocol for Live Cell Labeling with 1-OSF
This protocol provides a starting point for labeling cultured mammalian cells. Optimization will be required for your specific cell type and target.
Caption: Step-by-step workflow for a typical live cell labeling experiment.
-
Cell Preparation:
-
Plate cells and grow to a suitable confluency (typically 70-90%).
-
On the day of the experiment, remove the growth medium and wash the cells once with pre-warmed PBS.
-
Add serum-free or low-serum medium to the cells. Serum contains abundant proteins that can react with the probe.
-
-
Probe Labeling:
-
Prepare a working solution of the 1-OSF probe by diluting your DMSO stock into the pre-warmed medium. Example: For a final concentration of 10 µM, add 1 µL of a 10 mM stock to 1 mL of medium.
-
Remove the PBS from the cells and add the probe-containing medium.
-
Incubate for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
Washing and Cell Harvest:
-
Remove the labeling medium.
-
Wash the cells three times with cold PBS containing 0.1% Tween-20 to remove unreacted and non-specifically bound probe.
-
After the final wash, lyse the cells in an appropriate lysis buffer for your downstream application (e.g., Western blot, mass spectrometry).
-
Recommended Starting Conditions (for Optimization)
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 50 µM | Start low (1-10 µM) and titrate up. |
| Incubation Time | 30 min - 4 hours | Balance between specific signal and background. |
| Cell Density | 70 - 90% confluency | Overly confluent or sparse cells can lead to inconsistent results. |
| Buffer pH | 7.2 - 8.0 | Slightly basic pH can enhance reactivity. |
| Final DMSO % | ≤ 1% | High DMSO concentrations can be cytotoxic. |
References
-
Gee, P. et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. Available at: [Link]
-
Hughes, L. D. et al. (2013). Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. PubMed. Available at: [Link]
-
Gee, P. et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. ResearchGate. Available at: [Link]
-
Thuma, F. et al. (2023). Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. bioRxiv. Available at: [Link]
-
Zhang, Y. et al. (2015). The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. PLOS One. Available at: [Link]
-
Wang, Y. et al. (2023). Regulation of the alkyl chain of fluorescent probes to selectively target the cell membrane or mitochondria in living cells. PubMed. Available at: [Link]
-
Lin, Z. et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed. Available at: [Link]
-
Zhang, H. et al. (2022). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. JACS Au. Available at: [Link]
-
An, H. et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed. Available at: [Link]
-
Zhang, H. et al. (2022). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. PubMed Central. Available at: [Link]
-
Foch, V. et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PubMed Central. Available at: [Link]
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction | PLOS One [journals.plos.org]
- 7. Regulation of the alkyl chain of fluorescent probes to selectively target the cell membrane or mitochondria in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Common issues with sulfonyl fluoride probes in proteomics experiments
Welcome to the technical support center for sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals utilizing these powerful tools in their proteomics experiments. Here, we address common issues encountered during experimental workflows, from probe handling to data interpretation, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Probe Handling, Stability, and Reaction Chemistry
This section focuses on the foundational aspects of working with sulfonyl fluoride probes, including proper handling, understanding their stability, and the nuances of their reaction chemistry.
Q1: My sulfonyl fluoride probe has low solubility in aqueous buffers. How can I effectively prepare my stock and working solutions?
A: This is a common challenge as many sulfonyl fluoride probes are hydrophobic. Proper solubilization is critical for reproducible results.
-
Expert Insight: The key is to first create a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most biological assays at low final concentrations.[1]
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve your sulfonyl fluoride probe in 100% anhydrous DMSO to create a stock solution of 10-100 mM. Vortex thoroughly to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce moisture and lead to probe hydrolysis.
-
Prepare Fresh Working Solutions: On the day of the experiment, thaw a single aliquot and dilute it into your final aqueous buffer (e.g., PBS, pH 7.4) to the desired working concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent the probe from precipitating.
-
Mind the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experiment below 1% (v/v), as higher concentrations can affect protein structure and biological activity.
-
-
Causality: Sulfonyl fluorides are prone to hydrolysis, especially in aqueous solutions with a pH above 7.5.[2] By preparing a concentrated stock in a dry organic solvent and making fresh dilutions, you minimize the probe's contact with water until the experiment begins, thus preserving its reactivity.
Q2: I'm concerned about the stability of my sulfonyl fluoride probe in my experimental buffer. How can I assess and mitigate potential hydrolysis?
A: Probe stability is a critical parameter, as hydrolysis of the sulfonyl fluoride group renders it inactive. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical structure of the probe.
-
Expert Insight: While generally more resistant to hydrolysis than their sulfonyl chloride counterparts, sulfonyl fluorides can still degrade in aqueous buffers.[3] It is good practice to perform a simple stability test if you are using a new probe or a non-standard buffer system.
-
Protocol for Assessing Probe Stability:
-
Incubate the Probe: Prepare your complete experimental buffer (including any additives). Add the sulfonyl fluoride probe to the buffer at the final working concentration.
-
Time-Course Sampling: Take aliquots of the probe-buffer mixture at different time points (e.g., 0, 30, 60, 120 minutes) during an incubation at your experimental temperature.
-
LC-MS Analysis: Analyze the aliquots by LC-MS to monitor the disappearance of the parent mass of the intact probe and the appearance of the hydrolyzed product (sulfonic acid).
-
Data Interpretation: Plot the percentage of the intact probe remaining over time to determine its half-life in your buffer.
-
-
Mitigation Strategies:
-
pH Control: Maintain the pH of your buffer between 7.0 and 7.5. Avoid highly basic conditions.
-
Temperature: Perform labeling reactions at room temperature or 37°C, but avoid prolonged incubations at elevated temperatures if your probe shows limited stability.
-
Fresh Preparations: Always prepare your probe-containing buffers immediately before use.
-
Q3: Which amino acid residues do sulfonyl fluoride probes react with? I thought they only targeted serines.
A: This is a common misconception. While classic sulfonyl fluorides like PMSF and AEBSF are widely used as serine protease inhibitors, the reactivity of sulfonyl fluorides is highly context-dependent and extends to several other nucleophilic amino acid residues.[4][5]
-
Expert Insight: The unique feature of sulfonyl fluoride probes is their "proximity-enhanced reactivity".[4] The probe must first bind to a protein pocket, and the specific microenvironment of that pocket dictates which nucleophilic residue will be labeled.
-
Residue Reactivity Hierarchy (Context-Dependent):
-
Causality: The reaction is a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. The pKa of the amino acid side chain, its accessibility, and its orientation relative to the bound probe are all critical factors that determine reactivity.
Section 2: Optimizing Labeling Efficiency and Specificity
This section provides guidance on achieving robust and specific labeling of your target proteins while minimizing off-target effects.
Q4: My labeling efficiency is low. What are the key parameters I should optimize?
A: Low labeling efficiency is a frequent issue that can often be resolved by systematically optimizing the reaction conditions.
-
Expert Insight: The efficiency of labeling is a function of probe concentration, incubation time, temperature, and the intrinsic reactivity of the target protein. A systematic optimization is recommended, especially for new probes or biological systems.
-
Optimization Workflow:
-
Probe Concentration Titration: Perform labeling experiments with a range of probe concentrations (e.g., 1 µM to 100 µM) while keeping the incubation time and temperature constant.[1]
-
Time-Course Experiment: Select the optimal probe concentration from the previous step and perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time.[8]
-
Temperature Optimization: Most labeling experiments are performed at room temperature or 37°C. If labeling is still inefficient, you can try optimizing the temperature, but be mindful of protein stability and probe hydrolysis.
-
-
Data Visualization: The results of these optimization experiments can be visualized by in-gel fluorescence scanning (if using a fluorescently tagged probe) or by western blot analysis of a specific target.
-
Causality: Covalent labeling is a time and concentration-dependent process. By optimizing these parameters, you can ensure that the reaction goes to completion without causing excessive off-target labeling or protein degradation.
dot
Caption: A typical workflow for target identification using a clickable sulfonyl fluoride probe.
Q7: I've identified several potential off-targets. How can I validate these hits?
A: Validating potential off-targets is essential to ensure the biological relevance of your findings. A combination of orthogonal approaches is recommended.
-
Expert Insight: Mass spectrometry-based proteomics is a powerful discovery tool, but follow-up experiments are necessary to confirm that the identified proteins are true biological targets of your probe.
-
Validation Strategies:
-
Orthogonal Competition Experiments: If your probe was designed to target a specific protein class (e.g., kinases), use a broad-spectrum inhibitor for that class to see if it competes with the labeling of your potential off-targets.
-
Recombinant Protein Labeling: Express and purify the potential off-target protein and perform a direct labeling experiment with your probe. This will confirm a direct interaction in a simplified system.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or in-cell westerns to confirm that your probe engages the potential off-target in a cellular context.
-
Functional Assays: If the potential off-target has a known biological function, design an assay to determine if your probe modulates this activity.
-
-
Self-Validating System: By combining these approaches, you create a self-validating system where evidence from multiple, independent experiments converges to confirm a true off-target interaction.
References
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]
-
Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]
-
AEBSF as substitute to PMSF in extraction buffer despite water soluility? ResearchGate. [Link]
-
Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed. [Link]
-
Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers:A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ResearchGate. [Link]
-
Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience. [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
-
Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]
-
Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]
-
How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. [Link]
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Chinese Chemical Society. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]
-
Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics. [Link]
-
Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer Protocols. [Link]
-
Interpreting Electrospray Mass Spectra. ASDL Weblink Collection. [Link]
-
Identification of Peptides. University of California, San Diego. [Link]
-
Alkyne-containing Fluorescent Dyes. Jena Bioscience. [Link]
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. RSC Publishing. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PMC. [Link]
-
Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of perfluoro-1-octanesulfonyl fluoride in aqueous buffers
Technical Support Center: Perfluoro-1-octanesulfonyl Fluoride (PFOSF) Solubility
Introduction: Navigating the Challenges of PFOSF Formulation
Perfluoro-1-octanesulfonyl fluoride (PFOSF) is a critical reagent in chemical biology and drug discovery, often used as a precursor for synthesizing sulfonate-containing compounds or as a covalent probe itself.[1][2] However, its unique chemical structure—a highly hydrophobic and lipophobic perfluorinated carbon tail attached to a polar sulfonyl fluoride headgroup—presents significant solubility challenges in the aqueous buffers required for most biological and high-throughput screening assays.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and step-by-step protocols to effectively solubilize PFOSF. We will move from fundamental principles to advanced methods, explaining the causality behind each experimental choice to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is perfluoro-1-octanesulfonyl fluoride (PFOSF) so poorly soluble in aqueous buffers like PBS or TRIS?
The poor aqueous solubility of PFOSF is a direct consequence of its amphipathic, yet predominantly fluorophilic, nature.
-
The Hydrophobic/Lipophobic Tail: The molecule is dominated by the long, eight-carbon perfluorinated (C8F17) chain.[3] This "fluorous" tail is not only water-repelling (hydrophobic) but also oil-repelling (lipophobic). It strongly prefers to self-associate rather than interact with water molecules, leading to the formation of insoluble aggregates, oily films, or precipitates.
-
The Polar Headgroup: While the sulfonyl fluoride (-SO2F) functional group is polar, its influence is insufficient to overcome the profound insolubility imparted by the long fluorinated chain.
Essentially, the energy required to break the strong hydrogen-bonding network of water to accommodate the large C8F17 tail is highly unfavorable, resulting in extremely low aqueous solubility.
Q2: I've added PFOSF powder/oil to my buffer and it's just sitting there. What are the initial troubleshooting steps I should take?
Before escalating to more complex methods, it is essential to ensure that simple physical dispersion techniques have been adequately attempted. These methods aim to increase the kinetic energy of the system to overcome the initial energy barrier of dissolution.
Caption: Initial workflow for PFOSF dissolution.
Causality:
-
Vortexing/Stirring: Mechanically breaks down large agglomerates of the compound, increasing the surface area exposed to the solvent.
-
Sonication: Uses ultrasonic waves to induce cavitation (the formation and collapse of microscopic bubbles), which creates powerful shockwaves that can break apart particles and drive the compound into solution.
-
Gentle Warming: Increases the kinetic energy of both solvent and solute molecules, which can help overcome intermolecular forces and improve solubility. Caution: Do not overheat, as this can accelerate the degradation (hydrolysis) of the sulfonyl fluoride group.
If these steps fail to produce a clear solution, you must employ solubility enhancement agents.
Q3: The basic methods failed. What are the recommended advanced techniques for solubilizing PFOSF?
When physical methods are insufficient, chemical modification of the solvent system is necessary. The three most reliable strategies are the use of co-solvents, surfactants, or cyclodextrins.[4][5][6][7]
This is often the most common and effective first-line approach. The principle is to first dissolve the hydrophobic compound in a small amount of an organic solvent in which it is highly soluble, creating a concentrated stock solution. This stock is then carefully diluted into the aqueous buffer.
The Causality: The co-solvent acts as a bridge between the PFOSF and water. By reducing the overall polarity of the solvent and disrupting water's hydrogen-bonding network, it creates a more favorable environment for the hydrophobic PFOSF molecule.[6]
| Co-Solvent | Typical Stock Conc. | Max. Final Buffer Conc. (v/v) | Key Considerations |
| DMSO | 10-50 mM | ≤ 1% | Gold standard for cell-based assays. Can have biological effects at >1%. |
| DMA | 10-50 mM | ≤ 1% | Stronger solvent than DMSO. Use with caution in cellular work. |
| Ethanol | 1-10 mM | ≤ 5% | Generally well-tolerated but may be less effective for highly fluorinated compounds. |
| Acetonitrile | 10-50 mM | ≤ 2% | Effective but can denature proteins at higher concentrations. |
-
Weigh PFOSF: Accurately weigh a small amount of PFOSF (e.g., 5 mg) in a suitable vial. Note: PFOSF has a high density (~1.82 g/mL) and may be a liquid or waxy solid.[8]
-
Prepare Stock Solution: Add the appropriate volume of your chosen co-solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 50 mM). Vortex or sonicate until the PFOSF is completely dissolved and the solution is perfectly clear.
-
Serial Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in pure co-solvent.
-
Final Dilution: While vortexing the aqueous buffer, add the stock solution drop-wise (or as a very small aliquot) to achieve the final desired concentration. It is critical to add the organic stock to the buffer, not the other way around, to prevent precipitation.
-
Final Check: Ensure the final solution is clear and that the final co-solvent concentration is below the tolerance limit for your specific experiment.
Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.
The Causality: The hydrophobic C8F17 tail of PFOSF is spontaneously encapsulated within the hydrophobic core of the micelle, while the hydrophilic shell keeps the entire complex soluble in the aqueous buffer.[9]
Caption: PFOSF encapsulated in a micelle core.
Recommended Surfactants: Non-ionic surfactants are preferred for biological applications to minimize protein denaturation or cell lysis.
-
Tween® 20 / Tween® 80: Commonly used in immunoassays and cell culture. Typical final concentration: 0.01% - 0.1% (v/v).
-
Triton™ X-100: Effective solubilizer, but can be harsher on cell membranes. Typical final concentration: 0.05% - 0.5% (v/v).
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.
The Causality: The hydrophobic C8F17 tail of the PFOSF molecule can fit snugly inside the hydrophobic cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[7] This effectively masks the hydrophobic portion of the PFOSF from the aqueous solvent.
Caption: PFOSF forming an inclusion complex.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble and has low toxicity, making it ideal for in vitro and in vivo applications.
-
Methyl-β-cyclodextrin (M-β-CD): Also very effective, but known to extract cholesterol from cell membranes, which could be a confounding factor.
Q4: How can I verify that my PFOSF is truly dissolved and not just a fine suspension?
A true solution is optically clear. A colloidal suspension or micro-emulsion, even if it looks uniform, will scatter light.
-
Visual Inspection: Hold the vial or tube against a dark background. A true solution will be completely transparent with no visible particulates or haziness.
-
Tyndall Effect: Shine a laser pointer beam through the solution in a dark room. If you can see the path of the beam through the liquid, you have a colloidal suspension (light is being scattered). In a true solution, the beam's path will be invisible.
Q5: Are there any stability concerns with PFOSF in aqueous buffers?
Yes, this is a critical consideration. While the S-F bond in sulfonyl fluorides is more stable than in other sulfonyl halides, it is susceptible to hydrolysis, especially under basic conditions.[1][10]
-
Hydrolysis Reaction: PFOSF (C₈F₁₇SO₂F) will slowly hydrolyze in water to form perfluorooctanesulfonic acid (PFOS, C₈F₁₇SO₃H).[1][2] This reaction is accelerated by nucleophiles and higher pH.
-
Impact on Experiments: If your experiment relies on the reactivity of the sulfonyl fluoride group (e.g., as a covalent binder to protein residues like lysine or tyrosine), hydrolysis will render the compound inactive for its intended purpose.[11][12]
Recommendations for Ensuring Stability:
-
Prepare Fresh: Always prepare PFOSF working solutions immediately before use.
-
Avoid High pH: If possible, use buffers at or below neutral pH (≤ 7.4). Avoid highly basic buffers.
-
Temperature: Perform dilutions and experiments at the lowest practical temperature. Store stock solutions in an appropriate organic solvent at -20°C or -80°C. Do not store aqueous dilutions for extended periods.
By understanding the unique chemical properties of PFOSF and employing a systematic approach to solubilization, researchers can overcome formulation challenges and generate reliable, reproducible data in their experiments.
References
-
PFOS solubility in different organic solvents (a) and alcoholic... . ResearchGate. Available at: [Link]
-
Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 . PubChem, National Institutes of Health. Available at: [Link]
-
Perfluorooctanesulfonic acid - Wikipedia . Wikipedia. Available at: [Link]
-
Accurate Determination of Perfluorooctanoate Aqueous Solubility, Critical Micelle Concentration, and Acid Dissociation Constant . ACS Publications. Available at: [Link]
-
Perfluorooctanesulfonyl fluoride - Wikipedia . Wikipedia. Available at: [Link]
-
Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388 . PubChem, National Institutes of Health. Available at: [Link]
-
4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances . ITRC. Available at: [Link]
-
Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) . United States Environmental Protection Agency. Available at: [Link]
-
Perfluorooctanesulfonyl fluoride - Grokipedia . Grokipedia. Available at: [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview . ResearchGate. Available at: [Link]
-
Experimental aqueous solubility of selected per and polyfluorinated compounds with different carbon chain length and functional groups . ResearchGate. Available at: [Link]
-
Spontaneous hydrolysis of sulfonyl fluorides . The Journal of Organic Chemistry. Available at: [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions . National Institutes of Health. Available at: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview . Asian Journal of Pharmaceutics. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion . PMC, National Institutes of Health. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods . PubMed, National Institutes of Health. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides . MDPI. Available at: [Link]
- CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
Spontaneous hydrolysis of sulfonyl fluorides . Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. Perfluoro-1-octanesulfonyl fluoride | 307-35-7 [chemicalbook.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonyl Fluorides - Enamine [enamine.net]
- 12. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Sulfonyl Fluoride Inhibitors
Welcome to the technical support center for sulfonyl fluoride (SF) inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of the sulfonyl fluoride warhead while aiming to achieve high target specificity. As covalent inhibitors, SFs offer profound advantages in terms of potency and duration of action, but their inherent reactivity can lead to off-target effects.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for sulfonyl fluoride inhibitors?
A1: Sulfonyl fluorides are electrophilic "warheads" that form a stable covalent bond with nucleophilic amino acid residues on a protein target.[3][4] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a type of click chemistry.[5][6][7] The sulfur atom in the sulfonyl fluoride group (R-SO₂F) is highly electrophilic and susceptible to attack by a nucleophilic side chain (e.g., the hydroxyl group of serine or the amine group of lysine). This results in the displacement of the fluoride ion and the formation of a stable sulfonylated protein adduct (e.g., a sulfonate ester or sulfonamide).[8] This covalent bond is typically irreversible, leading to sustained target inhibition.[8][9]
Q2: Which amino acid residues are most reactive towards sulfonyl fluorides?
A2: A key feature of sulfonyl fluorides is their broad reactivity profile, which distinguishes them from more common cysteine-targeting warheads like acrylamides.[3][10] SFs can react with a range of nucleophilic residues, with reactivity being highly dependent on the local protein microenvironment (e.g., proximity to acidic or basic residues that can modulate pKa).[11] The primary targets include:
-
Serine (Ser)
-
Tyrosine (Tyr)
-
Lysine (Lys)
-
Threonine (Thr)
-
Histidine (His)
-
Cysteine (Cys)
While SFs can react with cysteine, the resulting adduct can be unstable, making them less suitable for durable cysteine inhibition compared to adducts formed with lysine or tyrosine.[12] This broad reactivity allows for the targeting of a wider range of proteins but also increases the potential for off-target interactions.[10][13]
Q3: What makes sulfonyl fluorides prone to off-target effects?
A3: The risk of off-target effects stems from two main factors:
-
Inherent Reactivity: The sulfonyl fluoride is an electrophilic group designed to react with biological nucleophiles. While it is more stable in aqueous solution than analogues like sulfonyl chlorides, it can still react with accessible and hyper-reactive residues on non-target proteins.[3][14]
-
Broad Residue Targeting: Unlike warheads that are highly selective for a single amino acid like cysteine, the ability of SFs to react with multiple residue types (Ser, Lys, Tyr, etc.) statistically increases the number of potential off-target sites across the proteome.[3][13]
Selectivity is therefore not solely dependent on the warhead but is critically influenced by the non-covalent binding affinity of the inhibitor's scaffold, which positions the warhead correctly within the target's active site.[15][16]
Troubleshooting Guide: From Non-Specific Binding to Inconsistent Data
This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and actionable solutions.
Problem 1: High background or widespread off-target labeling in my assay (e.g., Western Blot, Activity-Based Protein Profiling).
-
Q: My results show inhibition or labeling of numerous proteins, not just my target of interest. What is the most likely cause and how do I fix it?
-
A: Cause & Solution: The most common culprits are excessive inhibitor concentration and prolonged incubation time. Covalent inhibition is time- and concentration-dependent. High concentrations or long exposure times can drive the reaction with lower-affinity, non-target proteins.
-
Actionable Step 1: Optimize Inhibitor Concentration. Perform a dose-response experiment to find the lowest effective concentration that saturates your target without engaging off-targets. Start with a broad range (e.g., 100 µM down to 1 nM) and narrow in. See Protocol 1 for a detailed methodology.
-
Actionable Step 2: Optimize Incubation Time. Run a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) at a fixed, optimized concentration. The goal is to find the shortest time required for target modification.
-
Causality: By minimizing both concentration and time, you favor the reaction kinetics dictated by the high local concentration of the inhibitor at the target site (due to specific binding) over the slow, non-specific reactions at off-target sites.
-
-
Problem 2: My sulfonyl fluoride inhibitor shows low potency or no activity on my intended target.
-
Q: I've designed an SF inhibitor based on a known reversible binder, but it's not potent. What could be wrong?
-
A: Cause & Solution: This issue often points to suboptimal positioning of the electrophilic warhead or poor intrinsic reactivity of the targeted residue.
-
Actionable Step 1: Verify Target Engagement. Use mass spectrometry to confirm that your inhibitor is covalently modifying the intended residue on the target protein. Lack of modification indicates a fundamental issue with the inhibitor's design.
-
Actionable Step 2: Re-evaluate Inhibitor Design. The addition of the sulfonyl fluoride group may have disrupted a key binding interaction of the parent molecule. Computational modeling and covalent docking can help assess whether the warhead is correctly oriented for reaction with a nearby nucleophile.[17][18] Consider altering the linker length or attachment point of the SF group.
-
Actionable Step 3: Assess Warhead Reactivity. The electronic properties of the aryl ring to which the sulfonyl fluoride is attached can modulate its reactivity.[12] Electron-withdrawing groups can increase reactivity, which may be necessary if the target residue is not highly nucleophilic. However, this can also increase off-target reactivity.[19]
-
-
Problem 3: I'm seeing significant variability in my results between experiments.
-
Q: My IC₅₀ values or percent inhibition measurements are inconsistent across replicates. How can I improve reproducibility?
-
A: Cause & Solution: Inconsistent results with covalent inhibitors often stem from subtle variations in experimental conditions or reagent stability.
-
Actionable Step 1: Check Inhibitor Stock Solution Stability. Sulfonyl fluorides can be susceptible to hydrolysis over time in aqueous buffers, especially at non-neutral pH. Prepare fresh stock solutions in an anhydrous solvent like DMSO and make working dilutions immediately before use. Avoid repeated freeze-thaw cycles.
-
Actionable Step 2: Standardize All Parameters. Ensure that cell density, lysate concentration, incubation times, temperatures, and buffer compositions are strictly controlled in every experiment.[20][21]
-
Actionable Step 3: Use Kinetic Analysis. For covalent inhibitors, IC₅₀ values are time-dependent and can be misleading. A more robust measure of potency is the second-order rate constant kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[1][22] This parameter is less sensitive to variations in incubation time. See Protocol 2 for an overview.
-
-
Problem 4: I've identified potential off-targets using proteomics. How do I validate them?
-
Q: Chemoproteomics has revealed several potential off-targets. What's the next step to confirm they are functionally relevant?
-
A: Cause & Solution: A hit from a proteomics screen is a biochemical observation; it must be linked to a functional consequence to be considered a validated off-target.
-
Actionable Step 1: Orthogonal Biochemical Assays. Obtain or develop a functional assay for the putative off-target protein (e.g., an enzyme activity assay). Test your SF inhibitor directly in this assay to confirm functional modulation.
-
Actionable Step 2: Cellular Target Engagement. Use a cellular thermal shift assay (CETSA) or a competitive displacement assay with a known ligand for the off-target to confirm that your inhibitor engages it in a cellular context.
-
Actionable Step 3: Structure-Activity Relationship (SAR). Synthesize a closely related analog of your inhibitor that is either less reactive (e.g., replacing the sulfonyl fluoride with a sulfonyl amide) or has a modification that reduces its affinity for the off-target. If this analog loses its activity against the off-target while retaining activity against your primary target, it strengthens the validation.[23]
-
-
Visualizations: Workflows and Mechanisms
Caption: General mechanism of covalent inhibition by sulfonyl fluorides.
Caption: Decision tree for troubleshooting common SF inhibitor issues.
Key Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration via Dose-Response
This protocol uses a cell-based assay (e.g., Western blot for a phosphorylated substrate) to find the optimal concentration.
-
Cell Culture and Plating: Plate cells at a consistent density and grow to ~80-90% confluency.
-
Inhibitor Preparation: Prepare a 10 mM stock of the SF inhibitor in anhydrous DMSO. Create a serial dilution series in culture medium, from 100 µM to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Remove old medium from cells and add the medium containing the different inhibitor concentrations. Incubate for a fixed, relevant time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS, then lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors. Phenylmethylsulfonyl fluoride (PMSF) and other serine protease inhibitors should be omitted if your target is a serine hydrolase.[3]
-
Quantification and Analysis: Quantify total protein concentration (e.g., BCA assay). Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot for a downstream marker of target activity (e.g., phospho-substrate).
-
Interpretation: Identify the lowest concentration that gives maximal inhibition of the downstream marker without causing widespread cell death or stress. This is your optimal concentration for further experiments.
Example Data Summary:
| Inhibitor Conc. | Target Pathway Signal (% of Control) | Cell Viability (%) |
| 100 µM | 5% | 60% |
| 10 µM | 5% | 85% |
| 1 µM | 10% | 98% |
| 100 nM | 45% | 99% |
| 10 nM | 80% | 100% |
| 1 nM | 95% | 100% |
| DMSO Control | 100% | 100% |
In this example, 1 µM would be chosen as the optimal concentration.
Protocol 2: Kinetic Analysis to Determine kinact/KI
This protocol provides a more accurate measure of covalent inhibitor potency than a simple IC₅₀. It involves measuring the rate of inhibition over time at multiple inhibitor concentrations.
-
Assay Setup: Use a purified enzyme and substrate system that produces a continuous signal (e.g., fluorescence).
-
Progress Curves: For each inhibitor concentration (and a vehicle control), initiate the enzymatic reaction and monitor product formation over time. The resulting progress curves will show a decrease in reaction rate as the enzyme is progressively inactivated.
-
Calculate Observed Rate Constants (kobs): For each inhibitor concentration, fit the corresponding progress curve to a single exponential decay equation to determine the observed rate of inactivation, kobs.
-
Determine kinact and KI: Plot the calculated kobs values against the inhibitor concentration. Fit this data to the following hyperbolic equation:
kobs = kinact * [I] / (KI + [I])
This allows for the determination of the maximal inactivation rate (kinact) and the initial binding constant (KI).[24] The ratio kinact/KI is the second-order rate constant of inhibition.[1][22]
Protocol 3: Chemoproteomic Profiling to Identify Off-Targets
This workflow uses an alkyne-tagged version of your SF inhibitor to identify its binding partners in a complex proteome.[25][26]
-
Probe Synthesis: Synthesize an analog of your inhibitor that includes a terminal alkyne handle for click chemistry, ensuring it retains on-target potency.
-
Cell Treatment: Treat live cells with the alkyne-probe at the desired concentration. Include two critical controls: a DMSO vehicle control and a competition control where cells are pre-treated with a 10-50 fold excess of the untagged parent inhibitor before adding the probe.[25]
-
Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to all probe-labeled proteins.[6][25]
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, washing extensively to remove non-specific binders.
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides using trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control, and whose enrichment is significantly reduced in the competition sample. These are your high-confidence inhibitor targets.[27][28]
Caption: Standard workflow for activity-based protein profiling (ABPP).
References
-
Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central. Available at: [Link]
-
Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI. Available at: [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]
-
Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. PubMed. Available at: [Link]
-
Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. ResearchGate. Available at: [Link]
-
kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]
-
One-Shot Rational Design of Covalent Drugs with CovalentLab. PubMed Central. Available at: [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. Available at: [Link]
-
Covalent drugs and inhibitors characterization based on kinetic... ResearchGate. Available at: [Link]
-
Chemoproteomic Analysis of Covalent Drug Target. ChemPro Innovations. Available at: [Link]
-
Structure-based design and analysis of SuFEx chemical probes. PubMed Central. Available at: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]
-
Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. PubMed Central. Available at: [Link]
-
Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ResearchGate. Available at: [Link]
-
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PubMed Central. Available at: [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate. Available at: [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. Available at: [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. PubMed Central. Available at: [Link]
-
Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd. Available at: [Link]
-
Covalent Inhibition Kinetics. BioKin, Ltd. Available at: [Link]
-
Chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link]
-
Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Click Chemistry. Sharpless Lab, The Scripps Research Institute. Available at: [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Available at: [Link]
-
Sulfonyl fluoride inhibitors of fatty acid amide hydrolase. PubMed. Available at: [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
-
How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. Available at: [Link]
-
Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacology - Pharmacy 180. Available at: [Link]
-
sulfonyl ureas || Mechanism, side effects & drug interactions. YouTube. Available at: [Link]
-
Sulfonylureas. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
Sources
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl fluoride inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonyl Fluorides - Enamine [enamine.net]
- 14. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-Shot Rational Design of Covalent Drugs with CovalentLab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 22. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 23. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biokin.com [biokin.com]
- 25. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chempro-innovations.com [chempro-innovations.com]
- 27. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Efficiency in Covalent Protein Modification
Welcome to the technical support center for covalent protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments. As Senior Application Scientists, we understand that low reaction efficiency can be a significant roadblock, and this resource is structured to help you diagnose and resolve the underlying issues in a logical, step-by-step manner.
Section 1: Initial Checks & First Principles
When a covalent modification reaction performs poorly, it's often due to an issue with one of the fundamental components. Before diving into complex optimization, a thorough check of your reagents and initial setup is crucial.
Q1: My conjugation reaction has a very low or no yield. Where should I even begin to troubleshoot?
A1: This is the most common issue, and a systematic check of your starting materials and basic reaction parameters will often reveal the culprit.
-
Reagent Quality and Storage: The stability of your labeling reagent is paramount. Many crosslinkers, such as N-hydroxysuccinimide (NHS) esters, are highly sensitive to moisture.[1][2] Improper storage can lead to hydrolysis and inactivation of the reagent before it even sees your protein.
-
Actionable Advice: Always store moisture-sensitive reagents at -20°C in a desiccated environment.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming on the cold powder.[1] For reagents dissolved in anhydrous solvents like DMSO or DMF, ensure the solvent is of high quality and free of water, as this can also degrade the reagent over time.[3]
-
-
Buffer Composition and Contaminants: Your protein buffer might contain substances that interfere with the conjugation chemistry.[1][4]
-
Primary Amines: Buffers like Tris and glycine contain primary amines that will compete with your protein for reaction with amine-reactive reagents (e.g., NHS esters), drastically reducing your yield.[1][2][4]
-
Other Nucleophiles: Additives like sodium azide, a common antimicrobial, can also interfere with certain chemistries.[1]
-
Actionable Advice: Verify the composition of your protein buffer. If interfering substances are present, you must perform a buffer exchange into a compatible buffer, such as phosphate-buffered saline (PBS).[2][4] Common methods for buffer exchange include dialysis, gel filtration chromatography (desalting columns), and ultrafiltration.[4]
-
-
Molar Ratio Calculation: An incorrect calculation of the molar excess of your labeling reagent can lead to either incomplete labeling or detrimental over-modification.
-
Actionable Advice: Double-check your protein concentration and the molecular weights used to calculate the molar ratio. Ensure you are using a sufficient molar excess of the labeling reagent. For initial experiments, a 10- to 50-fold molar excess is often a good starting point for amine-reactive chemistries.[2]
-
Section 2: Optimizing the Reaction Environment
Once you've confirmed the quality of your starting materials, the next step is to scrutinize the reaction conditions. The chemical environment plays a critical role in the kinetics and specificity of the covalent modification.
Q2: How critical are the pH and composition of my reaction buffer?
A2: The pH of your reaction buffer is one of the most critical parameters influencing the success of your covalent modification. It directly affects the reactivity of both the target amino acid residues on your protein and the stability of your labeling reagent.[5][6]
-
For Amine-Reactive Chemistries (e.g., NHS esters): The primary targets are the unprotonated ε-amino groups of lysine residues and the N-terminal α-amino group.[3][7] The pKa of the lysine side chain is around 10.5.[6]
-
At acidic pH: The amino groups are protonated (-NH3+), making them poor nucleophiles and significantly slowing down the reaction.[3]
-
At alkaline pH (pH > 9): While the reaction with amines is faster, the competing hydrolysis of the NHS ester also accelerates dramatically, reducing the amount of active reagent available for conjugation.[2][8]
-
Optimal Range: A pH of 7.2-8.5 is generally recommended as a compromise between amine reactivity and NHS ester stability.[2][3]
-
-
For Thiol-Reactive Chemistries (e.g., Maleimides): The target is the sulfhydryl group (-SH) of cysteine residues. For the reaction to proceed efficiently, the cysteine needs to be in its more nucleophilic deprotonated (thiolate, -S⁻) form.[5]
-
pKa of Cysteine: The pKa of a cysteine's sulfhydryl group is typically around 8.3.[5]
-
Optimal Range: The reaction is usually performed at a pH of 6.5-7.5. This maintains a sufficient concentration of the reactive thiolate anion while minimizing side reactions with other nucleophiles (like amines) and preventing hydrolysis of the maleimide group at higher pH.[2]
-
Table 1: Common Interfering Substances in Protein Buffers
| Interfering Substance | Interfering Chemistry | Mechanism of Interference | Recommended Action |
| Tris, Glycine | Amine-reactive (e.g., NHS esters) | Contain primary amines that compete with the protein for the labeling reagent.[1][4] | Buffer exchange into a non-amine-containing buffer like PBS or HEPES.[4] |
| Sodium Azide | Various, can react with some crosslinkers | Can interfere with certain chemistries and is often present as an antimicrobial.[1] | Remove via dialysis or gel filtration prior to conjugation.[4] |
| Dithiothreitol (DTT), β-mercaptoethanol | Thiol-reactive (e.g., Maleimides) | These reducing agents contain free thiols and will compete for the maleimide reagent. | Remove via buffer exchange immediately before starting the conjugation reaction. |
| Ammonium Sulfate | General | Often present from protein precipitation steps; can contain ammonia which is a primary amine. | Desalt the protein solution thoroughly. |
Q3: My protein seems to have limited reactive sites. How can I improve labeling efficiency?
A3: This is a common challenge, especially with well-structured, stable proteins where reactive residues may be buried within the protein's core or sterically hindered.[9]
-
Protein Structure and Accessibility: The three-dimensional folding of a protein can render desired reactive groups inaccessible to the labeling reagent.[9] This can lead to poor yields or complete failure of the reaction.[9]
-
Actionable Advice:
-
Introduce Partial Denaturation: In some cases, mild, reversible denaturation can expose buried residues. This must be done with extreme caution to avoid irreversible aggregation. Try including low concentrations of denaturants like urea or guanidine hydrochloride, or performing the reaction at a slightly elevated temperature. This must be optimized for your specific protein to ensure it can refold correctly.
-
Genetic Modification: If you have the ability to express a recombinant version of your protein, site-directed mutagenesis can be used to introduce a reactive residue (like a cysteine) at a solvent-exposed location.[9] This provides a highly specific and accessible site for labeling.
-
Alternative Chemistries: If you are targeting lysines and getting low efficiency, consider if your protein has accessible cysteines for thiol-reactive chemistry, or vice-versa.[4]
-
Use Linkers with Different Spacer Arms: The length of the linker arm on your crosslinker can affect its ability to reach a reactive site.[4] Trying crosslinkers with different spacer arm lengths might improve conjugation efficiency.[10]
-
-
Q4: I'm not sure if my protein is modified, or if it's just aggregated. How can I confirm covalent modification?
A4: Distinguishing between successful modification, aggregation, and no reaction is a critical analytical step. Several techniques can be used for confirmation.
-
Mass Spectrometry (MS): This is the most direct method to confirm covalent modification.[11]
-
Intact Protein Analysis: By analyzing the mass of the intact protein before and after the reaction, you can detect a mass increase corresponding to the addition of your label.[11][12] This confirms that a covalent bond has formed.
-
Peptide Mapping (Bottom-up MS): To identify the specific amino acid residue that has been modified, the protein can be digested into smaller peptides (e.g., with trypsin), followed by MS/MS analysis.[11] This allows you to pinpoint the exact site of modification.
-
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide visual confirmation of modification, especially if the label is large.
-
Mobility Shift: A successful conjugation will increase the molecular weight of your protein, which can often be visualized as a shift to a higher position on the gel compared to the unmodified protein.
-
Fluorescence Imaging: If your label is a fluorophore, you can image the gel before staining to see if the fluorescence co-localizes with your protein band.
-
Diagram 1: Troubleshooting Workflow for Low Modification Efficiency
Caption: A systematic workflow for troubleshooting low covalent modification efficiency.
Section 3: Detailed Experimental Protocols
To assist in your troubleshooting efforts, here are detailed, step-by-step protocols for key procedures mentioned in this guide.
Protocol 1: Buffer Exchange using Spin Desalting Columns
This protocol is essential for removing interfering substances from your protein sample prior to conjugation.
Materials:
-
Protein sample
-
Compatible conjugation buffer (e.g., PBS, pH 7.4)
-
Spin desalting column appropriate for your protein's molecular weight
-
Collection tubes
Procedure:
-
Equilibrate the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to remove the storage buffer.
-
Wash the Column: Add the compatible conjugation buffer to the top of the resin bed. Centrifuge again using the same parameters. Repeat this wash step 2-3 times to ensure the storage buffer is completely replaced.
-
Load the Sample: Discard the flow-through from the wash steps. Place the column in a new, clean collection tube. Slowly apply your protein sample to the center of the resin bed.
-
Elute the Protein: Centrifuge the column one final time using the same parameters. Your desalted protein will be in the collection tube. The smaller molecules (salts, interfering substances) will be retained in the resin.
-
Determine Protein Concentration: Measure the concentration of your recovered protein sample before proceeding with the conjugation reaction.
Protocol 2: General Protocol for NHS Ester Labeling of Protein Amines
This protocol provides a starting point for labeling proteins with amine-reactive NHS esters.
Materials:
-
Buffer-exchanged protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein: Adjust the concentration of your purified, buffer-exchanged protein to 1-5 mg/mL in the reaction buffer.
-
Prepare the NHS Ester Stock: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Initiate the Reaction: Add the calculated volume of the NHS ester stock solution to your protein solution to achieve the desired molar excess (e.g., 20-fold). Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C. Protect from light if the label is a fluorophore.
-
Quench the Reaction (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove excess, unreacted label and quenching buffer by passing the reaction mixture through a desalting column (as described in Protocol 1), by dialysis, or by another appropriate chromatographic method.
Diagram 2: Impact of pH on Amine and Thiol Reactivity
Caption: The effect of pH on the reactivity of target functional groups in protein modification.
By systematically working through these troubleshooting steps, from initial reagent checks to fine-tuning reaction conditions and performing rigorous analysis, you can overcome the challenges of low efficiency in covalent protein modification and achieve robust, reproducible results.
References
-
Creative Biolabs. Troubleshooting Guides. Available from: [Link]
-
kbDNA. Bioconjugation Chemistry: Challenges and Solutions. (2022-12-01). Available from: [Link]
-
National Institutes of Health (NIH). Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. Available from: [Link]
-
Chemistry LibreTexts. Introduction to Bioconjugation. (2023-01-22). Available from: [Link]
-
National Institutes of Health (NIH). Fluorescent labeling and modification of proteins - PMC. Available from: [Link]
-
National Institutes of Health (NIH). Proteins Can Withstand More Extensive Labeling While Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry. (2025-05-01). Available from: [Link]
-
National Institutes of Health (NIH). Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC. Available from: [Link]
-
National Institutes of Health (NIH). Optimization of protein buffer cocktails using Thermofluor - PMC. (2013-01-31). Available from: [Link]
-
Leukocare. pH & Buffer Optimization for Protein Stability | Biologics. Available from: [Link]
-
ProQuest. Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Available from: [Link]
-
ResearchGate. Proteins Can Withstand More Extensive Labeling while Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). Protein purification and crystallization artifacts: The tale usually not told - PMC. Available from: [Link]
-
Bitesize Bio. Perfect Protein Purification Buffers: 5 Top Ingredients. Available from: [Link]
-
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available from: [Link]
-
National Institutes of Health (NIH). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. Available from: [Link]
-
National Institutes of Health (NIH). Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group. Available from: [Link]
-
ResearchGate. Protein purification and crystallization artifacts: The tale usually not told. (2025-08-07). Available from: [Link]
-
ResearchGate. (PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2025-11-11). Available from: [Link]
-
MtoZ Biolabs. Common Research Strategies for Post-Translational Modification. Available from: [Link]
-
National Institutes of Health (NIH). Protein purification and crystallization artifacts: The tale usually not told - PubMed. Available from: [Link]
-
Patsnap. How to Troubleshoot Low Protein Yield After Elution. (2025-05-09). Available from: [Link]
-
YouTube. Latest technologies in antibody and protein labeling. (2021-11-10). Available from: [Link]
-
National Institutes of Health (NIH). Multiply labeling proteins for studies of folding and stability - PMC. Available from: [Link]
-
Unchained Labs. 5 considerations for buffer optimization during biologics formulation development. Available from: [Link]
-
Pion Inc. What to Consider in Designing a Protein Purification Buffer. (2015-07-21). Available from: [Link]
-
ResearchGate. I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. (2023-11-17). Available from: [Link]
-
Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. Available from: [Link]
-
National Center for Biotechnology Information. Membrane Protein Structures and Interactions from Covalent Labeling Coupled with Mass Spectrometry - PMC. Available from: [Link]
-
National Institutes of Health. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2025-08-10). Available from: [Link]
-
Royal Society of Chemistry. Chemical modification of proteins – challenges and trends at the start of the 2020s - Biomaterials Science. Available from: [Link]
-
Molecular Devices. Optimizing the labeling of proteins. Available from: [Link]
-
ResearchGate. Why some antibodies have low yield when purifying, and is there anyway to improve that? Thank you. (2016-02-26). Available from: [Link]
-
National Center for Biotechnology Information. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Available from: [Link]
-
Semantic Scholar. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Available from: [Link]
-
ACS Publications. Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Available from: [Link]
-
G-Biosciences. Using Tags in Protein Purification: When Should You Use Them?. (2014-09-08). Available from: [Link]
-
Bitesize Bio. Detecting Post-translational Modifications: 5 Easy Methods. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 10. Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
Stability of 1-Octanesulfonyl fluoride in different experimental buffers
CovalentPro Solutions Technical Support Center
Topic: Stability of 1-Octanesulfonyl fluoride in Different Experimental Buffers
Welcome to the CovalentPro Solutions technical support center. As a leading provider of high-purity reagents for covalent inhibitor design and chemical biology, we are committed to ensuring your experimental success. This guide, compiled by our Senior Application Scientists, provides in-depth answers to frequently asked questions regarding the stability and handling of this compound (OSF), a versatile aliphatic sulfonyl fluoride used for targeting nucleophilic amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (OSF) in aqueous solutions?
This compound is an electrophilic reagent that is susceptible to hydrolysis in aqueous environments. The primary degradation pathway is the nucleophilic attack of water or hydroxide ions on the sulfur atom, leading to the displacement of the fluoride ion and formation of the corresponding sulfonic acid. This process is irreversible and renders the compound inactive for protein labeling.
The rate of hydrolysis is highly dependent on the pH, temperature, and composition of the buffer.[1] Aliphatic sulfonyl fluorides, like OSF, are generally less stable than their aryl counterparts and are known to undergo facile elimination, particularly under basic conditions.[1] Therefore, careful consideration of the experimental buffer is critical to ensure a sufficient concentration of the active compound is available to react with the protein target.
Q2: Which experimental buffers are recommended for use with OSF, and which should be avoided?
The choice of buffer is arguably the most critical factor in experiments involving sulfonyl fluorides. The ideal buffer is non-nucleophilic and maintains a pH that balances compound stability with the reactivity of the target amino acid residue.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): PBS is a highly recommended buffer system. It is non-nucleophilic and provides stable buffering capacity in the physiological pH range (typically pH 7.2-7.4), where many biological assays are performed.[2]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer that is also an excellent choice. It does not possess nucleophilic primary or secondary amines and is effective in the pH range of 6.8-8.2.
-
MES (2-(N-morpholino)ethanesulfonic acid): For experiments requiring a more acidic pH (pKa ≈ 6.1), MES is a suitable non-nucleophilic buffer.
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane): Tris buffer should be strictly avoided. The primary amine in the Tris molecule is a potent nucleophile that will react directly with the sulfonyl fluoride warhead. This reaction will rapidly deplete the active OSF concentration, leading to failed or inconsistent protein labeling, and can generate reactive adducts that may interfere with your assay.[3]
-
Glycine: Similar to Tris, the primary amine in glycine makes it incompatible with sulfonyl fluorides.
-
Other Primary or Secondary Amine Buffers: Any buffer containing primary or secondary amines (e.g., Bicine, CAPS) should be avoided due to their nucleophilicity.
Table 1: Buffer Compatibility Guide for this compound (OSF)
| Buffer System | Recommended | Rationale & Key Considerations |
| Phosphate (PBS) | ✅ | Non-nucleophilic. Provides stable buffering at physiological pH. The buffer of choice for most applications.[2][4] |
| HEPES | ✅ | Non-nucleophilic zwitterionic buffer. Good buffering capacity in the pH 7-8 range. |
| MES | ✅ | Good non-nucleophilic option for experiments requiring pH conditions between 5.5 and 6.7. |
| Tris | ❌ | Highly Incompatible. The primary amine is nucleophilic and reacts directly with OSF, inactivating the probe.[3] |
| Glycine | ❌ | Contains a nucleophilic primary amine. Incompatible. |
| Bicarbonate | ⚠️ | Use with caution. While not containing amines, it can raise the pH to levels (pH > 8.5) that significantly accelerate hydrolysis.[1] |
Q3: How does pH affect the stability and reactivity of OSF?
The pH of the reaction buffer represents a critical trade-off between the stability of the OSF probe and the reactivity of the target amino acid.
-
Stability: OSF is most stable at a slightly acidic to neutral pH (pH 6.0-7.0). As the pH increases, the concentration of hydroxide ions (OH⁻) also increases. Hydroxide is a much stronger nucleophile than water, leading to a significant acceleration in the rate of hydrolysis.[1] At pH 10, for example, the hydrolysis rate of some sulfonyl fluorides can be orders of magnitude faster than at pH 8.[1]
-
Reactivity: For OSF to react with a target residue (e.g., Lysine, Tyrosine, Serine), that residue must be in its nucleophilic, deprotonated state.[5] The pKa of the ε-amino group of lysine is ~10.5, while the hydroxyl of tyrosine is ~10.1. Therefore, a higher pH will favor the deprotonated, more reactive form of these residues.
The Causality of pH Choice: A common starting point for labeling experiments is pH 7.5-8.0 . This range offers a workable compromise: it is high enough to ensure a sufficient population of deprotonated target residues for covalent modification while being low enough to maintain a reasonable half-life for the OSF probe in a compatible buffer like PBS or HEPES.[2]
Figure 1. The trade-off between pH, OSF stability, and target reactivity.
Q4: My protein labeling with OSF is inefficient. What are the likely causes and troubleshooting steps?
Inefficient labeling is a common issue that can almost always be traced back to the stability and handling of the OSF probe.
Potential Causes:
-
Incompatible Buffer: You are using a buffer with nucleophilic components, such as Tris or glycine. This is the most common cause of failure.
-
Probe Hydrolysis: Your OSF stock or working solution has degraded due to improper storage or prolonged incubation in an aqueous buffer at a high pH or temperature.
-
Low Probe Concentration: The final concentration of OSF in your reaction is too low to achieve significant labeling in a reasonable timeframe.
-
Protein State: The target residue on your protein is not accessible or is in a protonated state (see Q3).
Figure 2. Workflow for troubleshooting inefficient OSF labeling.
Experimental Protocols
Protocol 1: Preparation and Storage of OSF Stock Solutions
The integrity of your experiment begins with proper handling of the reagent.
Materials:
-
This compound (OSF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Low-retention polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of OSF to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolution: Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the OSF in anhydrous DMSO. Ensure the DMSO is of high quality and stored under desiccating conditions.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in low-retention tubes. The volume should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen) if possible. Under these conditions, the DMSO stock is stable for several months. Do not store OSF in aqueous solutions.
Protocol 2: Assessing the Hydrolytic Stability of OSF in a Buffer
This protocol provides a method to empirically determine the half-life (t₁/₂) of OSF in your specific experimental buffer.
Principle: The stability of OSF is monitored over time by quenching aliquots of the reaction and analyzing the remaining intact OSF using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
OSF stock solution (100 mM in DMSO)
-
Experimental buffer of interest (e.g., 100 mM PBS, pH 7.5)
-
Quenching solution (e.g., 10% Formic Acid in Acetonitrile)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Initiate Reaction: Add a small volume of the OSF DMSO stock to your pre-warmed (e.g., 37°C) experimental buffer to achieve a final concentration of ~100 µM. The final DMSO concentration should be low (e.g., <1%) to minimize its effect.[2] Mix thoroughly.
-
Timepoint Zero (t=0): Immediately after mixing, withdraw the first aliquot (e.g., 50 µL) and add it to a tube containing an equal volume (50 µL) of quenching solution. This sample represents 100% intact OSF.
-
Incubation: Incubate the remaining reaction mixture at the desired experimental temperature (e.g., 37°C).
-
Collect Timepoints: Withdraw additional aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the same manner as the t=0 sample.
-
HPLC Analysis:
-
Analyze all quenched samples by RP-HPLC.
-
Use a suitable gradient of water/acetonitrile with 0.1% formic acid.
-
Monitor the absorbance at a wavelength where OSF can be detected (e.g., ~214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact OSF from the t=0 sample.
-
Integrate the area of this peak for all timepoints.
-
Normalize the peak areas to the t=0 sample (set as 100%).
-
Plot the percentage of remaining OSF versus time and fit the data to a first-order exponential decay curve to calculate the half-life.
-
References
-
Narayan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. ACS Chemical Biology, 10(12), 2689-2693. [Link]
-
Sharpless, K. B., Dong, J., Krasnova, L., & Finn, M. G. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Abbondanzo, S. J., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 64(21), 15637–15655. [Link]
-
Boddy, A. J., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1085-1096. [Link]
-
Gao, B., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2348–2360. [Link]
-
Kelly, J. W., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(38), 13234-13244. [Link]
Sources
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Hydrolysis of Sulfonyl Fluoride Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride (SO₂F) probes. This guide is designed to provide you with a comprehensive understanding of the challenges associated with the hydrolysis of these powerful chemical biology tools and to offer actionable strategies to mitigate this issue in your experiments.
Introduction: The Power and Pitfalls of Sulfonyl Fluoride Probes
Sulfonyl fluorides have emerged as a versatile class of electrophilic "warheads" for covalent probe and drug discovery.[1][2][3] Their unique balance of stability and tunable reactivity makes them ideal for targeting a range of nucleophilic amino acid residues, including not only the common cysteine but also serine, lysine, tyrosine, and histidine.[3][4][5] This broad targeting capability, a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has opened new avenues for interrogating biological systems and developing novel therapeutics.[4][6][7]
However, the electrophilic nature of the sulfur(VI) center also makes sulfonyl fluorides susceptible to hydrolysis, where the S-F bond is cleaved by water, yielding a sulfonated and inactive probe. This degradation can lead to a variety of experimental issues, including reduced probe potency, high background signals, and inconsistent results. Understanding and controlling this hydrolysis is therefore critical to the successful application of sulfonyl fluoride probes.
Frequently Asked Questions (FAQs)
Q1: What is sulfonyl fluoride hydrolysis and why is it a problem?
A1: Sulfonyl fluoride hydrolysis is a chemical reaction in which the bond between the sulfur and fluorine atoms in the SO₂F group is broken by a water molecule. This results in the formation of a sulfonic acid and the release of a fluoride ion.
This process is problematic for several reasons:
-
Loss of Reactivity: The sulfonic acid product is no longer reactive towards the intended amino acid targets, effectively inactivating the probe.
-
Inaccurate Quantification: If a significant portion of the probe hydrolyzes before it can react with its target, it can lead to an underestimation of target engagement or an overestimation of the required probe concentration.
-
Increased Background: The hydrolyzed probe can sometimes interact non-specifically with other cellular components, contributing to background noise in assays.
-
Variability in Results: The rate of hydrolysis can be influenced by several factors, leading to inconsistent results between experiments if conditions are not carefully controlled.
Q2: What are the main factors that influence the rate of sulfonyl fluoride hydrolysis?
A2: The stability of the S-F bond is influenced by both electronic and steric factors related to the aryl ring to which the sulfonyl fluoride group is attached.[8][9][10]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.
-
Steric Effects: Bulky groups positioned near the sulfonyl fluoride moiety can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate. Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit significantly higher stability.[8][9][10]
-
pH of the Medium: The hydrolysis of sulfonyl fluorides can be catalyzed by both acids and bases. While generally more stable than their sulfonyl chloride counterparts, their stability can be compromised at non-neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
Q3: How can I tell if my sulfonyl fluoride probe is hydrolyzing?
A3: Several methods can be used to detect and quantify the hydrolysis of your probe:
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful technique to separate the intact probe from its hydrolyzed sulfonic acid byproduct and quantify their relative amounts over time.
-
Fluoride Ion Detection: The hydrolysis reaction releases a fluoride ion. Specialized fluoride-sensitive electrodes or fluorescent probes can be used to monitor the increase in fluoride concentration in the reaction buffer.[11][12]
-
NMR Spectroscopy: For probes with suitable nuclei, ¹⁹F NMR can be used to monitor the disappearance of the sulfonyl fluoride signal and the appearance of a new signal corresponding to the released fluoride ion.
Troubleshooting Guides
Issue 1: Probe Degradation During Storage
Problem: You observe a significant loss of probe activity or the appearance of degradation products in your stock solutions even before use in experiments.
Root Cause: Sulfonyl fluoride probes, especially those with activating electron-withdrawing groups, can undergo slow hydrolysis even in anhydrous organic solvents if trace amounts of water are present. Storage at ambient temperature can accelerate this process.
Solutions:
-
Protocol: Proper Storage of Sulfonyl Fluoride Probes
-
Solvent Choice: Dissolve the probe in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main stock.
-
Storage Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.
-
Inert Atmosphere: For highly sensitive probes, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Issue 2: High Background Signal and Poor Selectivity in Cellular Assays
Problem: Your in-cell experiments show high levels of non-specific labeling or a weak signal for your target of interest, suggesting the probe is reacting promiscuously or is largely inactive.
Root Cause: The aqueous environment of cell culture media and cytoplasm can promote probe hydrolysis before it reaches its intended target. The rate of hydrolysis can be significant, especially during long incubation times.
Solutions:
-
Optimize Incubation Time and Concentration:
-
Perform time-course and concentration-response experiments to find the optimal conditions where target engagement is maximized and background from hydrolysis is minimized. Shorter incubation times are generally preferable.
-
-
Buffer Selection and pH Control:
-
Use freshly prepared buffers and maintain a physiological pH of 7.4. Avoid buffers that contain nucleophilic components (e.g., Tris) that could react with the probe. Phosphate-buffered saline (PBS) is a common and suitable choice.[11]
-
-
Structural Modification of the Probe:
-
If you are in the probe design phase, consider incorporating features that enhance hydrolytic stability.
-
| Strategy | Rationale | Example |
| Introduce Steric Hindrance | Bulky groups near the SO₂F moiety physically block the approach of water molecules. | Incorporate methyl or other alkyl groups at the ortho positions of the aryl ring. |
| Modulate Electronics | Replace electron-withdrawing groups with neutral or electron-donating groups to reduce the electrophilicity of the sulfur atom. | Substitute a nitro group with a methoxy group on the aryl ring. |
| Consider Alternatives | For certain applications, related warheads like aryl fluorosulfates (Ar-OSO₂F) may offer a better balance of reactivity and stability.[13] | Use a fluorosulfate analog if the target residue and binding pocket are accommodating. |
Experimental Workflow and Visualization
Workflow for Assessing Probe Stability
The following workflow outlines a general procedure for evaluating the hydrolytic stability of a sulfonyl fluoride probe.
Caption: Steric hindrance slows the rate of sulfonyl fluoride hydrolysis.
By implementing these strategies and understanding the underlying chemical principles, researchers can significantly improve the reliability and success of their experiments using sulfonyl fluoride probes.
References
- Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
- A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. Benchchem.
- Kice, J. L., & Kauer, J. C. (1966). The spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(5), 1545-1548.
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.
- Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH.
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
- Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors.
-
Herrero Alvarez, N. (2017). Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors: alpha-substituted sulfonyl fluorides and vinyl sulfonyl fluorides. Enlighten Theses. [Link]
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
-
Kelly, M. J., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(6), 3210-3223. [Link]
-
Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry Analysis of POSF-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perfluoro-octanesulfonyl fluoride (POSF) and related sulfonyl fluoride probes for mass spectrometry-based chemical proteomics. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during these sophisticated experiments. This resource is designed to provide not only solutions but also the underlying principles to empower you to optimize your workflows and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the use of POSF and other sulfonyl fluoride probes in proteomics.
Q1: What are POSF and other sulfonyl fluoride probes, and what are their primary targets on proteins?
A1: Perfluoro-octanesulfonyl fluoride (POSF) is a chemical probe featuring a highly reactive sulfonyl fluoride (-SO2F) electrophilic "warhead." This functional group is characteristic of a class of probes used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] These probes are designed to form stable, covalent bonds with nucleophilic amino acid residues on proteins.[2]
While historically known to react with the catalytic serine in proteases, the broader reactivity of sulfonyl fluorides is now well-established.[3] The primary targets include:
-
Tyrosine
-
Serine
-
Threonine
-
Lysine
Reactions with cysteine and histidine have also been documented, with the specific reactivity being highly dependent on the protein's local microenvironment, which can influence the nucleophilicity of these residues.[1][4] The accessibility of the residue on the protein surface is also a critical factor for a successful labeling event.[2]
Q2: Why is my protein labeling efficiency with a POSF-based probe unexpectedly low?
A2: Low labeling efficiency is a frequent challenge. The root cause can typically be traced to one of three areas: the integrity of the probe, the state of the protein target, or the reaction conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Reagent Degradation | Sulfonyl fluorides can be susceptible to hydrolysis. Ensure the probe has been stored under the recommended anhydrous conditions. It's advisable to prepare fresh stock solutions in an anhydrous solvent like DMSO and use them promptly.[1][2] |
| Protein Inactivation/Misfolding | The target residue may be buried within the protein's core or its conformation may be altered, rendering it inaccessible. Ensure your protein is properly folded and in a native-like state. Consider including mild, MS-compatible detergents if working with membrane proteins or proteins prone to aggregation.[5] |
| Suboptimal Reaction Buffer | The pH of the reaction buffer is critical. The nucleophilicity of amino acid side chains (e.g., the deprotonation of a tyrosine phenol or a lysine amine) is pH-dependent. A systematic pH screen (e.g., from pH 7 to 9) can help identify the optimal condition for your specific protein-probe interaction.[6] |
| Insufficient Incubation Time/Temp | While covalent bond formation is the goal, the initial interaction is often non-covalent. Ensure sufficient incubation time and an appropriate temperature (e.g., 37°C) to allow for binding and subsequent covalent modification.[4] |
Q3: Can POSF labeling be used for quantitative proteomics?
A3: Absolutely. POSF-labeled proteins are highly amenable to modern quantitative proteomics workflows. The general approaches involve stable isotope labeling, either at the protein or peptide level.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "light" or "heavy" isotopically labeled amino acids.[7] This allows for the direct comparison of labeling between two or three cellular states.
-
Isobaric Tagging (TMT, iTRAQ): After protein labeling with POSF, extraction, and digestion into peptides, the resulting peptides can be labeled with isobaric tags.[8] These tags allow for multiplexing of multiple samples. In the MS1 scan, the differently tagged peptides appear as a single peak, but upon fragmentation in the MS/MS scan, reporter ions are generated that allow for relative quantification.[8][9]
It is crucial to have a well-designed experiment with appropriate controls to distinguish specific labeling events from non-specific background binding.[10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of your POSF-labeled samples.
Issue 1: Poor sequence coverage of the labeled protein.
Underlying Cause: Inefficient enzymatic digestion is a common culprit. The presence of the bulky POSF label near a cleavage site can sterically hinder proteases like trypsin. Additionally, improper sample preparation can lead to protein loss or the presence of interfering substances.
Solutions:
-
Optimize Digestion:
-
Use a Combination of Proteases: If trypsin (which cleaves after lysine and arginine) is being hindered, consider a dual digestion approach. A common strategy is to first use Lys-C, followed by trypsin.[11] Other proteases like Glu-C or Asp-N can also provide complementary cleavage patterns.[6]
-
Increase Digestion Time/Enzyme Concentration: While being mindful of potential artifacts from over-digestion (e.g., trypsin autolysis), a modest increase in digestion time or the enzyme-to-substrate ratio can improve cleavage efficiency.[6]
-
-
Improve Sample Clean-up:
-
Detergent Removal: Many detergents used for cell lysis are incompatible with mass spectrometry as they can suppress ionization.[5] Utilize methods like filter-aided sample preparation (FASP) or precipitation protocols to remove these contaminants.[11]
-
Desalting: High salt concentrations can also interfere with ionization. Ensure your peptide samples are thoroughly desalted using C18 StageTips or similar reversed-phase chromatography clean-up steps before MS analysis.[12]
-
Issue 2: Difficulty in identifying the POSF-labeled peptide in the mass spectrum.
Underlying Cause: The mass shift induced by the POSF label can be significant, and the fragmentation behavior of the labeled peptide may be altered. Standard database search parameters may not be sufficient to identify the modified peptide.
Solutions:
-
Define the Modification in Your Search Parameters:
-
You must specify the exact mass of your POSF probe as a variable modification on the potential target residues (Tyr, Ser, Thr, Lys, etc.) in your database search software (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
The monoisotopic mass of the POSF moiety (C8F17SO2-) needs to be calculated precisely.
-
-
Account for Altered Fragmentation:
-
The bulky, electron-withdrawing nature of the perfluoroalkyl chain can influence peptide fragmentation. You may observe a different pattern of b- and y-ions than in the unmodified counterpart.[13][14]
-
Consider searching with a broader fragment ion tolerance or including less common fragment ion types in your search if initial attempts fail.
-
Look for characteristic neutral losses from the modification itself during fragmentation, which can be a diagnostic marker for labeled peptides.[15]
-
Issue 3: Ambiguous localization of the POSF label on a peptide with multiple potential sites.
Underlying Cause: The MS/MS spectrum may lack the specific fragment ions needed to pinpoint the exact modified residue. This is a common challenge in PTM analysis, especially if the potential sites are close together in the peptide sequence.[16]
Solutions:
-
Utilize High-Resolution Mass Spectrometry: High-resolution and high-accuracy mass spectrometers (e.g., Orbitrap-based systems) are crucial. They can help distinguish between isobaric modifications and provide more confident fragment ion assignments.[16]
-
Employ Alternative Fragmentation Techniques:
-
While Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common, other methods can provide complementary information.
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) can be particularly useful as they tend to cleave the peptide backbone while leaving labile modifications intact, which can aid in localization.[14]
-
-
Manual Spectra Validation: Do not rely solely on automated search engine results. Manually inspect the MS/MS spectra of promising peptide-spectral matches (PSMs). Look for a continuous series of b- or y-ions that "bracket" the proposed modification site.
Issue 4: High background of non-specific protein identifications.
Underlying Cause: POSF probes, while targeted, can exhibit a degree of non-specific binding, especially at higher concentrations. This can be exacerbated by issues with sample handling that introduce contaminants.
Solutions:
-
Titrate Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of your POSF probe that provides sufficient labeling of your target without excessive background.
-
Include a "No-Probe" Control: Always process a control sample in parallel that goes through the entire workflow but without the addition of the POSF probe. Proteins identified in this control are likely background contaminants.[10]
-
Optimize Washing Steps: After the labeling reaction, ensure stringent washing steps are performed to remove unbound probe and non-covalently interacting proteins. The choice of wash buffers (e.g., varying salt concentration or including a low percentage of organic solvent) can be optimized.[6]
Experimental Protocols & Workflows
Protocol 1: General Workflow for POSF Labeling and Sample Preparation for MS
This protocol provides a generalized workflow. Specific details such as buffer composition, incubation times, and concentrations should be optimized for your particular system.
Caption: General workflow for POSF labeling and MS sample prep.
Diagram: Logic for Troubleshooting Site Localization
Caption: Troubleshooting logic for ambiguous PTM site localization.
References
-
Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
-
Kaur, S., & Kumar, P. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Journal of Proteomics & Bioinformatics, 7(10). [Link]
-
Nagy, V. L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6433. [Link]
-
Tzeng, S. C., et al. (2016). Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 17(8), 1358. [Link]
-
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine. [Link]
-
Lih, T.-S. M., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 285–301. [Link]
-
Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). ResearchGate. [Link]
-
Agar, J. N., et al. (2014). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. Proteomics, 14(9), 1034–1043. [Link]
-
Qian, Y., et al. (2021). Quantitative Chemical Proteomics Reveals Interspecies Variations on Binding Schemes of L-FABP with Perfluorooctanesulfonate. Environmental Science & Technology, 55(1), 585–595. [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online. [Link]
-
Narayanan, A., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 18–26. [Link]
-
Paulo, J. A. (2021). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Expert Review of Proteomics, 18(11-12), 949–961. [Link]
-
Examples of tandem mass spectra of fluorous-labeled peptides after CID.... (n.d.). ResearchGate. [Link]
-
Lih, T.-S. M., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 285–301. [Link]
-
Ji, Y., et al. (2015). Surfactant-Induced Artifacts during Proteomic Sample Preparation. Analytical Chemistry, 87(11), 5500–5504. [Link]
-
The challenge of detecting modifications on proteins. (2020). Essays in Biochemistry. [Link]
-
St-Germain, J. R., et al. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 14(1), 226. [Link]
-
Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. (2014). ResearchGate. [Link]
-
Vannice, J. C., & Faca, V. M. (2013). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. Journal of Proteomics & Bioinformatics, 6(1). [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
-
Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. [Link]
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Covalent Protein Modification by 1-Octanesulfonyl Fluoride
For researchers, scientists, and drug development professionals venturing into the realm of covalent inhibitors, the precise validation of protein modification is paramount. This guide provides an in-depth technical comparison of 1-Octanesulfonyl fluoride (OSF) as a tool for covalent protein modification, alongside alternative methods. We will delve into the underlying principles, experimental workflows, and data interpretation, empowering you to design robust validation strategies.
The Rise of Covalent Probes: Understanding the "Why"
Covalent inhibitors have witnessed a resurgence in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Unlike their non-covalent counterparts, these molecules form a stable, irreversible bond with their target protein. This necessitates rigorous validation to confirm the covalent nature of the interaction, identify the specific amino acid residue modified, and quantify the extent of modification.
Introducing this compound (OSF): A Lipophilic Probe
This compound (OSF) is an aliphatic sulfonyl fluoride that serves as a reactive probe for covalently modifying nucleophilic amino acid residues in proteins.
Mechanism of Action: The Electrophilic "Warhead"
The key to OSF's reactivity lies in the sulfonyl fluoride (-SO₂F) functional group. The highly electronegative fluorine and oxygen atoms create a strong electrophilic center at the sulfur atom. This makes it susceptible to nucleophilic attack by electron-rich side chains of specific amino acid residues within the protein. The general reaction mechanism is a nucleophilic substitution, where the amino acid side chain displaces the fluoride ion, forming a stable sulfonamide or sulfonate ester bond.
Caption: General mechanism of covalent modification of a protein nucleophile by this compound.
Amino Acid Reactivity Profile
Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues.[1] The reactivity is context-dependent, influenced by the local microenvironment, accessibility, and pKa of the residue's side chain. The primary targets for OSF include:
-
Serine (Ser): The hydroxyl group of serine, particularly when activated within an enzyme's active site, can react to form a stable sulfonate ester.
-
Tyrosine (Tyr): The hydroxyl group of the phenolic side chain of tyrosine is a potent nucleophile.
-
Lysine (Lys): The ε-amino group of lysine can react to form a stable sulfonamide bond.
-
Histidine (His): The imidazole side chain of histidine can also be targeted.
-
Threonine (Thr): Similar to serine, the hydroxyl group of threonine can be modified.
It is noteworthy that while sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct can be unstable.[2]
The Significance of the Octyl Chain
The eight-carbon alkyl chain of OSF imparts a significant degree of lipophilicity to the molecule. This property can influence its behavior in several ways:
-
Membrane Permeability: The increased lipophilicity may enhance the ability of OSF to cross cell membranes, making it potentially suitable for studies in cellular contexts.
-
Binding Pocket Specificity: The octyl chain can favor interactions with proteins that possess hydrophobic binding pockets, potentially leading to increased specificity for certain targets. The length of the alkyl chain can play a pivotal role in these interactions.[3]
-
Solubility: The long alkyl chain will decrease the aqueous solubility of OSF, a factor that must be considered in designing experiments.
A Comparative Look: OSF vs. Other Covalent Probes
The selection of a covalent probe depends on the specific research question, the target protein, and the desired reactivity profile. Here's a comparison of OSF with other commonly used covalent modifiers:
| Feature | This compound (OSF) | Phenylmethylsulfonyl Fluoride (PMSF) | Aryl-Fluorosulfates | Acrylamides |
| Structure | Aliphatic sulfonyl fluoride | Aromatic sulfonyl fluoride | Aryl-fluorosulfate | α,β-unsaturated amide |
| Reactivity | Moderately reactive | Generally more reactive than OSF | Generally less reactive than sulfonyl fluorides | Highly reactive with thiols |
| Primary Targets | Ser, Tyr, Lys, His, Thr | Ser, Tyr, Lys | Tyr, Lys | Cysteine |
| Lipophilicity | High (due to octyl chain) | Moderate | Variable (depends on aryl group) | Generally low |
| Aqueous Stability | Moderate | Low (short half-life in aqueous solution)[4] | Generally high | Moderate |
| Key Advantage | Lipophilicity may target hydrophobic pockets. | Widely used, well-characterized serine protease inhibitor.[5] | Higher stability and selectivity compared to sulfonyl fluorides.[6] | High specificity for cysteine. |
| Consideration | Lower aqueous solubility. | High reactivity can lead to off-target effects. | Lower reactivity may require longer incubation times. | Limited to targeting cysteine residues. |
The Core Workflow: Validating Covalent Modification by OSF
A robust validation workflow is essential to unequivocally demonstrate covalent modification. Mass spectrometry (MS) is the cornerstone technique for this purpose.
Caption: A typical workflow for validating covalent protein modification by this compound using mass spectrometry.
Step-by-Step Experimental Protocol: Protein Modification and Preparation for MS Analysis
This protocol provides a general framework. Optimization of concentrations, incubation times, and buffer conditions is crucial for each specific protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound (OSF)
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
For peptide mapping:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Procedure:
-
Prepare OSF Stock Solution: Dissolve OSF in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
Protein Incubation:
-
In a microcentrifuge tube, add the purified target protein to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the OSF stock solution to the protein solution to achieve the desired molar excess (e.g., 10-100 fold molar excess of OSF over protein). It is crucial to also have a control sample with only DMSO added.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). This step requires optimization.
-
-
Removal of Excess OSF (for Intact Protein Analysis):
-
Following incubation, remove the unreacted OSF using a desalting column according to the manufacturer's instructions. This step is critical to prevent ion suppression in the mass spectrometer.
-
-
Sample Preparation for Peptide Mapping (Bottom-Up Proteomics):
-
Reduction and Alkylation: To the OSF-treated and control protein samples, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes. This step reduces and blocks disulfide bonds.
-
Proteolytic Digestion: Dilute the samples with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Mass Spectrometry Analysis: Unveiling the Adduct
Intact Protein Analysis:
-
Principle: This "top-down" approach measures the mass of the entire protein. A successful covalent modification will result in a mass increase corresponding to the mass of the octanesulfonyl group (C₈H₁₇SO₂), which is 177.10 Da (calculated from the molecular formula of OSF, C₈H₁₇FO₂S, minus the fluorine atom).
-
Instrumentation: Typically performed using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Data Interpretation: Compare the deconvoluted mass spectra of the OSF-treated sample with the control. A new peak with a mass shift of +177.10 Da (or multiples thereof for multiple modifications) confirms covalent adduct formation.
| Analyte | Theoretical Mass (Da) |
| This compound (OSF) | 196.29 |
| Octanesulfonyl adduct | 177.10 |
Peptide Mapping (LC-MS/MS):
-
Principle: This "bottom-up" approach identifies the specific location of the modification. The protein is digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required.
-
Data Interpretation:
-
In the MS1 scan, identify peptides that show a mass increase of 177.10 Da in the OSF-treated sample compared to the control.
-
Select this modified peptide for fragmentation (MS/MS).
-
Analyze the fragmentation pattern to pinpoint the exact amino acid residue that carries the octanesulfonyl modification. The mass of the fragment ions containing the modified residue will be increased by 177.10 Da.
-
Alternative and Complementary Validation Techniques
While mass spectrometry is the gold standard, other techniques can provide valuable complementary information:
-
X-ray Crystallography: Can provide high-resolution structural information of the covalent adduct, revealing the precise binding mode and the modified amino acid.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses probes with a reactive group and a reporter tag to profile the activity of entire enzyme families in complex biological samples.[7] An OSF-based probe could be developed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the structural changes in a protein upon covalent modification.
Conclusion: A Multi-faceted Approach to Validation
Validating the covalent modification of proteins by this compound requires a systematic and multi-faceted approach. The lipophilic nature of OSF makes it a potentially valuable tool for targeting proteins with hydrophobic binding pockets. By combining carefully designed experiments with the power of high-resolution mass spectrometry, researchers can confidently characterize the covalent interaction, paving the way for the development of novel chemical probes and therapeutics. Remember that the protocols provided here are a starting point, and optimization is key to success in your specific research context.
References
-
Bandyopadhyay, A., & Shvartsman, S. Y. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6348. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2584–2597. [Link]
-
PubChem. (n.d.). Perfluorooctanesulfonyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Perfluorooctanesulfonyl fluoride. In Wikipedia. [Link]
-
Parker, C. G., & Nodwell, M. B. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2235–2246. [Link]
-
F. T. G. van Bussel, et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 13078-13085. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of fluorinated sulphonic acids.
-
ResearchGate. (n.d.). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Retrieved from [Link]
-
Fay, K. A., Parrott, J. L., & Wood, C. M. (2017). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental toxicology and chemistry, 36(11), 2955–2964. [Link]
-
Silva, A. M., Vitorino, R., Domingues, M. R., & Hayes, D. G. (2013). Identification of Protein Modifications by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1007, 237–258. [Link]
-
Chen, C. Y., Hsieh, P. C., & Lin, J. C. (2021). Effect of alkyl chain length and fluorine content on the surface characteristics and antibacterial activity of surfaces grafted with brushes containing quaternized ammonium and fluoro-containing monomers. Colloids and surfaces. B, Biointerfaces, 199, 111674. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonylation. Retrieved from [Link]
-
Peres, L. C., et al. (2017). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian oral research, 31, e9. [Link]
-
Poniger, S. S., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of labelled compounds & radiopharmaceuticals, 61(11), 837–845. [Link]
-
de la Torre, J. A., & Kelly, J. W. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie (International ed. in English), 58(21), 6936–6946. [Link]
-
Jones, L. H. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. RSC Medicinal Chemistry, 13(2), 148-149. [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in experimental medicine and biology, 806, 319–329. [Link]
-
Wikipedia. (2023, April 20). Perfluorobutanesulfonyl fluoride. In Wikipedia. [Link]
-
Paul, A., & Samanta, A. (2007). Influence of alkyl side chain length on the fluorescence response of C153 in a series of room temperature ionic liquids. The Journal of Physical Chemistry B, 111(18), 4724–4731. [Link]
-
ResearchGate. (n.d.). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Retrieved from [Link]
-
PubChem. (n.d.). Perfluorooctanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Phenylmethylsulfonyl fluoride. In Wikipedia. [Link]
-
ResearchGate. (n.d.). The best protocol for FITC labeling of proteins. Retrieved from [Link]
-
Wang, Y., et al. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. Molecules, 29(3), 573. [Link]
-
Zhang, H., & Gross, M. L. (2023). Advances in mass spectrometry on membrane proteins. Biophysical reviews, 15(2), 171–181. [Link]
-
Thermo Fisher Scientific. (2014, August 5). Tutorial: Labeling a Purified Antibody [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. Retrieved from [Link]
-
Silva, A. M., Vitorino, R., Domingues, M. R. M., & Spickett, C. M. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free radical biology & medicine, 65, 925–941. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R [mdpi.com]
- 4. goldbio.com [goldbio.com]
- 5. PMSF - Wikipedia [en.wikipedia.org]
- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Identifying Covalent Modification Sites of Sulfonyl Fluorides
Introduction
The resurgence of covalent inhibitors in drug discovery, propelled by the success of drugs like Ibrutinib, has brought a renewed focus on electrophilic warheads that can target residues beyond cysteine. Among these, sulfonyl fluorides have emerged as a privileged class of reactive groups.[1][2] Their unique reactivity profile, characterized by a balance of stability in aqueous environments and reactivity with a range of nucleophilic amino acid residues—including serine, threonine, lysine, tyrosine, and histidine—makes them exceptionally versatile tools in chemical biology and drug development.[1][3][4] This versatility, however, necessitates robust and precise methods to identify the exact site of covalent modification on a target protein. Pinpointing the modified residue is critical for understanding the mechanism of action, optimizing inhibitor design, and ensuring target specificity.
This guide provides an in-depth comparison of the primary methodologies used to identify the site of covalent modification by sulfonyl fluorides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the technical landscape of covalent ligand characterization.
Core Methodologies for Site Identification
The principal methods for identifying the site of covalent modification can be broadly categorized into mass spectrometry-based proteomics, X-ray crystallography, and, to a lesser extent, computational approaches which are primarily predictive. Each of these techniques offers a unique set of advantages and limitations in terms of resolution, sensitivity, and applicability.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is the workhorse for identifying post-translational modifications, and it is equally powerful for pinpointing the site of covalent drug binding.[5][6] The general principle involves measuring the mass of the modified protein or its constituent peptides. The mass increase corresponding to the addition of the sulfonyl fluoride-containing molecule (minus the fluorine atom) provides direct evidence of a covalent interaction.[7]
a) Bottom-Up Proteomics
Bottom-up, or "shotgun," proteomics is the most common MS-based approach for identifying covalent modification sites.[8][9][10][11] The workflow involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][12]
Caption: Bottom-Up Proteomics Workflow for Covalent Site Identification.
-
Protein Modification: Incubate the purified target protein with the sulfonyl fluoride compound under optimized conditions (buffer, temperature, time) to ensure covalent modification. Include a control sample of the protein without the inhibitor.
-
Denaturation, Reduction, and Alkylation: Denature the protein using urea or guanidinium chloride to unfold it. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate the resulting free thiols with iodoacetamide to prevent them from reforming. This ensures the protein is fully accessible to proteolytic enzymes.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease with known cleavage specificity, most commonly trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will perform an initial MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Select precursor ions (including those with a mass shift corresponding to the covalent modification) for fragmentation (MS/MS or MS2).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein sequence database.
-
Specialized software can identify peptides that have a mass addition corresponding to the covalent adduct.
-
The fragmentation pattern in the MS/MS spectrum of the modified peptide allows for the precise localization of the modification to a specific amino acid residue.[6]
-
-
Why Trypsin? Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a size that is ideal for analysis by most mass spectrometers.
-
Trustworthiness: The inclusion of a control (unmodified) sample is crucial. The modified peptide should only be present in the treated sample. Furthermore, the high mass accuracy of modern mass spectrometers provides strong confidence in the identification of the mass shift, and the MS/MS fragmentation pattern serves as a definitive confirmation of the modified residue.
b) Top-Down and Middle-Down Proteomics
In contrast to the bottom-up approach, top-down proteomics analyzes the intact protein, while middle-down proteomics uses limited proteolysis to generate large peptide fragments.
-
Top-Down: This method provides a complete view of all modifications on a protein, as the intact protein is introduced into the mass spectrometer. However, it is technically challenging, especially for larger proteins, and requires specialized instrumentation.
-
Middle-Down: This approach offers a compromise by generating larger peptides, which can simplify the analysis of proteins with multiple modification sites.
These methods are generally lower throughput than bottom-up proteomics but can be invaluable for characterizing complex modification patterns.[9]
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for providing high-resolution, three-dimensional structural information about a protein-ligand complex.[13][14] This technique can unambiguously identify the site of covalent modification and reveal the precise atomic interactions between the inhibitor and the protein.[15][16][17]
Caption: X-ray Crystallography Workflow for Covalent Site Identification.
-
Protein Crystallization: The target protein, either alone or in complex with the sulfonyl fluoride inhibitor (co-crystallization), must be crystallized. Alternatively, crystals of the apo-protein can be soaked in a solution containing the inhibitor.
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, which results in a diffraction pattern.
-
Data Processing and Structure Solution: The diffraction pattern is used to calculate an electron density map of the protein.
-
Model Building and Refinement: A three-dimensional model of the protein-ligand complex is built into the electron density map and refined.[15] The electron density corresponding to the covalently bound inhibitor will be clearly visible and connected to the side chain of the modified amino acid.
-
Why Crystallization? A well-ordered crystal is required to produce a clear diffraction pattern, which is essential for determining the atomic structure.
-
Trustworthiness: The resulting electron density map provides direct, unambiguous visual evidence of the covalent bond between the inhibitor and a specific amino acid residue. The high resolution of the data allows for precise measurement of bond lengths and angles, confirming the covalent nature of the interaction.
Chemical Reporter-Based Strategies
This approach utilizes sulfonyl fluoride probes that are tagged with a "reporter" group, such as an alkyne or azide for click chemistry, or biotin for affinity purification.[7][18] These probes can be used to enrich and identify target proteins from complex mixtures, and subsequently, the modification site can be determined by MS.[7][12]
Caption: Chemical Reporter Workflow for Target and Site Identification.
-
Probe Synthesis: Synthesize a sulfonyl fluoride probe containing a bioorthogonal handle (e.g., a terminal alkyne).
-
Proteome Labeling: Incubate the probe with a complex biological sample, such as a cell lysate.
-
Click Chemistry: After labeling, attach a reporter molecule (e.g., biotin-azide) to the probe's handle via a click reaction (e.g., copper-catalyzed azide-alkyne cycloaddition).
-
Enrichment: Use the reporter molecule (biotin) to enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads).
-
Identification: Elute the enriched proteins, separate them by SDS-PAGE, and identify the modified protein and the site of modification using bottom-up proteomics as described above.
-
Why a Reporter Tag? The tag allows for the selective enrichment of modified proteins from a complex mixture, significantly reducing sample complexity and increasing the sensitivity of detection.
-
Trustworthiness: Competition experiments, where the biological sample is pre-incubated with a non-tagged version of the inhibitor before adding the tagged probe, can validate the specificity of the labeling. A reduction in the signal from the tagged probe indicates specific binding to the target.
Comparison of Methods
| Feature | Bottom-Up Proteomics | X-ray Crystallography | Chemical Reporter Strategy |
| Resolution | Amino acid level | Atomic level | Amino acid level (post-enrichment) |
| Sensitivity | High (femtomole to attomole) | Lower (requires mg of pure protein) | Very high (due to enrichment) |
| Throughput | High | Low | Moderate to High |
| Requirement | LC-MS/MS system | High-quality crystals, Synchrotron access | Synthesis of tagged probes, LC-MS/MS |
| Strengths | High sensitivity and throughput, applicable to complex mixtures.[8] | Provides unambiguous 3D structural detail of the binding mode.[13][15] | Excellent for target identification in complex proteomes and increasing sensitivity.[7] |
| Weaknesses | Can be challenging for large, complex proteins; does not provide 3D structural context.[12] | Technically challenging, protein may not crystallize, crystal packing artifacts.[13] | The tag may alter the binding properties of the probe; requires chemical synthesis. |
Conclusion
The identification of the covalent modification site of sulfonyl fluorides is a critical step in the development of novel covalent inhibitors. The choice of method depends on the specific research question, the available resources, and the nature of the target protein. Mass spectrometry-based bottom-up proteomics offers a high-throughput and sensitive solution for identifying the modified residue. X-ray crystallography, while more technically demanding, provides unparalleled atomic-level detail of the covalent interaction. Chemical reporter strategies are powerful tools for target identification and can be seamlessly integrated with mass spectrometry to pinpoint the modification site. By understanding the principles, strengths, and limitations of each of these methodologies, researchers can design robust experiments to confidently characterize the interactions of sulfonyl fluoride-based covalent inhibitors with their protein targets.
References
- Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC - NIH.
- Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics | Analytical Chemistry - ACS Publications.
- Methodology to Access Sulfonyl Fluorides - Purdue University Graduate School - Figshare.
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.
- Sulfonyl Fluorides - Enamine.
- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry - Chinese Chemical Society.
- Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics | Alex Kentsis.
- Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology - ACS Publications.
- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC - NIH.
- Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - ChemRxiv.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis.
- Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes.
- Quantitative proteomics and applications in covalent ligand discovery - PMC - NIH.
- Methods for Identifying Ligand Binding Sites in Drug Discovery.
- X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels - NIH.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters.
- Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications.
- A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field.
- Protein X-ray Crystallography and Drug Discovery - MDPI.
- Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks.
- X-ray crystallography - Wikipedia.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alexkentsis.net [alexkentsis.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 10. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. migrationletters.com [migrationletters.com]
- 16. mdpi.com [mdpi.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Quantifying Protein Labeling Efficiency with Chemical Probes
Introduction: The Criticality of Knowing Your Labeling Efficiency
In the realms of chemical biology and drug discovery, the covalent labeling of proteins with chemical probes is a cornerstone technique. It enables us to visualize proteins, identify drug targets, and elucidate complex biological pathways.[1][2] However, the act of labeling is only the beginning. The critical, and often overlooked, subsequent step is the accurate quantification of this labeling event. "How many of my protein molecules are actually labeled?" and "What is the stoichiometry of this interaction?" are fundamental questions that underpin the validity and reproducibility of our experiments.
Knowing the degree of protein labeling is essential for ensuring consistency between experiments and for the accurate interpretation of downstream results.[3] Inefficient or variable labeling can lead to false negatives in target identification, misinterpretation of cellular imaging, and flawed structure-activity relationships in drug development. This guide provides a comparative overview of the principal methods used to quantify protein labeling efficiency, offering insights into the causality behind experimental choices and providing field-proven protocols to ensure your data is both accurate and reliable.
Core Methodologies for Quantifying Labeling Efficiency
The choice of quantification method is intrinsically linked to the nature of the chemical probe, the protein of interest, and the biological question at hand. We can broadly categorize these techniques into direct, separation-based, high-throughput, and mass spectrometry-based approaches.
Direct Spectrophotometric Quantification
This is the most straightforward method, primarily used for proteins labeled with probes possessing intrinsic spectroscopic properties, such as fluorescent dyes.
Principle of Causality: This method leverages the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the protein (typically at 280 nm) and the dye at its specific maximum absorbance wavelength (A_max), we can calculate their respective molar concentrations and thereby determine the average number of dye molecules per protein molecule, known as the Degree of Labeling (DOL).[3] A crucial prerequisite is the removal of all unbound, free dye, which is typically achieved by extensive dialysis or gel filtration.[3]
Advantages:
-
Rapid and simple.
-
Requires only a standard UV-Vis spectrophotometer.
-
Non-destructive to the sample.
Limitations:
-
Only applicable to probes with a known molar extinction coefficient (e.g., fluorophores).
-
Provides an average DOL across the entire protein population, offering no insight into labeling heterogeneity.
-
Accuracy can be compromised by the presence of other absorbing species or light scattering.
-
Requires purified protein samples.
Separation-Based Quantification Methods
These methods rely on separating the labeled protein from unlabeled protein and other cellular components, typically using polyacrylamide gel electrophoresis (PAGE).
Principle of Causality: In this technique, a protein of interest, often carrying a specific tag, is labeled with a fluorescent probe. The entire protein lysate is then separated by SDS-PAGE. The gel is imaged directly on a fluorescence scanner. The fluorescence intensity of the band corresponding to the target protein is directly proportional to the amount of labeled protein present. This method is often faster and more sensitive than antibody-based detection.[4]
Advantages:
-
Higher sensitivity and better signal-to-noise ratio compared to Western blotting.[4]
-
More reproducible and accurate for quantification.[4]
-
Antibody-free, eliminating a major source of variability and cost.
Limitations:
-
Requires a fluorescent probe and an appropriate imaging system.
-
Does not distinguish between singly and multiply labeled proteins within a band.
Principle of Causality: This is a classic, semi-quantitative technique. After SDS-PAGE separation, proteins are transferred to a membrane. For probes like biotin, the membrane is probed with enzyme-conjugated streptavidin (e.g., Streptavidin-HRP), which binds with high affinity to the biotin tag.[5][6] The enzyme catalyzes a chemiluminescent reaction, and the emitted light, captured on film or by a digital imager, is proportional to the amount of biotinylated protein.[7] For other chemical probes, a specific antibody that recognizes the probe or the modified residue can be used.
Advantages:
-
Widely accessible technology.
-
High specificity when using high-quality antibodies or streptavidin.[5]
-
Can be used to confirm the identity of the labeled protein.
Limitations:
-
Semi-quantitative at best, with a limited linear dynamic range.
-
Procedure involves multiple steps, introducing potential for variability.[4]
-
Dependent on the quality and specificity of the detection reagent (antibody or streptavidin).
Principle of Causality: This method is the gold standard for sensitivity and is used exclusively for radioactively labeled probes (e.g., containing ³²P, ³⁵S, ¹⁴C, or ³H).[8][9] After gel separation, the gel is exposed to X-ray film or a phosphor imaging screen.[10] The radioactive emissions from the probe create a dark spot on the film or an image on the screen, the intensity of which is directly proportional to the amount of radioactivity. It remains one of the most reliable and sensitive methods for protein detection.[8][9]
Advantages:
-
Extremely high sensitivity, capable of detecting minute quantities of labeled protein.[11]
-
Direct detection that is not reliant on secondary reagents like antibodies.
Limitations:
-
Requires handling of radioactive materials and specialized disposal.
-
Long exposure times may be necessary for low-abundance proteins or low-energy isotopes.
-
Limited linear range on X-ray film, though phosphor imagers offer significant improvement.[10]
High-Throughput and Single-Cell Approaches
Principle of Causality: Flow cytometry enables the quantification of protein labeling at the single-cell level.[12] Cells are incubated with a fluorescently labeled probe (or an antibody that detects the probe). The cell suspension is then passed through a flow cytometer, where a laser excites the fluorophore on each individual cell. The instrument detects the intensity of the emitted fluorescence, which correlates with the amount of labeled protein per cell.[13][14] This provides not only the overall labeling efficiency but also the distribution of labeling across a cell population.[15]
Advantages:
-
High-throughput analysis of thousands of cells per second.[14]
-
Provides single-cell resolution, revealing population heterogeneity.
-
Enables multi-parameter analysis by using multiple fluorescent probes simultaneously.[12][13]
Limitations:
-
Requires cells to be in suspension.
-
Indirect quantification based on fluorescence intensity.
-
Requires expensive, specialized equipment and expertise for data analysis.[13]
Mass Spectrometry (MS)-Based Quantification
Principle of Causality: MS offers the most powerful and comprehensive approach for identifying and quantifying labeled proteins and their precise modification sites. In a typical workflow, a chemical probe is equipped with an enrichment handle (like biotin) and a "clickable" tag (like an alkyne or azide).[1] After labeling in cells or lysate, the "click" reaction is used to attach a biotin tag.[1] Biotinylated proteins are then enriched from the complex mixture using streptavidin beads.[16][17] The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The labeling efficiency can be quantified by comparing the abundance of probe-modified peptides to their unmodified counterparts, often using label-free quantification or stable isotope labeling techniques.[18]
Advantages:
-
Unambiguously identifies the labeled protein(s).
-
Can pinpoint the specific amino acid residue(s) modified by the probe.
-
Highly sensitive and provides a relative or absolute quantification of labeling stoichiometry.
-
Enables global, proteome-wide analysis of probe specificity (off-targets).[19]
Limitations:
-
Technically complex, requiring sophisticated instrumentation and bioinformatics expertise.
-
Enrichment steps can introduce bias.
-
Can be low-throughput and expensive.
Visual Workflows
Comparative Summary of Quantification Methods
| Method | Principle | Sensitivity | Throughput | Cost | Key Advantage | Key Disadvantage |
| UV-Vis Spectrophotometry | Absorbance | Low | High | Low | Rapid, simple for purified protein | Provides population average only; requires pure sample.[3] |
| In-Gel Fluorescence | Direct fluorescence detection in-gel | High | Medium | Medium | Fast, quantitative, no antibodies needed.[4] | Requires fluorescent probe and imager. |
| Western / Streptavidin Blot | Immuno/affinity detection on a membrane | Medium-High | Low | Medium | High specificity, widely available.[5] | Semi-quantitative, prone to variability.[4] |
| Autoradiography | Detection of radioactive emissions | Very High | Low | High | Unmatched sensitivity.[11] | Requires handling of radioactive materials. |
| Flow Cytometry | Single-cell fluorescence measurement | High | Very High | High | Single-cell data, reveals heterogeneity.[12][15] | Requires cell suspension, expensive equipment.[13] |
| Mass Spectrometry | Peptide mass and abundance measurement | Very High | Low-Medium | Very High | Identifies protein and modification site. | Technically complex, requires specialized expertise. |
Detailed Experimental Protocols
These protocols provide a validated framework. Always optimize conditions for your specific cell type, protein, and chemical probe.
Protocol 1: Mammalian Cell Culture and Protein Extraction
Causality: The goal is to efficiently lyse cells to release proteins into a solution that preserves their integrity for downstream labeling and analysis. The choice of lysis buffer (here, RIPA) is critical; it must be strong enough to solubilize proteins but compatible with the subsequent labeling chemistry. Protease and phosphatase inhibitors are included to prevent protein degradation and modification post-lysis.
Materials:
-
Cultured mammalian cells (e.g., adherent HeLa or suspension Jurkat cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
For Adherent Cells: a. Remove culture medium from the dish. b. Wash cells once with ice-cold PBS. Aspirate the PBS completely. c. Add ice-cold RIPA buffer supplemented with inhibitors to the plate (e.g., 500 µL for a 10 cm dish). d. Use a cell scraper to scrape the cells off the plate into the buffer.[20] e. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[20]
-
For Suspension Cells: a. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[21] b. Discard the supernatant and wash the cell pellet once with ice-cold PBS, re-pelleting as before.[21] c. Add ice-cold RIPA buffer with inhibitors to the cell pellet and resuspend by pipetting.
-
Lysis and Clarification: a. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. b. Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C. c. Carefully transfer the supernatant (containing the soluble protein extract) to a new pre-chilled tube. Avoid disturbing the pellet. d. Store the lysate at -80°C or proceed immediately to protein quantification.
Protocol 2: Total Protein Quantification (BCA Assay)
Causality: Before comparing labeling efficiency across different samples, you must normalize to the total protein concentration. The Bicinchoninic Acid (BCA) assay is a robust, detergent-compatible method. In an alkaline medium, protein reduces Cu²⁺ to Cu¹⁺. BCA then chelates the Cu¹⁺, forming a purple complex whose absorbance at 562 nm is proportional to the protein concentration.[22]
Materials:
-
BCA Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare Standards: Prepare a serial dilution of the BSA standard in the same lysis buffer as your samples. A typical range is 2000 µg/mL down to 25 µg/mL, plus a blank (buffer only).[23]
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of Reagent B.[23][24] The solution will turn green.
-
Assay: a. Pipette 25 µL of each standard and unknown protein sample into a microplate well in triplicate. b. Add 200 µL of the WR to each well. c. Mix gently on a plate shaker for 30 seconds. d. Cover the plate and incubate at 37°C for 30 minutes. e. Cool the plate to room temperature.
-
Read Plate: Measure the absorbance at 562 nm on a microplate reader.[23]
-
Calculate Concentration: Subtract the average absorbance of the blank from all other readings. Plot the standard curve (absorbance vs. concentration) and determine the protein concentration of your unknown samples using the equation of the line from the linear regression of your standard curve.
Protocol 3: In-Gel Fluorescence Quantification of a Click-Labeled Protein
Causality: This protocol assumes you have metabolically labeled cells with an azide-modified amino acid and will use a "click" reaction to attach a fluorescent alkyne probe. The fluorescence intensity of the resulting protein band directly reflects the amount of labeled, newly synthesized protein, allowing for robust quantification.
Materials:
-
Protein lysate from azide-labeled cells (normalized by BCA assay)
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)
-
Click chemistry reaction buffer components (e.g., TBTA, CuSO₄, TCEP)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Fluorescence gel imager with appropriate filter sets
Procedure:
-
Labeling Reaction (Click Chemistry): a. In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reagents. A typical final concentration might be: 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 50 µM alkyne-fluorophore. b. Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for PAGE: a. Add 4X SDS-PAGE loading buffer to the reaction mixture. b. Heat the samples at 70°C for 10 minutes.
-
Electrophoresis: a. Load equal amounts of protein (e.g., 20 µg) per lane of a polyacrylamide gel. Include a molecular weight marker. b. Run the gel according to standard procedures.
-
Imaging and Quantification: a. Carefully remove the gel from the cassette. Do not fix or stain with Coomassie or other dyes. b. Place the gel directly onto the imaging surface of a fluorescence gel scanner. c. Image the gel using the appropriate excitation and emission filters for your chosen fluorophore (e.g., for TAMRA, Ex: 540 nm / Em: 590 nm). d. Use the imager's software to perform densitometry analysis on the fluorescent bands of interest. The integrated density of each band corresponds to the relative amount of labeled protein.
References
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
-
Fair-Child, A., & Perkins, M. V. (2012). Fluorescent labeling and modification of proteins. Protein-Ligand Interactions. [Link]
-
Fu, X. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
Knutson, V. P. (1993). Streptavidin blotting: a sensitive technique to study cell surface proteins; application to investigate autophosphorylation and endocytosis of biotin-labeled insulin receptors. Endocrinology, 133(4), 1803–1808. [Link]
-
AZoLifeSciences. (2021, April 8). How do we Radiolabel Proteins?[Link]
-
Mtoz Biolabs. (n.d.). Flow Cytometry Protein Quantification. [Link]
-
Schoffelen, S. (2023). Specific, sensitive and quantitative protein detection by in-gel fluorescence. Communications Biology, 6(1), 488. [Link]
-
Targem. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Society Transactions, 51(5), 1445-1456. [Link]
-
Scott, D. E., Bayle, E. D., & Ekkebus, R. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17177–17203. [Link]
-
Tam, C., & Imperiali, B. (2020). Exploiting Covalent Chemical Labeling with Self-Labeling Proteins. Annual Review of Biochemistry, 89, 449-474. [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]
-
Moravek. (n.d.). How Does Radiolabeling Measure Enzyme Activity?[Link]
-
Zondlo, M. A., & Zondlo, N. J. (2014). Use of flow cytometric methods to quantify protein-protein interactions. Methods in Molecular Biology, 1149, 247–257. [Link]
-
Taniguchi, M., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Electrophoresis, 39(15), 1845-1851. [Link]
-
Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Communications, 15(1), 3564. [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(3), 165–174. [Link]
-
Grune, T., et al. (2003). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 34(11), 1461-1467. [Link]
-
Nautilus Biotechnology. (2022, October 27). Traditional protein analysis methods - Western blotting, flow cytometry, and other methods using affinity reagents. [Link]
-
(2001). Detection and quantitation of radiolabeled proteins and DNA in gels and blots. Current Protocols in Molecular Biology, Chapter 10, Unit 10.7. [Link]
-
Cayzer, J., et al. (2024). Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection. eLife, 12, RP90280. [Link]
-
Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. [Link]
-
Simon, G. M., & Niphakis, M. J. (2018). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. RSC Chemical Biology, 9(1), 15-27. [Link]
-
Bitesize Bio. (2015, July 2). Get Your Proteins! Hot Proteins Here! Radioactively Labeled Proteins![Link]
-
Wek, R. C., & Wek, R. C. (2016). A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α. MethodsX, 3, 396–401. [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. [Link]
-
Deal, P. E., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4166–4173. [Link]
-
Wong, J. C., & Hong, R. (2023). Activity-based protein profiling. Nature Reviews Methods Primers, 3(1), 1-21. [Link]
-
Lehman, J. M. (n.d.). Protein Quantitation Using Flow Cytometry. ResearchGate. [Link]
-
G-Biosciences. (n.d.). Mammalian Cell PE LB™ Mammalian Cell Protein Extraction & Lysis Buffer. [Link]
-
DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Berndt, N., Bergmann, R., & Bachmann, M. (2018). Radiolabeling and Analysis of Labeled Proteins. Methods in Molecular Biology, 1853, 281–285. [Link]
-
Creative Diagnostics. (n.d.). Total Protein Extraction by RIPA Protocol. [Link]
-
SERVA Electrophoresis GmbH. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube. [Link]
-
Becker, T. K., et al. (2022). Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. bioRxiv. [Link]
-
Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]
Sources
- 1. Chemical biology tools for protein labelling: insights into cell–cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin blotting: a sensitive technique to study cell surface proteins; application to investigate autophosphorylation and endocytosis of biotin-labeled insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. moravek.com [moravek.com]
- 10. Detection and quantitation of radiolabeled proteins and DNA in gels and blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Flow Cytometry Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. nautilus.bio [nautilus.bio]
- 14. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. selvita.com [selvita.com]
- 20. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Serine Protease Inhibitors: 1-Octanesulfonyl Fluoride vs. PMSF and its Analogs
A Senior Application Scientist's Guide to Selecting the Right Tool for Protease Inhibition
In the landscape of biochemical research and drug development, the effective inhibition of serine proteases is a critical checkpoint for preserving protein integrity during extraction, purification, and analysis. The choice of inhibitor can significantly impact experimental outcomes, dictating the success of downstream applications from proteomics to enzymatic assays. This guide provides an in-depth comparison of 1-Octanesulfonyl fluoride (OSF) against the widely used Phenylmethylsulfonyl fluoride (PMSF) and its more stable, less toxic alternative, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). We will delve into their mechanisms of action, chemical stability, toxicity, and practical applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions.
The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, and cellular signaling. Their catalytic activity is characterized by a highly reactive serine residue within the enzyme's active site. Uncontrolled serine protease activity following cell lysis can lead to the degradation of target proteins, compromising experimental results. The introduction of a suitable inhibitor is therefore a non-negotiable step in countless biochemical workflows.
Mechanism of Action: A Tale of Sulfonylation
Both this compound and PMSF belong to the class of sulfonyl fluoride-based irreversible inhibitors. Their inhibitory action hinges on the covalent modification of the active site serine residue of the protease.[1] The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the hydroxyl group of the active site serine.[2] This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the enzyme catalytically inactive.[3] The fluoride ion is released during this process.[2][4]
Figure 1. General mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.
While the fundamental mechanism is shared, the nature of the "R" group—an octyl chain in OSF and a benzyl group in PMSF—imparts distinct properties to each inhibitor, influencing their stability, specificity, and toxicity.
Comparative Analysis: OSF vs. PMSF vs. AEBSF
The selection of a serine protease inhibitor is often a trade-off between efficacy, stability, and safety. The following table summarizes the key characteristics of OSF, PMSF, and its common alternative, AEBSF.
| Feature | This compound (OSF) | Phenylmethylsulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF / Pefabloc SC®) |
| Structure | CH₃(CH₂)₇SO₂F | C₆H₅CH₂SO₂F | NH₂CH₂CH₂C₆H₄SO₂F·HCl |
| Mechanism | Irreversible sulfonation of active site serine | Irreversible sulfonation of active site serine[1] | Irreversible sulfonation of active site serine[5] |
| Aqueous Stability | Theoretically Higher: Alkylsulfonyl fluorides are generally more stable to hydrolysis than arylsulfonyl fluorides.[6] However, specific experimental data for OSF is limited. | Low: Rapidly hydrolyzes in aqueous solutions. Half-life is ~110 min at pH 7, ~55 min at pH 7.5, and ~35 min at pH 8 (at 25°C).[3] | High: Significantly more stable in aqueous solutions compared to PMSF.[5] |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and DMSO. Aqueous solubility is expected to be low due to the long alkyl chain. | Soluble in anhydrous ethanol, methanol, isopropanol, and DMSO.[1] Very poorly soluble in water. | Highly soluble in water and aqueous buffers.[5] |
| Toxicity | Largely Unknown: Data on the specific toxicity of this compound is not readily available. Long-chain perfluoroalkyl substances are known to have toxic effects, but OSF is not perfluorinated.[7][8][9] | High: Cytotoxic and should be handled with care in a fume hood.[3] | Low: Considered a non-toxic alternative to PMSF.[5] |
| Effective Concentration | Not established, but likely in the 0.1 - 1 mM range, similar to other sulfonyl fluorides. | 0.1 - 1 mM[3] | 0.1 - 1 mM[5] |
| Key Advantages | Potentially higher stability in aqueous solutions compared to PMSF. | Broadly effective against many serine proteases. Low cost. | High aqueous stability and solubility. Low toxicity.[5] |
| Key Disadvantages | Lack of extensive characterization and experimental data. Potential for lower reactivity compared to PMSF. | High toxicity and poor stability in aqueous buffers, requiring fresh preparation before use.[3] | Can modify off-target residues like tyrosine and lysine at higher concentrations.[5] |
In-Depth Look at Each Inhibitor
Phenylmethylsulfonyl Fluoride (PMSF)
For decades, PMSF has been the workhorse for serine protease inhibition in biochemistry labs.[1] Its effectiveness against a broad range of serine proteases, including trypsin and chymotrypsin, and its low cost have contributed to its widespread use.[10] However, its utility is significantly hampered by its poor stability in aqueous solutions. PMSF undergoes rapid hydrolysis, particularly at alkaline pH, necessitating its addition to lysis buffers immediately before use from a freshly prepared stock in an anhydrous solvent like ethanol or DMSO.[3] Furthermore, PMSF is a toxic compound and must be handled with appropriate safety precautions.[3]
This compound (OSF)
This compound represents a class of alkylsulfonyl fluorides. While specific experimental data on its performance as a protease inhibitor is scarce in the literature, we can infer some of its properties based on the general chemistry of sulfonyl fluorides. Alkylsulfonyl fluorides are generally more resistant to hydrolysis than their aryl counterparts.[6] This suggests that OSF may offer improved stability in aqueous buffers compared to PMSF, potentially providing longer-lasting protection against proteolysis. The long octyl chain increases its hydrophobicity, which might influence its interaction with proteases, potentially favoring inhibition of enzymes with hydrophobic binding pockets. However, this increased hydrophobicity also suggests very low water solubility. The lack of comprehensive studies on OSF means its efficacy, optimal concentration, and potential off-target effects are not well-defined.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
AEBSF, often sold under the trade name Pefabloc SC®, was developed as a superior alternative to PMSF. Its key advantages are its high solubility and stability in aqueous solutions and its significantly lower toxicity.[5] These properties make it more convenient and safer to use. AEBSF irreversibly inhibits a broad spectrum of serine proteases and is effective at similar concentrations to PMSF.[5] While generally considered a more reliable inhibitor, it's worth noting that at higher concentrations, AEBSF has been reported to modify other amino acid residues, such as tyrosine and lysine, which could be a concern in specific applications.[5]
Experimental Protocols
To aid researchers in the evaluation and comparison of these inhibitors, we provide the following detailed protocols.
Protocol 1: Preparation of Inhibitor Stock Solutions
Objective: To prepare concentrated stock solutions of PMSF and OSF for addition to experimental buffers.
Materials:
-
Phenylmethylsulfonyl fluoride (PMSF)
-
This compound (OSF)
-
Anhydrous ethanol or isopropanol
-
Microcentrifuge tubes
Procedure:
-
PMSF Stock Solution (100 mM):
-
In a chemical fume hood, weigh out 17.42 mg of PMSF.
-
Dissolve the PMSF in 1 mL of anhydrous ethanol or isopropanol.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes and store at -20°C. Note: PMSF stock solutions are stable for several months when stored under these conditions.[3]
-
-
OSF Stock Solution (100 mM):
-
Weigh out 21.03 mg of this compound.
-
Dissolve in 1 mL of anhydrous ethanol or isopropanol.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent: PMSF and other sulfonyl fluorides are susceptible to hydrolysis. Using an anhydrous solvent for the stock solution prevents premature degradation and ensures the inhibitor is active when added to the aqueous experimental buffer.
-
Aliquoting and Freezing: Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the inhibitor. Storage at -20°C significantly extends the shelf-life of the stock solution.
Protocol 2: Determination of Inhibitor IC₅₀ using a Chromogenic Substrate
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against a model serine protease (e.g., trypsin).
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Inhibitor stock solutions (PMSF, OSF, AEBSF)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Figure 2. Workflow for determining the IC₅₀ of serine protease inhibitors.
Procedure:
-
Prepare Reagents:
-
Trypsin Solution: Prepare a working solution of trypsin in 50 mM Tris-HCl, pH 8.0. The final concentration in the well should result in a linear rate of substrate hydrolysis over 10 minutes.
-
Substrate Solution: Prepare a stock solution of BApNA in DMSO and dilute it in the assay buffer to the desired final concentration (typically around the Km value for trypsin).
-
Inhibitor Dilutions: Perform a serial dilution of each inhibitor stock solution in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 1 mM).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer, the trypsin solution, and the inhibitor dilution. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding the BApNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The release of p-nitroaniline from BApNA results in an increase in absorbance at this wavelength.[11][12]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[13]
-
Conclusion and Recommendations
The choice between this compound, PMSF, and AEBSF depends on the specific requirements of the experiment.
-
PMSF remains a viable, cost-effective option for routine applications where its short half-life and toxicity can be managed. It is crucial to add it to buffers immediately before use.[3]
-
AEBSF (Pefabloc SC®) is the recommended inhibitor for most applications due to its superior aqueous stability, high solubility, and low toxicity.[5] It offers greater convenience and reproducibility, especially for long procedures.
-
This compound (OSF) presents an intriguing alternative, with the potential for enhanced stability. However, the current lack of comprehensive experimental data on its efficacy, toxicity, and off-target effects necessitates caution. Researchers interested in exploring novel inhibitors may find OSF a candidate for further investigation, but for established protocols, AEBSF is the more prudent choice.
Ultimately, the ideal serine protease inhibitor provides robust and reliable protection of precious samples. By understanding the distinct characteristics of each of these sulfonyl fluoride-based inhibitors, researchers can select the most appropriate tool to ensure the integrity of their experimental data.
References
-
Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. (n.d.). Korean Journal of Food Science and Technology. Retrieved January 21, 2026, from [Link]
-
General Principles for the Assay of Proteases with Chromogenic Substrates. (n.d.). Haemostasis. Retrieved January 21, 2026, from [Link]
-
Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. (2011). Analytical Biochemistry. Retrieved January 21, 2026, from [Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2020). Catalysts. Retrieved January 21, 2026, from [Link]
-
Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. (1992). Molecular Immunology. Retrieved January 21, 2026, from [Link]
-
Protease Assays. (2012). Assay Guidance Manual. Retrieved January 21, 2026, from [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics. Retrieved January 21, 2026, from [Link]
-
Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents. (2020). Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link]
-
Alkyl (top) and aryl (bottom) sulfonyl fluorides made from sulfonic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 21, 2026, from [Link]
-
Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. Retrieved January 21, 2026, from [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023). Chemical Science. Retrieved January 21, 2026, from [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals. Retrieved January 21, 2026, from [Link]
-
General synthesis of aliphatic sulfonyl fluorides. (a) Ethenesulfonyl... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The long-chain polyfluorinated alkyl substance perfluorohexane sulfonate (PFHxS) promotes bone marrow adipogenesis. (2024). Toxicology and Applied Pharmacology. Retrieved January 21, 2026, from [Link]
-
Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. (2020). Environmental Toxicology and Chemistry. Retrieved January 21, 2026, from [Link]
-
Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. (2015). Brazilian Oral Research. Retrieved January 21, 2026, from [Link]
-
PMSF - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl... (1993). Analytical Biochemistry. Retrieved January 21, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved January 21, 2026, from [Link]
-
Obtaining and Evaluating Information on the Use, Release, and Health Effects of Two Types of Long-Chain PFAS Used as Alternatives for Legacy Long-Chain Perfluoroalkyl Acids: A Case Study. (2022). Environmental Health Perspectives. Retrieved January 21, 2026, from [Link]
-
Serine protease inhibitors (PMSF and AEBSF) and the clickable probe... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity. (2022). iScience. Retrieved January 21, 2026, from [Link]
-
Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) Chemicals. (n.d.). US EPA. Retrieved January 21, 2026, from [Link]
-
IC50 or cell viability experiment. (2016). YouTube. Retrieved January 21, 2026, from [Link]
-
(PDF) Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Perfluorinated alkyl substances: emerging insights into health risks. (2013). Reviews on Environmental Health. Retrieved January 21, 2026, from [Link]
-
Perfluorooctanesulfonyl fluoride - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. (2018). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Perfluorooctanesulfonyl fluoride | C8F18O2S | CID 9388. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. bca-protein.com [bca-protein.com]
- 2. scielo.br [scielo.br]
- 3. PMSF - Wikipedia [en.wikipedia.org]
- 4. Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obtaining and Evaluating Information on the Use, Release, and Health Effects of Two Types of Long-Chain PFAS Used as Alternatives for Legacy Long-Chain Perfluoroalkyl Acids: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. powder, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. courses.edx.org [courses.edx.org]
A Researcher's Guide to Cysteine Labeling: 1-Octanesulfonyl Fluoride vs. Iodoacetamide
Executive Summary
The selective covalent modification of cysteine residues is a cornerstone of modern chemical biology and drug development, enabling proteome-wide reactivity profiling, target identification, and the design of potent covalent therapeutics.[1] Among the diverse toolkit of cysteine-reactive electrophiles, iodoacetamide (IAM) has long been a workhorse, valued for its straightforward reactivity. However, emerging classes of reagents, such as sulfonyl fluorides, offer a different reactivity profile that can be advantageous in specific contexts. This guide provides an in-depth comparison of 1-Octanesulfonyl Fluoride (OSF) and Iodoacetamide (IAM), focusing on the crucial parameter of labeling selectivity. We will dissect their reaction mechanisms, explore their off-target reactivity profiles, provide actionable experimental protocols for their evaluation, and offer guidance on selecting the optimal reagent for your research needs.
The Strategic Importance of Cysteine Labeling
Cysteine is one of the least abundant amino acids in the human proteome, yet its unique nucleophilic thiol side chain (–SH) plays a pivotal role in protein function, including catalysis, redox sensing, and signal transduction.[2] This combination of low abundance and high nucleophilicity makes cysteine an ideal target for developing selective covalent inhibitors and chemical probes.[3] By forming a stable covalent bond, these molecules can achieve high potency and prolonged target engagement, a strategy successfully employed in several FDA-approved drugs. Chemoproteomic platforms, which often rely on cysteine-reactive probes, allow for the global mapping of protein-ligand interactions, providing invaluable insights into a compound's selectivity and potential off-targets directly in complex biological systems.[4][5] The choice of the reactive warhead, such as IAM or OSF, is therefore a critical experimental parameter that dictates the scope and success of these investigations.
Fundamental Chemistry of the Labeling Reagents
Iodoacetamide (IAM): The Classic Alkylating Agent
Iodoacetamide is a haloacetamide that reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[6] In the context of protein labeling, the deprotonated thiolate form of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group and forming a stable thioether bond (carboxamidomethyl-cysteine).
The reaction is highly dependent on pH. For efficient labeling, the pH of the reaction buffer should be at or above the pKa of the cysteine thiol group (typically ~8.0-8.5), which ensures a sufficient population of the more nucleophilic thiolate anion.[7][8]
Caption: SN2 reaction mechanism of Iodoacetamide with a cysteine thiolate.
This compound (OSF): A Privileged Covalent Warhead
Sulfonyl fluorides (SFs) are a class of electrophiles recognized for their unique balance of aqueous stability and "tunable" reactivity.[9] Unlike the highly reactive sulfonyl chlorides, sulfonyl fluorides require activation, often by the protein's local microenvironment, to react with nucleophilic residues. The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-enzyme adduct.
While historically known for targeting serine proteases, it is now well-established that sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including cysteine, lysine, tyrosine, and histidine.[9][10] The long alkyl chain of this compound may also promote binding within hydrophobic pockets, potentially influencing its reactivity and selectivity profile.
Caption: Reaction mechanism of this compound with a cysteine thiolate.
Head-to-Head Comparison: Selectivity in Focus
Selectivity is arguably the most critical attribute of a chemical probe. An ideal probe would react with only its intended target, but in practice, off-target reactivity is a common challenge. Understanding the potential off-targets of IAM and OSF is essential for accurate data interpretation.
| Feature | Iodoacetamide (IAM) | This compound (OSF) |
| Reaction Mechanism | SN2 Alkylation | Nucleophilic Substitution at Sulfur(VI) |
| Primary Target | Cysteine[11][12] | Serine, Cysteine, Tyrosine, Lysine[9] |
| Known Off-Targets | Lysine, Histidine, Methionine, Tyrosine, Asp/Glu, N-terminus[7][8] | Histidine, Threonine[9][10] |
| Optimal pH | ~8.0 - 8.5 for cysteine reactivity[7] | Generally broad; reactivity is context-dependent[10] |
| Key Strength | Well-established, predictable reactivity with thiols. | Reactivity is highly dependent on the protein microenvironment, potentially enabling higher selectivity for specific sites.[9] |
| Key Limitation | Can exhibit significant off-target labeling, especially at higher pH and concentrations.[7] | Broader inherent reactivity with multiple nucleophilic residues can complicate analysis.[9] |
| Aqueous Stability | Generally stable, but photolabile and should be handled in the dark.[13] | Generally stable in aqueous buffers, enabling use in biological experiments.[9] |
Causality Behind Selectivity:
-
Iodoacetamide's selectivity is primarily driven by the high nucleophilicity of the cysteine thiolate. However, at elevated pH (>8.5), other residues like lysine (ε-amino group) become deprotonated and sufficiently nucleophilic to react, leading to off-target labeling.[7]
-
This compound's selectivity is more complex. Its reactivity is less dependent on the absolute nucleophilicity of an amino acid and more on the specific protein environment. Factors like hydrogen bonding to the fluoride atom can "activate" the warhead, while the surrounding residues can enhance the nucleophilicity of the target amino acid, a phenomenon known as "context-dependent" reactivity.[10] This means an OSF probe might ignore a highly accessible and nucleophilic cysteine while labeling a less reactive one situated in a favorable binding pocket. A notable alternative reaction pathway for some perfluoroalkane sulfonyl fluorides is the oxidation of cysteine residues to disulfides, which should be considered during data analysis.[14][15]
Experimental Design: A Protocol for Comparing Selectivity
To empirically determine the selectivity of OSF versus IAM in your system, a competitive chemoproteomics experiment is the gold standard. This workflow uses a broadly reactive, alkyne-functionalized iodoacetamide probe (IA-alkyne) to map accessible cysteines. By pre-treating the proteome with a test compound (like OSF), you can identify which sites are "blocked" and thus engaged by your compound.
Caption: Workflow for comparing cysteine labeling selectivity via competitive chemoproteomics.
Step-by-Step Methodology
This protocol is a general template and should be optimized for your specific cell line and experimental goals.
-
Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer without DTT/BME) supplemented with protease inhibitors (but without cysteine protease inhibitors if using OSF as a general serine/cysteine probe).
-
Clarify the lysate by centrifugation and determine the protein concentration (e.g., via BCA assay). Normalize all samples to a standard concentration (e.g., 2 mg/mL).
-
-
Competitive Labeling:
-
Set up parallel reactions. For each compound (OSF, IAM as a positive control, DMSO as a negative control), aliquot 1 mg of proteome.
-
Rationale: Using both a negative (DMSO) and positive (IAM) control is critical for establishing the baseline of accessible cysteines and confirming the experimental setup is working.
-
Add your test compound (e.g., OSF at a final concentration of 100 µM) or control vehicle (DMSO) to the respective lysates.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Probe Labeling:
-
Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to all samples at a final concentration of 100 µM.[16]
-
Rationale: This probe will label all cysteine residues that were not previously blocked by your test compound. The concentration should be sufficient to label accessible sites without excessive non-specific reactivity.[16]
-
Incubate for 1 hour at room temperature in the dark.
-
-
Click Chemistry & Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled peptides.[16]
-
Rationale: Biotin provides a high-affinity handle for subsequent enrichment of labeled peptides.
-
Enrich the biotinylated peptides using streptavidin-coated magnetic beads. Wash extensively to remove non-labeled peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an on-bead reduction (e.g., with TCEP) and alkylation (e.g., with IAM, to cap any remaining free cysteines from the digestion enzyme) followed by tryptic digestion to release the peptides from the beads.
-
Collect the supernatant containing the enriched, formerly cysteine-containing peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Use a quantitative proteomics software package to identify the labeled peptides and quantify their relative abundance between the OSF-treated and DMSO-treated samples.
-
Interpretation: A significant decrease in the abundance of a specific cysteine-containing peptide in the OSF-treated sample compared to the DMSO control indicates that OSF successfully engaged and blocked that cysteine residue. The magnitude of the decrease reflects the occupancy of the site by OSF.
-
Conclusion and Recommendations
The choice between this compound and iodoacetamide is not a matter of one being universally "better," but rather a strategic decision based on the experimental objective.
-
Choose Iodoacetamide (IAM) when your primary goal is the broad, non-selective alkylation of all accessible and reactive cysteine residues, such as in sample preparation for standard proteomics to prevent disulfide bond formation.[11] It is also the reagent of choice for baseline cysteine reactivity profiling when used as a tagged probe (e.g., IA-alkyne).[17] Be mindful of its potential for off-target labeling and control for pH and incubation time to maximize selectivity.
-
Choose this compound (OSF) when you are exploring the "ligandability" of the proteome and seeking probes with novel selectivity profiles.[9] Its context-dependent reactivity means it may identify unique, functionally important cysteine residues within specific binding pockets that are overlooked by broadly reactive probes like IAM. Its broader reactivity profile also opens the door to discovering binders for other nucleophilic residues, expanding the scope of covalent ligand discovery beyond cysteine.[3][10]
Ultimately, the empirical, head-to-head comparison of these reagents using the chemoproteomic workflow described above will provide the most definitive answer for your biological system of interest, empowering you to select the tool that best fits your research question.
References
- Vertex AI Search. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC.
- PubMed. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- ResearchGate. (n.d.). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.
- Chemical Reviews. (n.d.). Advancing Covalent Ligand and Drug Discovery beyond Cysteine.
- Creative Proteomics. (n.d.). Cysteine-Targeted Covalent Drugs Analysis.
- NIH. (n.d.). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Wikipedia. (n.d.). Iodoacetamide.
- ResearchGate. (n.d.). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
- PubMed Central. (n.d.). and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites.
- ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Journal of General Physiology. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
- Journal of Hazardous Materials. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides.
- NIH. (n.d.). Chemoproteomic discovery of cysteine-containing human sORFs - PMC.
- ChemBioChem. (2021). SP3-FAIMS Chemoproteomics for High-Coverage Profiling of the Human Cysteinome.
- NIH. (2015). Sulfonyl fluorides as privileged warheads in chemical biology - PMC.
- NIH. (n.d.). Emerging opportunities for intact and native protein analysis using chemical proteomics - PMC.
- NIH. (n.d.). Emerging Utility of Fluorosulfate Chemical Probes - PMC.
- ResearchGate. (n.d.). The Oxidation of Cysteine-containing Peptides Caused by Perfluoroalkane Sulfonyl Fluorides.
Sources
- 1. Cysteine-Targeted Covalent Drugs Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SP3-FAIMS Chemoproteomics for High-Coverage Profiling of the Human Cysteinome* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging opportunities for intact and native protein analysis using chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 13. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemoproteomic discovery of cysteine-containing human sORFs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfonyl Fluoride and Fluorosulfate Probes: A Guide for Researchers
In the dynamic landscape of chemical biology and drug discovery, the strategic deployment of covalent probes is paramount for elucidating biological mechanisms and developing novel therapeutics. Among the arsenal of electrophilic warheads, sulfonyl fluorides (-SO₂F) and their close relatives, the fluorosulfates (-OSO₂F), have emerged as powerful tools for targeting a diverse range of amino acid residues beyond the canonical cysteine. This guide provides an in-depth, head-to-head comparison of these two important classes of probes, offering field-proven insights and experimental data to inform your research and development endeavors.
At the Bench: Understanding the Fundamental Differences
The core distinction between sulfonyl fluorides and fluorosulfates lies in their atomic connectivity, a seemingly subtle difference that profoundly impacts their chemical properties and biological applications. In sulfonyl fluorides, the sulfuryl group is directly attached to a carbon atom (typically of an aryl or alkyl moiety), whereas in fluorosulfates, an oxygen atom bridges the sulfuryl group and the organic scaffold. This intervening oxygen atom is the linchpin that dictates the divergent reactivity, stability, and selectivity profiles of these probes.
Reactivity: A Tale of Two Electrophiles
Sulfonyl fluorides are inherently more electrophilic and, consequently, more reactive than their fluorosulfate counterparts.[1][2] This heightened reactivity stems from the direct attachment of the electron-withdrawing sulfonyl group to the carbon framework, which strongly polarizes the sulfur-fluoride bond, making the sulfur atom highly susceptible to nucleophilic attack.
Conversely, the oxygen atom in fluorosulfates engages in resonance stabilization, delocalizing electron density and thereby ameliorating the electrophilicity of the sulfur center.[3] This results in a significantly lower intrinsic reactivity for fluorosulfates.
A compelling illustration of this reactivity difference was observed in a head-to-head comparison using human serum albumin (HSA) as a model protein. Incubation with benzenesulfonyl fluoride (BSF) resulted in extensive and multiple labeling of the protein, whereas benzene fluorosulfate (BFS) showed no appreciable reaction under the same conditions.[3] This experiment underscores the greater propensity of sulfonyl fluorides for non-specific labeling when not guided by a high-affinity recognition motif.
Stability: The Decisive Factor for In Vivo Applications
The enhanced stability of fluorosulfates is a key advantage, particularly for applications in complex biological milieu and for the development of in vivo chemical probes and covalent therapeutics.[2] Their attenuated reactivity translates to greater resistance to hydrolysis and metabolic degradation.
Experimental data has shown that while aryl sulfonyl fluorides can be readily hydrolyzed under physiological pH, their corresponding aryl fluorosulfate analogs exhibit remarkable stability. For instance, para- and meta-carboxyl benzene fluorosulfates were found to be stable to hydrolysis over 24 hours at pH 7.5, a condition under which their sulfonyl fluoride counterparts were readily degraded.[1][3] This superior stability profile makes fluorosulfates the preferred warhead for applications requiring prolonged incubation times or systemic administration.
In the Cell: Navigating Target Selectivity
Both sulfonyl fluorides and fluorosulfates are valued for their ability to target a broader range of nucleophilic amino acid residues than traditional cysteine-directed warheads. These include serine, threonine, lysine, tyrosine, and histidine.[1] However, their differing reactivity and steric profiles can lead to distinct target engagement within the proteome and even within the same protein binding pocket.
Amino Acid Residue Specificity
Sulfonyl fluorides, owing to their higher reactivity, can label a wider array of nucleophilic residues in a context-dependent manner.[1] The specific residue targeted is often dictated by the local microenvironment within the protein's binding site, where factors like proximity, orientation, and the presence of activating residues (e.g., basic residues that lower the pKa of a nearby nucleophile) play a crucial role.
Fluorosulfates, being less reactive, are more reliant on a "matchmaking" scenario where the probe has a high affinity for the target protein, leading to a prolonged residence time in the binding pocket that facilitates the covalent reaction with a suitably positioned nucleophilic residue.
A seminal study on the DcpS enzyme vividly illustrates this principle. A sulfonyl fluoride-containing inhibitor was rationally designed to target a specific tyrosine residue. In contrast, its fluorosulfate analog, within the same molecular scaffold, surprisingly targeted a non-catalytic serine residue at a different location within the same binding site.[2] This highlights how the subtle change in the warhead's geometry and reactivity can dramatically alter the selectivity profile.
In the Lab: Experimental Workflows and Protocols
The successful application of sulfonyl fluoride and fluorosulfate probes hinges on robust and reproducible experimental protocols. This section outlines key methodologies for the synthesis, evaluation, and application of these powerful chemical tools.
Synthesis of Sulfonyl Fluoride and Fluorosulfate Probes
The synthesis of these probes is most commonly achieved through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a suite of click reactions that are highly efficient and tolerant of a wide range of functional groups.
Protocol for the Synthesis of Aryl Fluorosulfate Probes via SuFEx:
-
Dissolution: Dissolve the parent phenolic compound (1 equivalent) in a suitable organic solvent (e.g., acetonitrile or THF).
-
Base Addition: Add a suitable base (e.g., triethylamine or DBU, 1.2 equivalents) to the solution.
-
SuFEx Reaction: Introduce sulfuryl fluoride (SO₂F₂) gas or a solution of SO₂F₂ in an organic solvent to the reaction mixture. For library synthesis, a 96-well plate format with an in situ source of SO₂F₂ can be employed.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent. The crude product can then be purified by column chromatography.
Note: The synthesis of aryl sulfonyl fluorides can be more challenging due to the higher reactivity of the sulfonyl fluoride moiety. Various methods exist, often starting from the corresponding sulfonyl chloride and performing a halide exchange, or from sulfonic acids.[4]
Assessing Probe Reactivity and Stability
Protocol for In Vitro Protein Labeling:
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Probe Incubation: Add the sulfonyl fluoride or fluorosulfate probe (typically from a DMSO stock solution) to the protein solution at a desired final concentration.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time course.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., excess dithiothreitol or by denaturation with SDS-PAGE loading buffer).
-
Analysis: Analyze the extent of labeling by SDS-PAGE followed by in-gel fluorescence scanning (if the probe is fluorescently tagged) or by mass spectrometry.
Protocol for Assessing Hydrolytic Stability:
-
Probe Solution: Prepare a solution of the probe in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Time-Course Incubation: Incubate the solution at a constant temperature (e.g., 37°C).
-
Sampling: At various time points, take aliquots of the solution.
-
Analysis: Analyze the concentration of the remaining intact probe in each aliquot by HPLC or LC-MS.
-
Data Analysis: Plot the percentage of remaining probe versus time to determine the half-life of the compound under the tested conditions.
Target Identification and Validation
Workflow for SILAC-Based Quantitative Proteomics:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the unbiased identification and quantification of protein targets of covalent probes.
Head-to-Head Comparison: A Data-Driven Summary
| Feature | Sulfonyl Fluoride Probes | Fluorosulfate Probes |
| Reactivity | High | Low to Moderate |
| Electrophilicity | Strong | Moderate |
| Stability (Hydrolytic) | Generally low | High[1][3] |
| Stability (Metabolic) | Moderate | High[2] |
| Amino Acid Targets | Ser, Thr, Lys, Tyr, Cys, His[1] | Ser, Lys, Tyr, His[3] |
| Selectivity | Context-dependent, can be promiscuous | Generally higher, requires strong binding affinity |
| Key Advantage | Broad reactivity for target discovery | High stability for in vivo applications |
| Key Disadvantage | Potential for off-target labeling | May require high affinity for efficient labeling |
Conclusion: Choosing the Right Tool for the Job
The choice between a sulfonyl fluoride and a fluorosulfate probe is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific experimental goals.
Choose a sulfonyl fluoride probe when:
-
You are in the early stages of target discovery and require a more reactive probe to identify a broad range of potential binding partners.
-
You are targeting a residue in a binding pocket that may not provide a strong "matchmaking" environment.
-
Your experimental workflow involves short incubation times and in vitro assays where stability is less of a concern.
Choose a fluorosulfate probe when:
-
Your application requires high stability, such as in live-cell imaging, in vivo studies, or the development of covalent drugs.[2]
-
You have a high-affinity ligand and want to achieve highly selective labeling of a specific target.
-
You need to minimize off-target effects in complex biological systems.
By understanding the distinct chemical personalities of sulfonyl fluorides and fluorosulfates, researchers can make informed decisions to harness the full potential of these versatile covalent probes, accelerating the pace of discovery in chemical biology and medicine.
References
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
- Narayanan, A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 641-644.
- Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10-17.
- Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814.
- Ficarro, S. B., et al. (2009). A general chemical proteomics approach for the identification of direct kinase-inhibitor interactions in cells.
- Fadeyi, O. O., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2015-2020.
- Qin, L., et al. (2017). A Sulfonyl-Triazole Warhead for Covalent Targeting of a Non-catalytic Lysine in a Protein Kinase. Journal of the American Chemical Society, 139(27), 9345-9353.
- Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Covalent Electrophiles. Journal of the American Chemical Society, 137(13), 4279-4290.
- Am Ende, C. W., et al. (2018). Chemoproteomic-enabled discovery of a potent and selective covalent inhibitor of the ATP-citrate lyase. Journal of the American Chemical Society, 140(49), 17091-17100.
- Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
- Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
- Zhou, Y., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.
Sources
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Cellular Target Engagement of 1-Octanesulfonyl Fluoride
In the landscape of covalent chemical biology and drug discovery, the precise identification and validation of a molecule's cellular targets are paramount. 1-Octanesulfonyl fluoride (OSF) and related alkylsulfonyl fluorides have emerged as powerful tools, offering a unique reactivity profile that extends beyond the traditional cysteine-targeting covalent warheads. This guide provides an in-depth comparison of the primary methodologies for evaluating the cellular target engagement of 1-OSF, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
The Significance of this compound in Chemical Biology
This compound is an electrophilic probe characterized by an eight-carbon alkyl chain and a highly reactive sulfonyl fluoride moiety. Unlike many common covalent modifiers that predominantly target cysteine residues, sulfonyl fluorides exhibit a broader reactivity, capable of forming stable covalent bonds with a range of nucleophilic amino acid side chains. This includes not only serine and threonine but also lysine and tyrosine, significantly expanding the scope of the "druggable" proteome.[1][2][3] The alkyl nature of 1-OSF also influences its physicochemical properties, such as hydrophobicity, which can affect its distribution within the cellular environment and its interaction with protein binding pockets.
The central challenge, as with any covalent probe, is to accurately determine which proteins it interacts with inside a cell—a process known as target engagement. Verifying that a molecule binds to its intended target in a complex cellular milieu is a critical step in validating its mechanism of action and assessing its potential for off-target effects.[4][5]
Methodologies for Assessing Target Engagement: A Comparative Analysis
Two principal techniques have become the gold standard for evaluating the cellular target engagement of covalent probes like 1-OSF: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) . Each offers distinct advantages and limitations, and the choice of method often depends on the specific research question and available resources.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[6] The core of this technique for a compound like 1-OSF involves creating a "clickable" version of the molecule, typically by incorporating a terminal alkyne or azide group. This modified probe is then used in a competitive assay to identify the cellular targets of the parent compound.
The competitive ABPP workflow allows for the assessment of target engagement by observing the ability of the non-tagged compound (the "competitor") to block the binding of the tagged probe.
Causality Behind Experimental Choices:
-
"Clickable" Probe: The incorporation of a bio-orthogonal handle like an alkyne allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) without interfering with the probe's cellular activity.[4]
-
Competition Format: This format is crucial for assessing the target engagement of the unmodified 1-OSF. A reduction in the signal from the alkyne-probe in the presence of the parent compound indicates that both are binding to the same site.[7]
-
Quantitative Mass Spectrometry: Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or label-free quantification are essential for accurately measuring the changes in probe labeling, allowing for the determination of IC50 values for target engagement.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of proteins.[9] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation. This change in thermal stability can be quantified to confirm target engagement. A significant advantage of CETSA is that it does not require modification of the compound of interest.
Causality Behind Experimental Choices:
-
Intact Cells: Performing the initial treatment in intact cells is crucial as it accounts for cell permeability and potential metabolism of the compound.[10]
-
Temperature Gradient: Applying a range of temperatures allows for the generation of a "melting curve" for the protein of interest. A shift in this curve in the presence of the compound indicates a change in thermal stability due to binding.
-
Detection Method: The soluble protein fraction can be analyzed by various methods. Western blotting is suitable for known targets, while mass spectrometry-based proteomics (Thermal Proteome Profiling or TPP) allows for an unbiased, proteome-wide assessment of target engagement.[9]
Head-to-Head Comparison: ABPP vs. CETSA for 1-OSF
| Feature | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) |
| Compound Modification | Requires synthesis of a "clickable" analog of 1-OSF. | No modification of 1-OSF is needed. |
| Principle | Measures direct covalent modification of the target. | Measures ligand-induced thermal stabilization of the target. |
| Information Provided | Identifies the specific site of covalent modification. | Confirms binding but does not identify the binding site. |
| Throughput | Can be adapted for high-throughput screening.[7] | Higher throughput versions (e.g., using PEA readout) are available.[9] |
| Primary Readout | Mass Spectrometry (quantitative proteomics). | Western Blot, Mass Spectrometry, or other protein detection methods. |
| Key Advantage | Provides direct evidence of covalent binding and site of modification. | Assesses target engagement of the unmodified compound in its native state. |
| Key Limitation | The tagged probe may not perfectly mimic the behavior of the parent compound. | Not all binding events result in a measurable thermal shift.[10] |
Comparison with Other Covalent Probes
While direct quantitative comparisons in single studies are sparse, the known reactivity of the sulfonyl fluoride warhead allows for a qualitative comparison with more traditional covalent probes like iodoacetamide.
| Probe Type | Primary Target Residue(s) | Reactivity | Key Considerations |
| This compound | Serine, Threonine, Lysine, Tyrosine, Histidine[1][2] | Moderately reactive, good aqueous stability.[2] | Broader target scope beyond cysteines. Reactivity can be tuned by aryl vs. alkyl substitution.[11][12] |
| Iodoacetamide | Cysteine[13] | Highly reactive with accessible cysteines. | Can be less selective due to high reactivity. Primarily limited to cysteine targeting. |
| Acrylamide | Cysteine | Generally less reactive than iodoacetamide, requiring a proximal nucleophile for activation. | Often used in targeted covalent inhibitors for improved selectivity. |
Experimental Protocols
Detailed Protocol: Competitive ABPP for 1-OSF Target Engagement
This protocol assumes the availability of an alkyne-functionalized 1-OSF probe (e.g., 1-oct-7-ynesulfonyl fluoride).
1. Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Pre-treat cells with varying concentrations of 1-OSF (the competitor) or vehicle (e.g., DMSO) for 1-2 hours. c. Add the alkyne-OSF probe at a pre-determined optimal concentration (e.g., 10 µM) and incubate for 1 hour.
2. Cell Lysis and Click Chemistry: a. Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. b. Normalize protein concentration across all samples. c. Prepare the click chemistry reaction mix: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). d. Add the click mix to the lysates and incubate for 1 hour at room temperature.
3. Protein Enrichment and Digestion: a. Add streptavidin-agarose beads to the lysates and incubate for 2-4 hours at 4°C to enrich for biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Perform on-bead tryptic digestion overnight at 37°C to release peptides.
4. LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by LC-MS/MS. b. Use a quantitative proteomics workflow (e.g., label-free quantification) to compare the abundance of peptides from the alkyne-probe-labeled proteins between the 1-OSF-treated and vehicle-treated samples.
5. Data Analysis: a. Identify proteins that show a dose-dependent decrease in labeling by the alkyne-OSF probe in the presence of 1-OSF. These are the candidate targets. b. Calculate IC50 values for target engagement by plotting the reduction in probe labeling as a function of 1-OSF concentration.[8]
Detailed Protocol: Western Blot-Based CETSA for a Known Target of 1-OSF
1. Cell Culture and Treatment: a. Culture cells to ~80% confluency. b. Treat cells with a saturating concentration of 1-OSF or vehicle (DMSO) for 1-2 hours.
2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Lysis and Separation: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Western Blot Analysis: a. Collect the supernatants (soluble fraction) and determine protein concentration. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody against the target of interest, followed by a secondary antibody. d. Visualize the bands and quantify their intensity.
5. Data Analysis: a. Plot the band intensities as a function of temperature for both the 1-OSF-treated and vehicle-treated samples to generate melting curves. b. A rightward shift in the melting curve for the 1-OSF-treated sample indicates thermal stabilization and therefore target engagement.
Conclusion
Evaluating the cellular target engagement of this compound requires a nuanced approach that considers the unique reactivity of this covalent probe. Both Activity-Based Protein Profiling and the Cellular Thermal Shift Assay are powerful techniques that provide complementary information. ABPP offers direct evidence of covalent modification and the precise site of interaction, while CETSA provides a label-free confirmation of target binding for the unmodified compound. By understanding the principles, workflows, and comparative advantages of these methods, researchers can design robust experiments to confidently identify and validate the cellular targets of 1-OSF and accelerate their chemical biology and drug discovery programs.
References
-
Zhang, D., Lu, M., Chen, C., Xu, Y., & Peng, T. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem : a European journal of chemical biology, 23(4), e202100628. [Link]
-
Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., Villamor, J. G., McLaughlin, C. J., Weerapana, E., Kaiser, M., Cravatt, B. F., & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 541–548. [Link]
-
Bull, J. A., & Bisserôt, D. (2020). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
-
Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in enzymology, 622, 201–220. [Link]
-
Gadd, F. E., Vali, S., Kalab, P., & Al-Ali, H. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Accounts of chemical research, 56(9), 1039–1051. [Link]
-
Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Department of Biology, University of Oxford. [Link]
-
Genung, M., Hennig, A., & Ritter, T. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie (International ed. in English), 59(32), 13192–13202. [Link]
-
Wang, J., Zhang, C., & Zhang, G. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in pharmacology, 9, 339. [Link]
-
Sleno, L., & Emili, A. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 92(15), 10299–10306. [Link]
-
Chen, H., et al. (2021). A) A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]
-
Bull, J. A., & Bisserôt, D. (2021). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society, 138(20), 6432–6435. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. [Link]
-
ResearchGate. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. ResearchGate. [Link]
-
Johnson, J. L., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. STAR protocols, 2(4), 100863. [Link]
-
Parker, C. G., & Shchepinov, M. S. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2115–2126. [Link]
-
Bogyo, M., & Cravatt, B. (2022, May 5). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Chemoproteomics with two common SuFEx electrophiles. (A) Structure of... ResearchGate. [Link]
-
Parker, C. G., & Shchepinov, M. S. (2022). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 13(1), 176-184. [Link]
-
Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1836-1843. [Link]
-
ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS. [Link]
-
Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature chemical biology, 12(4), 195–202. [Link]
-
ResearchGate. (n.d.). Examples of functionalized arylsulfonyl fluorides as activity-based probes. ResearchGate. [Link]
-
Fahrni, C. J., & Kice, J. L. (1978). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society, 100(17), 5418–5425. [Link]
Sources
- 1. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Cross-Reactivity Profiling of Perfluoro-1-octanesulfonyl Fluoride (PFOSF) and Other Covalent Probes
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of chemical biology and drug discovery, covalent probes have emerged as powerful tools for identifying and validating novel therapeutic targets, particularly those deemed "undruggable" by conventional small molecules.[][2][3] Perfluoro-1-octanesulfonyl fluoride (PFOSF), a compound belonging to the sulfonyl fluoride class of electrophiles, presents a unique chemical architecture that warrants a thorough examination of its potential as a covalent modifier. This guide provides an in-depth comparison of PFOSF's predicted cross-reactivity profile with that of other established covalent warheads, supported by established experimental methodologies.
As a Senior Application Scientist, my aim is to provide not just a list of facts, but a logical framework for understanding the nuances of covalent probe design and application. The choice of an electrophilic warhead is a critical decision in probe development, directly impacting selectivity, potency, and potential off-target effects.[4][5]
The Rationale for Covalent Probes and the Rise of Sulfonyl Fluorides
Covalent inhibitors form a stable bond with their target protein, offering advantages such as prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets that are challenging for non-covalent ligands.[4][6][7] Historically, the focus has been on cysteine-reactive electrophiles like acrylamides and chloroacetamides due to the high nucleophilicity of the cysteine thiol.[8] However, the low abundance of cysteine in the proteome and its infrequent presence in binding pockets has driven the exploration of alternative warheads.[9]
Sulfonyl fluorides (R-SO₂F) have gained prominence due to their unique reactivity profile. They are relatively stable in aqueous environments but can covalently modify a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[9][10][11][12] This expanded targeting scope significantly broadens the "ligandable" proteome.
Perfluoro-1-octanesulfonyl fluoride (PFOSF) is a specific sulfonyl fluoride characterized by a perfluorinated carbon chain. While extensively studied in the context of environmental science as a precursor to the persistent organic pollutant perfluorooctanesulfonic acid (PFOS), its application as a covalent probe in drug discovery is less explored.[13][14] Based on the known reactivity of the sulfonyl fluoride warhead and the properties of perfluoroalkyl chains, we can infer its potential behavior. The strong electron-withdrawing nature of the perfluorooctyl group is expected to influence the electrophilicity of the sulfur atom, potentially modulating its reactivity profile compared to other sulfonyl fluorides.
Comparative Analysis of Covalent Warheads
The choice of a covalent warhead is a balance between reactivity and selectivity. A highly reactive electrophile may lead to promiscuous labeling and off-target toxicity, while a weakly reactive one may not achieve sufficient target engagement.[7][15]
| Warhead Class | Typical Targeted Residues | Reactivity | Key Advantages | Key Disadvantages |
| Acrylamides | Cysteine | Moderate | Well-established chemistry, good for targeting specific cysteines.[8] | Limited to cysteine targeting, potential for Michael addition with other nucleophiles. |
| Chloroacetamides | Cysteine | High | More reactive than acrylamides, can be useful for less nucleophilic cysteines.[8] | Higher reactivity can lead to increased off-target labeling. |
| Sulfonyl Fluorides (General) | Serine, Threonine, Tyrosine, Lysine, Histidine | Tunable | Broad residue targeting, generally stable in aqueous media.[9][10][16] | Can be susceptible to hydrolysis, reactivity can be context-dependent.[17] |
| Perfluoro-1-octanesulfonyl fluoride (PFOSF) (Predicted) | Serine, Threonine, Tyrosine, Lysine, Histidine | Potentially high | Expected broad residue targeting. The perfluoroalkyl chain may confer unique binding properties and cellular uptake. | High reactivity could lead to off-target effects. Potential for metabolic conversion to persistent PFOS.[13] |
| Arylfluorosulfates | Tyrosine, Lysine | Low (Latent) | Highly selective due to the need for activation within the protein binding pocket.[18][19] | Lower intrinsic reactivity may require strong binding affinity of the recognition element. |
Experimental Workflow for Cross-Reactivity Profiling: Activity-Based Protein Profiling (ABPP)
To experimentally determine the cross-reactivity of a covalent probe like PFOSF, Activity-Based Protein Profiling (ABPP) is the state-of-the-art chemoproteomic technique.[20][21][22] ABPP utilizes chemical probes to assess the functional state of enzymes directly in complex biological systems.
The following diagram illustrates a typical ABPP workflow for profiling the targets of a novel covalent probe.
Caption: A generalized workflow for Activity-Based Protein Profiling (ABPP).
Detailed Protocol: Competitive ABPP for Selectivity Profiling
Competitive ABPP is a powerful variation to assess the selectivity of a probe against a known inhibitor or to compare the profiles of different probes.
-
Proteome Preparation: Prepare cell lysates or use intact cells from a relevant biological system.
-
Competitive Incubation:
-
Control Group: Treat the proteome with a vehicle control (e.g., DMSO).
-
Test Group: Treat the proteome with a saturating concentration of a known inhibitor for a target of interest or a competing covalent probe.
-
-
Probe Labeling: Add the PFOSF-based ABPP probe to all groups and incubate to allow for covalent modification of accessible sites.
-
Reporter Tag Conjugation: Perform a click chemistry reaction to attach a biotin tag to the alkyne handle of the probe.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the labeled peptides.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the labeled proteins and the specific sites of modification.
-
Quantify the relative abundance of labeled peptides between the control and test groups to determine the selectivity of the PFOSF probe. A significant reduction in labeling in the presence of a competitor indicates on-target engagement.
-
Interpreting the Data: What to Expect from PFOSF
Based on the principles of covalent modification and the structure of PFOSF, we can hypothesize its cross-reactivity profile:
-
Broad Reactivity: The sulfonyl fluoride warhead is expected to react with a range of nucleophilic residues.[9][12]
-
Influence of the Perfluoroalkyl Chain: The highly hydrophobic and lipophobic nature of the perfluorooctyl chain may lead to enrichment in specific cellular compartments or interactions with proteins that have hydrophobic binding pockets.[13] This could be advantageous for targeting certain protein classes but might also lead to non-specific binding.
-
Potential for Off-Target Effects: The predicted high reactivity of PFOSF necessitates careful dose-response studies and comprehensive proteomic profiling to identify potential off-target liabilities.[23][24] Strategies to mitigate off-target effects, such as reducing the concentration or incubation time, should be employed.[23]
The following logical diagram illustrates the factors influencing the cross-reactivity of a covalent probe.
Caption: Factors governing the selectivity of a covalent probe.
Conclusion and Future Directions
Perfluoro-1-octanesulfonyl fluoride represents an intriguing yet understudied electrophile for the development of covalent probes. Its predicted broad reactivity, conferred by the sulfonyl fluoride group, combined with the unique properties of the perfluoroalkyl chain, suggests potential for novel target engagement. However, the very properties that make it interesting also raise concerns about selectivity and potential for off-target effects.
Rigorous experimental validation using chemoproteomic platforms like ABPP is essential to delineate the cross-reactivity profile of PFOSF-based probes. Such studies will be crucial in determining whether this compound class can be harnessed as a valuable tool in the medicinal chemist's arsenal for tackling challenging drug targets. The insights gained will not only inform the potential utility of PFOSF but will also contribute to a deeper understanding of the structure-activity relationships that govern the behavior of covalent modifiers.
References
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]
-
Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. The Weizmann Institute of Science. [Link]
-
Tackling the Undruggable Cancer Proteome with Covalent Macrocycles. University of Bath. [Link]
-
Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. ACS Chemical Biology. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed. [Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Pharmaceuticals. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]
-
Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. ResearchGate. [Link]
-
Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. PubMed Central. [Link]
-
Detection of ABP binding sites and competitive ABPP. ResearchGate. [Link]
-
Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. [Link]
-
Importance of post-translational protein modifications in PFAS toxicity. PubMed Central. [Link]
-
Perfluorooctanesulfonyl fluoride - Wikipedia. Wikipedia. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. [Link]
-
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. bioRxiv. [Link]
-
Mechanistic study of PFAS adsorption using a QPPTA linked viologen-modified covalent organic framework. Journal of Materials Chemistry A. [Link]
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemMedChem. [Link]
-
A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior. PubMed Central. [Link]
-
Research Progress on Up-Conversion Fluorescence Probe for Detection of Perfluorooctanoic Acid in Water Treatment. Molecules. [Link]
-
diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. bioRxiv. [Link]
-
diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. PubMed Central. [Link]
-
Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. PubMed Central. [Link]
-
Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. PubMed. [Link]
-
Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. [Link]
-
Perfluorooctanesulfonyl fluoride | C8F18O2S - PubChem. PubChem. [Link]
-
Synthesis of probes with broad pH range fluorescence. PubMed. [Link]
-
Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. PubMed. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Recent Advances in Covalent Drug Discovery. Molecules. [Link]
-
bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. International Journal of Molecular Sciences. [Link]
-
Preparation of biological fuel cell based sensor and its application for detecting perfluorooctane sulfonate. ResearchGate. [Link]
-
How to measure and minimize off-target effects... - YouTube. YouTube. [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl Fluorides - Enamine [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 14. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 22. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 23. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 24. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Octanesulfonyl Fluoride
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling reactive reagents like 1-Octanesulfonyl fluoride (OSF) demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, step-by-step framework for the safe deactivation and disposal of this compound, grounded in the established chemistry of sulfonyl fluorides.
Disclaimer: A detailed Safety Data Sheet (SDS) with specific disposal instructions for this compound (CAS No. 40630-63-5) is not consistently available. Therefore, the procedures outlined below are based on the well-documented reactivity of the sulfonyl fluoride functional group and established protocols for analogous compounds, such as Phenylmethylsulfonyl Fluoride (PMSF) and other alkyl sulfonyl fluorides. Always consult your institution's Environmental Health & Safety (EHS) office before proceeding.
Hazard Assessment: Understanding the Risks
This compound belongs to the sulfonyl halide class of compounds. While specific toxicological data for OSF is limited, analogous compounds are known to be hazardous. Phenylmethanesulfonyl fluoride (PMSF), for instance, is classified as acutely toxic if swallowed and causes severe skin burns and eye damage. Perfluorinated sulfonyl fluorides are also known corrosives and organ toxicants.[1] It is imperative to treat this compound as a substance with similar potential hazards.
Anticipated Hazards of this compound:
-
Corrosive: Likely to cause severe skin burns and serious eye damage upon contact.[1]
-
Toxic: May be toxic if swallowed or inhaled.
-
Moisture Sensitive: Reacts with water (hydrolyzes), potentially releasing corrosive hydrogen fluoride (HF). Due to this reactivity, symptoms from exposure may be delayed.
The fundamental principle for the safe disposal of sulfonyl fluorides is chemical deactivation through alkaline hydrolysis . The electrophilic sulfur atom in the sulfonyl fluoride group is susceptible to nucleophilic attack by a hydroxide ion (OH⁻). This reaction breaks the sulfur-fluoride bond, converting the reactive sulfonyl fluoride into a stable and significantly less hazardous octanesulfonate salt, along with a fluoride salt.
Reaction: C₈H₁₇SO₂F + 2 NaOH → C₈H₁₇SO₃Na + NaF + H₂O
This controlled chemical transformation is the cornerstone of a safe disposal workflow.
Pre-Disposal Planning: Preparation is Paramount
Before handling the reagent for disposal, ensure all necessary equipment and safety measures are in place.
Proper PPE is non-negotiable. The corrosive nature of OSF and the potential for HF generation demand robust protection.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquids and vapors. A face shield provides an essential secondary layer of protection for the entire face. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Wear two pairs (double-gloving), with the outer glove extending over the lab coat cuff. | Sulfonyl fluorides can penetrate standard nitrile gloves. Check manufacturer-specific chemical resistance charts.[2][3] Double-gloving provides added protection. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects skin and personal clothing from splashes. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from potential spills. |
| Respiratory | Not typically required if all work is performed within a certified chemical fume hood. | All handling and disposal steps must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors. |
-
Certified Chemical Fume Hood
-
Stir plate and magnetic stir bar
-
Glass beaker or flask (appropriately sized to be less than 50% full during the reaction)
-
Glass or polyethylene graduated cylinders
-
Waste container: A clearly labeled, sealable polyethylene or polypropylene container for hazardous waste.
-
Deactivation Solution: 2 M Sodium Hydroxide (NaOH) aqueous solution.
-
pH paper or pH meter
-
Spill kit equipped for corrosive materials (see Section 5)
The Disposal Workflow: A Step-by-Step Protocol
This protocol is intended for the deactivation of small quantities (<10 g) of this compound typically remaining after a research procedure.
Experimental Protocol: Alkaline Hydrolysis of this compound
1. Preparation (in Chemical Fume Hood): a. Don all required PPE as specified in the table above. b. Place a glass beaker or flask containing a magnetic stir bar on a stir plate inside the chemical fume hood. c. For every 1 gram of this compound to be neutralized, measure at least 50 mL of 2 M NaOH solution into the beaker. This large excess ensures the reaction goes to completion and helps dissipate heat.
2. Deactivation: a. Begin gentle stirring of the NaOH solution. b. Using a glass pipette or by carefully pouring from the reagent bottle, add the this compound to the stirring basic solution slowly and dropwise . c. CAUTION: The hydrolysis reaction is exothermic. Adding the OSF too quickly can cause excessive heat generation and splashing. If the reaction becomes too vigorous, pause the addition and allow the solution to cool. d. Once the addition is complete, cover the beaker loosely (e.g., with a watch glass) and allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the reaction is complete.
3. Verification: a. After 24 hours, cease stirring. b. Check the pH of the solution using pH paper or a calibrated pH meter. The solution should remain strongly basic (pH > 12). If it is not, add more 2 M NaOH and allow it to stir for several more hours.
4. Waste Collection: a. The resulting solution contains sodium octanesulfonate, sodium fluoride, and excess sodium hydroxide. This mixture must be disposed of as hazardous waste. b. Carefully transfer the deactivated solution into your designated hazardous waste container. c. Rinse the reaction beaker, stir bar, and any other contaminated glassware with a small amount of water and add the rinsate to the hazardous waste container.
Visualization of the Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
Emergency Procedures: Responding to Spills and Exposures
Accidents can happen. Prompt and correct action is critical to mitigating harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. Because hydrolysis can form hydrogen fluoride, inform medical personnel of potential fluoride exposure.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
This procedure is for small spills (<100 mL) inside a chemical fume hood. For any spill outside a fume hood or a large spill, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.[4][5]
-
Alert & Assess: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Protect Yourself: Wear the full PPE detailed in Section 2.
-
Contain: If the spill is liquid, contain it by creating a dike around the edges with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. [6][7]
-
Neutralize: Slowly cover the spill with sodium bicarbonate (baking soda). This will help neutralize the acidic components generated upon hydrolysis.
-
Absorb: Once fizzing (if any) has stopped, add more inert absorbent material to absorb all the liquid.
-
Collect: Carefully scoop the absorbed material and any broken glass into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium carbonate solution, followed by a water rinse. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for pickup by your EHS department.
By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety, protecting yourself, your colleagues, and the environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Nonafluorobutanesulfonyl fluoride. National Center for Biotechnology Information. [Link]
-
XiXisys. 1-octanesulphonyl fluoride Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). This compound - Substance Details. System of Registries. [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Kice, J. L., & Lunney, E. A. (1975). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]
-
Kerbl. Chemical resistant gloves. [Link]
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Becky Aktsiaselts. Chemical Resistance Table for Gloves. [Link]
-
AMG Medical Inc. Chemical Resistance & Barrier Guide. [Link]
Sources
Mastering Safety: A Researcher's Guide to Handling 1-Octanesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that groundbreaking research and safety are inextricably linked. This guide provides essential, immediate safety and logistical information for handling 1-Octanesulfonyl fluoride. Moving beyond a simple checklist, this document explains the why behind each recommendation, empowering you to work confidently and safely. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Understanding the Hazard: Why this compound Demands Respect
This compound is a member of the sulfonyl fluoride family, a class of compounds increasingly used in chemical synthesis and drug discovery for their unique reactivity.[1][2] While often more stable than their sulfonyl chloride counterparts, they are potent electrophiles and require careful handling.[3][4]
The primary hazards associated with sulfonyl fluorides, including this compound, are:
-
Corrosivity: They can cause severe skin burns and eye damage upon contact.[5][6]
-
Toxicity: They are often toxic if swallowed or inhaled.[6]
-
Reactivity: They can react vigorously with certain substances, such as strong bases.[3]
Due to the lack of specific toxicological data for this compound, we must treat it with the highest degree of caution, assuming it possesses hazards similar to or greater than well-characterized sulfonyl fluorides like Phenylmethylsulfonyl fluoride (PMSF).
Engineering Controls: Your First Line of Defense
Before you even consider personal protective equipment, robust engineering controls are paramount. These are designed to minimize your exposure to the chemical.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[5] This protects you from inhaling potentially harmful vapors and contains any accidental splashes or spills.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7] In the event of accidental exposure, immediate irrigation is critical.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is the minimum requirement for handling this compound. The selection of this equipment is based on the known hazards of sulfonyl fluorides.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye damage and blindness. The face shield offers an additional layer of protection for the entire face.[5] |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness), double-gloved. | Provides a barrier against skin contact, which can cause severe burns.[8] Double-gloving offers additional protection in case the outer glove is compromised. Always inspect gloves for tears or holes before use. |
| Body Protection | Flame-resistant lab coat. | Protects your skin and personal clothing from splashes. |
| Foot Protection | Closed-toe shoes. | Protects your feet from spills. |
Glove Selection Logic:
While specific breakthrough data for this compound is not available, nitrile gloves are generally recommended for incidental contact with many chemicals.[8][9] Given the corrosive nature of sulfonyl fluorides, it is crucial to change gloves immediately if you suspect contamination. For extended handling, consider consulting a glove manufacturer's compatibility chart for sulfonyl fluorides or using a more robust glove material like butyl rubber.[10][11]
Procedural Guidance: A Step-by-Step Approach to Safe Handling
This workflow is designed to guide you through the safe handling of this compound from receipt to disposal.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nj.gov [nj.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
